molecular formula C9H7FN2 B2749365 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile CAS No. 1427014-16-1

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B2749365
CAS No.: 1427014-16-1
M. Wt: 162.167
InChI Key: JNSMZZOERNVENW-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.167. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSMZZOERNVENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential reactivity of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This molecule is of significant interest to the medicinal chemistry community due to its unique combination of a reactive 2-fluoropyridine moiety and a structurally rigid cyclopropane ring, features that are highly sought after in modern drug design. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the handling, synthesis, and potential applications of this compound.

Introduction: The Strategic Value of Fluorinated Cyclopropylpyridines in Medicinal Chemistry

The incorporation of strained ring systems and fluorine atoms into molecular scaffolds is a well-established strategy in contemporary drug discovery. The cyclopropane ring, as a bioisostere of a gem-dimethyl group or an alkene, imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding interactions.

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a heterocyclic building block that synergistically combines these advantageous features. The 2-fluoropyridine core is a versatile handle for synthetic elaboration, particularly through nucleophilic aromatic substitution (SNAr) reactions, while the cyclopropane-1-carbonitrile unit provides a three-dimensional structural element. This guide will delve into the known and predicted chemical characteristics of this compound, providing a foundation for its application in research and development.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is presented in Table 1.

PropertyValueSource
CAS Number 1427014-16-1[1][2]
Molecular Formula C9H7FN2[1][2]
Molecular Weight 162.16 g/mol [2]
IUPAC Name 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile[1]
SMILES N#CC1(C2=CC=CN=C2F)CC1[2]
Purity Typically >98%[3]
Storage Conditions Inert atmosphere, 2-8°C[2]

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile has not been detailed in the available literature, a highly plausible synthetic route can be proposed based on established methodologies for the synthesis of analogous aryl cyclopropane carbonitriles.[4] The proposed pathway involves the cyclopropanation of a 2-(2-fluoropyridin-3-yl)acetonitrile precursor.

Proposed Synthetic Scheme

The proposed two-step synthesis commences with the preparation of the key intermediate, 2-(2-fluoropyridin-3-yl)acetonitrile, followed by a phase-transfer-catalyzed cyclopropanation.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclopropanation A 2-Fluoro-3-(bromomethyl)pyridine C 2-(2-Fluoropyridin-3-yl)acetonitrile A->C DMSO B Sodium Cyanide B->C D 2-(2-Fluoropyridin-3-yl)acetonitrile F 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile D->F E 1,2-Dibromoethane E->F G NaOH, H2O, TBAB G->F

Caption: Proposed synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-Fluoropyridin-3-yl)acetonitrile (Intermediate)

This step is a standard nucleophilic substitution to introduce the nitrile functionality.

  • To a solution of 2-fluoro-3-(bromomethyl)pyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) in a slight molar excess.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-fluoropyridin-3-yl)acetonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

This step utilizes a phase-transfer-catalyzed cyclopropanation, a method proven effective for similar transformations.[4]

  • In a round-bottom flask, combine 2-(2-fluoropyridin-3-yl)acetonitrile, 1,2-dibromoethane (in slight excess), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB).

  • Add a concentrated aqueous solution of sodium hydroxide (NaOH).

  • Heat the biphasic mixture to approximately 60°C with vigorous stirring.

  • Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 4-6 hours.[4]

  • After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.

  • The resulting crude product can be purified by silica gel column chromatography to afford the final product, 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Predicted Reactivity and Mechanistic Considerations

The chemical reactivity of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is expected to be dominated by the 2-fluoropyridine moiety.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement. This is due to the strong electron-withdrawing inductive effect of the fluorine atom and the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent.

SNAr_Mechanism Reactant 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Intermediate Meisenheimer Complex (stabilized by ring N) Reactant->Intermediate + Nu- Nucleophile Nu- Product 2-Substituted-3-(1-cyanocyclopropyl)pyridine Intermediate->Product - F- Leaving_Group F-

Caption: Generalized SNAr pathway for 2-fluoropyridines.

This high reactivity makes 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile an excellent precursor for introducing a wide variety of functional groups at the 2-position of the pyridine ring, including amines, alcohols, and thiols.

Hydrolysis of the Nitrile Group

The carbonitrile functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. These derivatives can then be used in a variety of coupling reactions to further elaborate the molecular structure.

Predicted Spectral Properties

While experimental spectral data is not publicly available, the expected NMR and IR spectral features can be predicted based on the molecular structure.

1H NMR:

  • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic pyridine coupling patterns. The proton at C6 will likely be the most downfield.

  • Cyclopropane Protons: Two multiplets in the aliphatic region (δ 1.0-2.0 ppm), corresponding to the diastereotopic methylene protons of the cyclopropane ring.

13C NMR:

  • Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant.

  • Nitrile Carbon: A signal around δ 120 ppm.

  • Cyclopropane Carbons: Signals in the upfield region (δ 10-30 ppm).

IR Spectroscopy:

  • C≡N stretch: A sharp absorption band around 2240 cm-1.

  • C-F stretch: A strong absorption in the region of 1200-1000 cm-1.

  • Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm-1 region.

Applications in Drug Discovery and Development

The unique structural features of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile make it a highly attractive building block for the synthesis of novel pharmaceutical agents. Its utility lies in its ability to serve as a versatile platform for generating libraries of compounds with diverse functionalities at the 2-position of the pyridine ring, while maintaining the rigid cyclopropane core. This allows for systematic exploration of the structure-activity relationship (SAR) in drug discovery programs targeting a wide range of therapeutic areas.

Conclusion

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a promising building block for medicinal chemistry and drug discovery. While detailed experimental data on its synthesis and properties are not yet widely published, this guide provides a solid foundation for its use in the laboratory based on well-established chemical principles and analogous reactions. Its inherent reactivity and unique structural motifs position it as a valuable tool for the development of next-generation therapeutics.

References

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. American Elements. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: [Link]

Sources

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile CAS number 1427014-16-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1): A Trifunctional Scaffold for Advanced Drug Discovery

Abstract

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a meticulously designed chemical entity that stands at the confluence of three privileged structural motifs in medicinal chemistry: a fluorinated pyridine, a conformationally rigid cyclopropane ring, and a versatile nitrile group. This guide provides a senior scientist's perspective on the molecule's physicochemical properties, proposes a robust synthetic strategy, and delves into its nuanced reactivity. We will explore how its unique trifunctional nature offers orthogonal chemical handles, positioning it as a highly valuable and strategic building block for the synthesis of complex molecular architectures and the development of next-generation therapeutics.

Introduction: A Molecule of Strategic Design

In the landscape of modern drug discovery, the efficiency of a synthetic campaign and the properties of the final active pharmaceutical ingredient (API) are often dictated by the strategic choice of foundational building blocks. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS: 1427014-16-1) is not merely a reagent but a pre-packaged solution to several challenges in medicinal chemistry. Its structure is a deliberate convergence of features designed to enhance pharmacological profiles.

  • The 2-Fluoropyridine Moiety: The incorporation of fluorine into drug candidates is a proven strategy to modulate key properties such as metabolic stability, pKa, lipophilicity, and binding affinity.[1][2][3] The 2-fluoro substituent on the pyridine ring serves a dual purpose: it acts as a powerful electronic modulator and as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification.[4][5]

  • The Cyclopropane Ring: This three-membered ring is far more than a simple linker. It acts as a rigid, three-dimensional scaffold that can lock key pharmacophoric elements into a desired bioactive conformation, thereby improving target affinity and selectivity.[6][7] Cyclopropanes are often used as bioisosteres for double bonds or other larger ring systems, offering unique spatial arrangements and improved metabolic stability.[8][9]

  • The Nitrile Functional Group: The carbonitrile is a versatile chemical handle. It can be transformed into a variety of other functional groups, including primary amines (via reduction) or carboxylic acids and amides (via hydrolysis), providing further avenues for structural elaboration.[10] As a potent electron-withdrawing group, it also activates the cyclopropane ring, influencing its reactivity.[11]

This guide will dissect these features, providing researchers and drug development professionals with the technical insights needed to effectively leverage this powerful scaffold.

Physicochemical Properties

A clear understanding of a molecule's fundamental properties is critical for its application in synthesis and formulation. The key identifiers and characteristics of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile are summarized below.

PropertyValueSource(s)
CAS Number 1427014-16-1[12][13][14]
Molecular Formula C₉H₇FN₂[12][13]
Molecular Weight 162.16 g/mol [13][14]
IUPAC Name 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile[12]
MDL Number MFCD23134890[12][13]
Appearance White to off-white solid (predicted)General
Purity Typically ≥98%[14]
Storage Conditions Store under inert atmosphere at 2-8°C[13]

Synthesis and Mechanistic Considerations

While specific vendor-proprietary synthesis routes may vary, a chemically sound and efficient pathway can be devised based on established organic chemistry principles. The most logical retrosynthetic approach involves the cyclopropanation of a substituted acetonitrile precursor.

Proposed Retrosynthetic Analysis

A plausible disconnection strategy identifies 2-(2-fluoropyridin-3-yl)acetonitrile as the key intermediate. This precursor can be readily cyclopropanated using 1,2-dibromoethane under basic conditions, a well-established method for forming cyclopropane rings adjacent to an activating group like a nitrile.

Retrosynthesis Product 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Disconnect1 C-C Bond Formation (Cyclopropanation) Product->Disconnect1 Intermediate 2-(2-Fluoropyridin-3-yl)acetonitrile + 1,2-Dibromoethane Disconnect1->Intermediate

Figure 1: Retrosynthetic approach for the target molecule.
Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust method for the synthesis of the title compound.

Objective: To synthesize 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile via base-mediated cyclopropanation.

Materials:

  • 2-(2-Fluoropyridin-3-yl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous DMF to a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Base Addition: Carefully add sodium hydride (2.2 equivalents) to the DMF. The dispersion is washed with anhydrous hexanes prior to use to remove mineral oil. Cool the suspension to 0°C using an ice bath.

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the acidic α-carbon of the acetonitrile, forming the reactive carbanion. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Substrate Addition: Dissolve 2-(2-fluoropyridin-3-yl)acetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel, maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

    • Causality: Slow, controlled addition is crucial to manage the exothermic deprotonation and prevent side reactions.

  • Cyclopropanation: Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C. After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Causality: The generated carbanion acts as a nucleophile, attacking one carbon of 1,2-dibromoethane and displacing a bromide ion. A subsequent intramolecular SN2 reaction, where the newly formed anionic center displaces the second bromide, closes the three-membered ring. A slight excess of the dihalide ensures complete consumption of the starting material.

  • Workup and Quenching: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Causality: Quenching with a weak acid like NH₄Cl neutralizes any remaining NaH and other basic species safely.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: Washing removes residual DMF and inorganic salts. Drying removes dissolved water before solvent evaporation.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Chemical Reactivity: A Hub of Orthogonal Functionality

The true synthetic value of this molecule lies in the distinct reactivity of its three core components, which can often be addressed selectively under different reaction conditions. This "orthogonal reactivity" allows for a stepwise and controlled construction of complex derivatives.

Figure 2: Key reactivity pathways of the title compound. (Note: Image placeholder for chemical structure)
Reactivity at the 2-Fluoropyridine Ring

The fluorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This is arguably the most valuable reaction pathway for this building block.

  • Mechanism: The reaction proceeds via a Meisenheimer complex, where the rate-determining step is the initial attack of the nucleophile.[15]

  • Scope: A wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can readily displace the fluoride under relatively mild conditions (e.g., a base like K₂CO₃ or DIPEA in a polar aprotic solvent).

  • Strategic Value: This allows for the late-stage introduction of diverse functional groups, making it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

Transformations of the Nitrile Group

The nitrile group offers classic and reliable transformations.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine (-CH₂NH₂).[10] This introduces a basic center and a key pharmacophoric group.

  • Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, with careful control, a primary amide.[10] This transformation is useful for introducing hydrogen bond donors/acceptors or for enabling further coupling reactions (e.g., amide bond formation).

Reactivity of the Donor-Acceptor Cyclopropane

The cyclopropane ring is substituted with an electron-donating aromatic ring and an electron-withdrawing nitrile group, classifying it as a "donor-acceptor" cyclopropane. This polarization makes it susceptible to ring-opening reactions .[11]

  • Mechanism: Under the influence of strong nucleophiles or Lewis acids, the strained C-C bond can cleave, leading to the formation of a 1,3-difunctionalized linear product. The regioselectivity of the attack is directed by the electronic nature of the substituents.[11]

  • Strategic Value: While this pathway consumes the rigid core, it provides rapid access to functionalized open-chain structures that would be challenging to synthesize otherwise.

Applications in Drug Discovery

The unique combination of a rigid core, a reactive handle for diversification (F), and a transformable functional group (CN) makes 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile an exemplary scaffold for medicinal chemistry programs.

  • Library Synthesis: A research team can purchase or synthesize the core scaffold and then react it with a diverse set of amines via SNAr to rapidly generate a library of hundreds of compounds. Each of these products retains the cyclopropane-nitrile moiety for potential future modification.

  • Conformational Constraint: In a lead optimization campaign, the 3-substituted cyclopropane unit can be used to replace a more flexible linker (e.g., an ethyl or vinyl group) between the pyridine ring and another part of the molecule. This can lock the molecule in its bioactive conformation, potentially increasing potency and reducing off-target effects.[8]

  • Fragment-Based Drug Discovery (FBDD): The molecule itself, or simple derivatives thereof, can serve as high-value fragments for screening against biological targets. The pyridine provides a vector for growth, the cyclopropane provides a rigid 3D shape, and the fluorine provides a handle for SAR exploration.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: While specific toxicity data for this compound is not available, organic nitriles should be treated as potentially toxic and hazardous if inhaled, ingested, or absorbed through the skin.[16] Fluorinated organic compounds also require careful handling.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated (2-8°C) to ensure long-term stability.[13]

Conclusion

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a testament to modern chemical design. It is a highly functionalized building block that provides medicinal chemists with a powerful tool for the efficient synthesis of novel and complex molecules. Its strategic combination of a conformationally rigid core with orthogonally reactive sites for both diversification and functional group interconversion makes it an invaluable asset in the pursuit of new therapeutic agents. Understanding its synthesis, properties, and nuanced reactivity is key to unlocking its full potential in any drug discovery program.

References

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  • ResearchGate. Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. (2024-10-01).

  • American Elements. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | CAS 1427014-16-1.

  • PubChem. (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide.

  • BLD Pharm. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | 1427014-16-1.

  • Ossila. 2-Fluoropyridine-3-carbonitrile | CAS 3939-13-7.

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  • ChemicalBook. Cyclopropanecarbonitrile | 5500-21-0.

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  • Seplife. Safety Data Sheet Seplife® EMC7014. (2025-03-18).

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

  • Wikipedia. Cyclopropyl cyanide.

  • International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

  • PubChem. Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts.

  • NIH. Reactivity of electrophilic cyclopropanes.

  • SGRL. Cyclopropanecarbonitrile-5500-21-0.

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

  • PubMed. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors.

  • ResearchGate. Overview of cyclopropane reactivity, synthesis, structure, and applications.

  • ResearchGate. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2025-09-26).

  • Autechaux. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

  • AIP Publishing. Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide.

  • MDPI. Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates.

  • NIH. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025-08-10).

  • Smolecule. Buy 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile.

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30).

  • Apollo Scientific. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

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A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. By integrating predictive analysis with established spectroscopic principles, this guide serves as a foundational reference for researchers engaged in the synthesis, identification, and quality control of this molecule. We detail the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by standardized analytical protocols.

Introduction

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a structurally unique molecule that incorporates three key chemical motifs: a 2-fluoropyridine ring, a cyclopropane ring, and a nitrile group. The fluorinated pyridine moiety is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. The cyclopropane ring acts as a rigid, three-dimensional scaffold, while the nitrile group offers a versatile handle for further chemical transformations. Accurate and unambiguous characterization of this molecule is paramount for its application in research and development. This guide explains the expected spectroscopic signatures that define its molecular identity.

Compound Identification

A summary of the key identifiers for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is provided below.[1][2][3]

IdentifierValue
IUPAC Name 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile
CAS Number 1427014-16-1
Molecular Formula C₉H₇FN₂
Molecular Weight 162.16 g/mol
MDL Number MFCD23134890
PubChem CID 112706886

Molecular Structure and Synthesis Overview

The structural integrity of a compound is intrinsically linked to its spectroscopic output. Understanding the synthetic pathway provides context for potential impurities and validates the final structure.

Molecular Structure

The molecule consists of a central quaternary carbon atom of a cyclopropane ring bonded to both a nitrile group and the C3 position of a 2-fluoropyridine ring.

Caption: Molecular structure of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Plausible Synthetic Route

While specific synthesis data for this exact molecule is not detailed in readily available literature, a logical approach involves the cyclopropanation of a pre-functionalized pyridine derivative. A common method is the reaction of 2-(2-fluoropyridin-3-yl)acetonitrile with a C1 synthon like 1,2-dibromoethane in the presence of a strong base.[4] This methodology is a robust way to form substituted cyclopropane rings.

Synthesis Precursor 2-(2-Fluoropyridin-3-yl)acetonitrile Product 1-(2-Fluoropyridin-3-yl)cyclopropane- 1-carbonitrile Precursor->Product Cyclopropanation Reagents 1,2-Dibromoethane + Strong Base (e.g., NaOH) + Phase Transfer Catalyst Reagents->Product

Caption: A plausible synthetic pathway for the target compound.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic signatures critical for the identification and structural confirmation of the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropane ring.

  • Pyridine Region (δ 7.0–8.5 ppm): Three signals corresponding to the three protons on the fluoropyridine ring are expected.

    • H6 (ortho to N, meta to F): Expected to be a doublet of doublets around δ 8.1-8.3 ppm, coupling to H5 and H4.

    • H4 (meta to N, meta to F): Predicted to appear as a triplet of doublets around δ 7.8-8.0 ppm, coupling to H5, H6, and the fluorine atom.

    • H5 (para to N, ortho to F): Expected to be a triplet of doublets around δ 7.2-7.4 ppm, with coupling to H4, H6, and a larger coupling to the adjacent fluorine.

  • Cyclopropane Region (δ 1.5–2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will appear as two complex multiplets. Due to the ring strain and anisotropy, cyclopropane protons often appear at unusually high field (upfield).[5][6][7] The electron-withdrawing nature of the nitrile and fluoropyridine groups will shift these signals slightly downfield compared to unsubstituted cyclopropane.[8]

    • -CH₂- (cis to pyridine): One multiplet integrating to 2H.

    • -CH₂- (trans to pyridine): A second multiplet integrating to 2H. The complex splitting pattern arises from geminal coupling (coupling between protons on the same carbon) and vicinal cis- and trans-coupling (coupling between protons on adjacent carbons), which have different coupling constants.[9]

¹³C NMR Spectroscopy

The molecule has nine unique carbon atoms, which should result in nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Nitrile Carbon (C≡N): A weak signal expected around δ 118-122 ppm.

  • Aromatic Carbons (C₅H₄FN): Five signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly bonded to fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF) and appear as a doublet. The other pyridine carbons will also exhibit smaller C-F couplings.[10][11][12]

  • Quaternary Cyclopropane Carbon (C-Ar): This carbon, bonded to the pyridine ring and the nitrile group, is expected around δ 25-35 ppm.

  • Methylene Cyclopropane Carbons (-CH₂-): The two equivalent -CH₂- carbons of the cyclopropane ring will give a single signal in the aliphatic region, typically around δ 15-25 ppm.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[13][14][15]

  • A single signal is expected for the fluorine atom on the pyridine ring. For 2-fluoropyridines, this signal typically appears in the range of δ -60 to -75 ppm relative to a standard like CFCl₃.[16] The signal will be split into a multiplet due to coupling with the vicinal (H5) and meta (H4, H6) protons.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.

  • C≡N Stretch: A sharp, medium-to-strong intensity absorption band is expected in the range of 2220–2240 cm⁻¹.[17][18] This is a highly characteristic peak for a nitrile conjugated with an aromatic system.[17][18][19]

  • Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will appear in the 1450–1600 cm⁻¹ region, characteristic of the pyridine ring.[20]

  • C-F Stretch: A strong, distinct absorption band is expected in the 1200–1280 cm⁻¹ region, corresponding to the aryl C-F bond stretch.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The C-H stretches of the strained cyclopropane ring are also expected just above 3000 cm⁻¹.[20]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺•): The primary evidence will be the molecular ion peak corresponding to the exact mass of the molecule (C₉H₇FN₂). In high-resolution mass spectrometry (HRMS), this would be observed at m/z 162.0648.

  • Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation of the pyridine ring and cleavage of the cyclopropane substituents. Common fragmentation patterns for substituted pyridines involve the loss of HCN or cyano radicals.[21][22][23][24][25] Plausible fragment ions could include:

    • [M - CN]⁺ corresponding to the loss of the nitrile group.

    • [M - C₃H₄N]⁺ from the cleavage of the cyclopropylnitrile moiety.

    • Fragments characteristic of the fluoropyridine ring system.

Summary of Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
¹H NMR Pyridine-Hδ 7.2–8.3 ppm (3H, 3 distinct multiplets)
Cyclopropane-Hδ 1.5–2.0 ppm (4H, 2 complex multiplets)
¹³C NMR C≡Nδ 118–122 ppm
Aromatic Cδ 110–165 ppm (5 signals, C-F coupling)
Quaternary C (cyclo)δ 25–35 ppm
-CH₂- (cyclo)δ 15–25 ppm
¹⁹F NMR C-Fδ -60 to -75 ppm (multiplet)
IR C≡N Stretch2220–2240 cm⁻¹ (sharp, strong)
C=C, C=N Stretches1450–1600 cm⁻¹ (multiple bands)
C-F Stretch1200–1280 cm⁻¹ (strong)
MS (EI) [M]⁺•m/z 162
Fragmentse.g., [M - CN]⁺, pyridine-related fragments

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

General Spectroscopic Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS Acq_NMR Acquire ¹H, ¹³C, ¹⁹F spectra on 400 MHz+ spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare as neat film on KBr/NaCl plate or as KBr pellet Acq_IR Scan on FT-IR spectrometer (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS Dissolve ~0.1 mg/mL in suitable solvent (e.g., MeOH) Acq_MS Analyze via GC-MS (EI) or LC-MS (ESI/APCI) Prep_MS->Acq_MS Analysis_NMR Process FID, phase correct, integrate peaks, assign shifts & couplings Acq_NMR->Analysis_NMR Analysis_IR Identify characteristic absorption bands Acq_IR->Analysis_IR Analysis_MS Determine molecular ion peak and analyze fragmentation pattern Acq_MS->Analysis_MS

Caption: Standard workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a multinuclear NMR spectrometer with a field strength of at least 400 MHz. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of ~240 ppm and a sufficient number of scans to achieve adequate signal-to-noise (typically >1024).

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of ~200 ppm, using CFCl₃ as an external reference (δ 0.0 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For ¹H NMR, integrate the signals. Reference the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a liquid or low-melting solid, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. If it is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum over a range of 4000–400 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers of significant absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Impact for GC-MS or Electrospray Ionization for LC-MS).

  • Data Acquisition: Introduce the sample into the ion source. For GC-MS, use a temperature program that ensures volatilization without decomposition. Acquire data over a mass range of m/z 40–400.

  • Data Analysis: Identify the molecular ion peak. In high-resolution MS, compare the measured exact mass to the calculated theoretical mass. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The structural elucidation of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is reliably achieved through a combination of NMR, IR, and MS techniques. The characteristic signals, including the nitrile stretch in the IR spectrum, the unique upfield multiplets of the cyclopropane protons in the ¹H NMR spectrum, the distinctive signal in the ¹⁹F NMR, and the correct molecular ion peak in the mass spectrum, collectively provide an unambiguous spectroscopic fingerprint. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important chemical building block.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • American Elements. (n.d.). 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

  • Lumen Learning. (n.d.). IR Spectra Functional Groups. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 10 – Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (1969). Mass spectra of some isomeric monosubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR]. Retrieved from [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. Magnetic Resonance in Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • J-Stage. (1973). The Mass Spectra of Pyrido[2,3-d]pyrimidines. Journal of the Pharmaceutical Society of Japan. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Kitson, R. E., & Griffith, N. E. (1952). Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of cyclopropane. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR]. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts and 13C-19F coupling constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts and coupling constants. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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Sources

Purity and Characterization of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: A Comprehensive Quality Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Sciences

Abstract

This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS No. 1427014-16-1), a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals who require the highest degree of confidence in the quality of their starting materials and intermediates. We will explore an integrated analytical approach encompassing structural elucidation, chromatographic purity, and physicochemical confirmation, grounded in established scientific principles and regulatory expectations.[1][2]

Introduction: The Analytical Imperative

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a molecule of significant interest, combining three key pharmacophores: a 2-fluoropyridine ring, a strained cyclopropane linker, and a nitrile group. The 2-fluoropyridine moiety is a common bioisostere for phenyl rings, often used to modulate metabolic stability and receptor binding interactions. The conformationally rigid cyclopropane scaffold is increasingly utilized in drug design to optimize physicochemical properties such as lipophilicity and metabolic stability.[3][4] The nitrile group can act as a hydrogen bond acceptor or be further elaborated synthetically.

Given its role as a critical intermediate in pharmaceutical research and development, establishing a rigorous and unambiguous quality profile is not merely a procedural step but a foundational requirement for reproducible downstream science.[1][5] Impurities, whether from starting materials, by-products, or degradation, can have profound impacts on reaction outcomes, biological activity, and safety profiles. This guide establishes a multi-technique, orthogonal approach to define the identity, purity, and overall quality of this important compound.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number1427014-16-1[6]
Molecular FormulaC₉H₇FN₂[6]
Molecular Weight162.16 g/mol [6]
Theoretical Elemental Composition
Carbon (C)66.66%Calculated
Hydrogen (H)4.35%Calculated
Nitrogen (N)17.27%Calculated
Fluorine (F)11.71%Calculated

The Integrated Analytical Workflow

A robust characterization strategy relies on the integration of multiple analytical techniques. No single method can provide a complete picture of a compound's quality. The workflow presented here is designed to be sequential and logical, where the results from one technique inform the next, creating a self-validating system.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Qualification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass HPLC HPLC-UV (Primary Purity) MS->HPLC Informs Purity Method FTIR FTIR Spectroscopy FTIR->HPLC GCMS GC-MS (Residual Solvents, Volatiles) HPLC->GCMS Orthogonal Check EA Elemental Analysis (CHN Confirmation) HPLC->EA Confirms Main Component RefStd Reference Standard Qualification HPLC->RefStd EA->RefStd Purity Data Input CoA Certificate of Analysis (CoA Generation) RefStd->CoA Assigns Purity Value

Caption: Integrated workflow for the characterization of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Part I: Unambiguous Structural Elucidation

The first and most critical step is to confirm that the material in hand is, unequivocally, the target compound. This requires a combination of spectroscopic techniques that probe the molecule's core framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments is required.

  • Expertise & Experience: The 2-fluoropyridine ring system will exhibit characteristic splitting patterns. Specifically, the fluorine atom will couple to adjacent protons (³JHF) and carbons (JCF), providing definitive evidence of its presence and position. The cyclopropane protons are diastereotopic and will appear as a complex multiplet system in the aliphatic region.[7][8]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common first choice.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm) if not already present in the solvent.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

  • Data Analysis: Process the spectra, integrate the ¹H signals, and assign all peaks based on expected chemical shifts, multiplicities, and coupling constants.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Note: These are estimated values based on known shifts for 2-fluoropyridines and cyclopropane derivatives. Actual values may vary.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations
Pyridine H (ortho to F)~8.2-Doublet of doublets
Pyridine H (para to F)~7.8-Triplet of doublets
Pyridine H (meta to F)~7.2-Triplet of doublets
Cyclopropane CH₂~1.5 - 1.9~20-25Complex multiplets
Pyridine C-F-~160-165 (d, ¹JCF ≈ 240 Hz)Large C-F coupling constant
Pyridine C-CN-~110-115
Nitrile C≡N-~118-122Weak signal, characteristic shift
Quaternary Cyclopropane C-~25-30No attached protons
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.

  • Trustworthiness: The molecular formula C₉H₇FN₂ has a calculated exact mass. An HRMS measurement that falls within a narrow tolerance (typically <5 ppm) of this value provides extremely high confidence in the compound's identity.[10]

Protocol: HRMS Analysis (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Analysis: Compare the measured mass of the most abundant ion to the theoretical exact mass of C₉H₇FN₂ + H⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

  • Expertise & Experience: The most diagnostic peak for this molecule will be the C≡N (nitrile) stretch. This vibration gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum.[11] Aromatic C=C and C-F stretches will also be present.[12][13]

Protocol: ATR-FTIR Analysis
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., with isopropanol) and acquire a background spectrum.[12]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Table 3: Key FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch (Nitrile)2240 - 2220Sharp, Strong
Aromatic C=C/C=N Stretch1600 - 1450Medium to Strong
C-F Stretch (Aromatic)1250 - 1100Strong
Cyclopropane C-H Stretch~3100Medium

digraph "Structural_Elucidation" {
graph [bgcolor="#F1F3F4"];
node [shape=Mrecord, style="filled", fontname="Arial"];
edge [fontname="Arial", fontsize=10];
compound [label="{1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | C₉H₇FN₂ | MW: 162.16}", fillcolor="#FFFFFF", fontcolor="#202124"];

subgraph "cluster_data" {
    label="Spectroscopic Data Integration";
    bgcolor="#FFFFFF";
    node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
    NMR_Data [label="

NMR | ¹H: Pyridine & Cyclopropane signals | ¹³C: Quaternary C, C≡N, C-F | ¹⁹F: Single resonance" ]; MS_Data [label=" HRMS | [M+H]⁺ matches C₉H₈FN₂⁺ | Confirms Elemental Formula" ]; FTIR_Data [label=" FTIR | Strong C≡N stretch at ~2230 cm⁻¹ | C-F and Aromatic bands present" ]; EA_Data [label=" Elemental Analysis | %C, %H, %N within ±0.4% of theory | Confirms Bulk Purity" ]; }

compound -> {NMR_Data, MS_Data, FTIR_Data, EA_Data} [label="yields data"];

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{NMR_Data, MS_Data, FTIR_Data, EA_Data} -> conclusion [label="corroborates"];

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Caption: Logic diagram for integrating spectroscopic data to confirm molecular structure.

Part II: Quantitative Purity Determination

Once identity is confirmed, the next phase is to quantify the compound's purity. This requires chromatographic techniques to separate the main component from any impurities, complemented by elemental analysis for an assessment of bulk purity.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for determining the purity of non-volatile organic compounds.

  • Authoritative Grounding: The goal is to develop a stability-indicating method capable of separating the main peak from potential process impurities and degradants. A reverse-phase method is a logical starting point for this molecule of moderate polarity.[14][15]

Protocol: Reverse-Phase HPLC Purity Method
  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[16]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape, is recommended.[17]

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mobile phase mixture at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm, or a lambda max determined by a photodiode array detector).

  • Quantification: Purity is typically reported as % area of the main peak relative to the total area of all peaks.

Table 4: Example HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for basic pyridine nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility.
Detection UV at 254 nmAromatic systems generally absorb well at this wavelength.[18]
Injection Vol. 10 µLStandard volume.
Elemental Analysis (EA)

Elemental analysis provides a fundamental measure of the bulk purity of a sample by determining the mass fractions of carbon, hydrogen, and nitrogen.[19][20]

  • Trustworthiness: This technique is orthogonal to chromatography. While chromatography measures purity relative to detectable impurities, EA confirms that the elemental composition of the entire sample matches the theoretical formula. A successful result from both techniques provides very high confidence. The accepted deviation from the theoretical value is typically within ±0.4%.[10]

Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer. The instrument performs high-temperature combustion of the sample.[21]

  • Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detection methods.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample.

Table 5: Elemental Analysis Acceptance Criteria
ElementTheoretical %Acceptance Range (±0.4%)
Carbon (C)66.66%66.26% - 67.06%
Hydrogen (H)4.35%3.95% - 4.75%
Nitrogen (N)17.27%16.87% - 17.67%

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile must be consulted, general precautions can be inferred from related structures.

  • 2-Fluoropyridine: This starting material is a flammable liquid and can cause skin and eye irritation.[22]

  • Nitrile Compounds: Can be toxic if ingested or absorbed through the skin.

  • General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin contact.[23]

Conclusion: Establishing a Gold Standard

The comprehensive characterization of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a critical activity that underpins its successful use in pharmaceutical development. The integrated analytical strategy detailed in this guide, combining NMR, HRMS, and FTIR for structural confirmation with HPLC and Elemental Analysis for orthogonal purity assessment, provides a self-validating system for quality control. By understanding not just the "how" but the "why" of each technique, scientists can interpret data with confidence, troubleshoot effectively, and ensure the integrity of their research. The establishment and proper use of a well-characterized reference standard is the final step in ensuring consistent quality and reliable scientific outcomes.[2][24]

References

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  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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  • SpectraBase. 2-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 2-Fluoropyridine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Organic Syntheses. cyclopropanecarboxaldehyde. [Link]

  • Organic Syntheses. bicyclopropylidene. [Link]

  • PubMed Central. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. [Link]

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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a crucial intermediate in the development of advanced pharmaceutical agents. While not a therapeutic agent itself, the origin of this compound is intrinsically linked to the pursuit of novel antiviral therapies, specifically as a key structural component for inhibitors of the influenza A virus. This document will detail the synthetic pathway, outline the critical experimental procedures, and discuss the chemical innovations that led to the availability of this valuable molecule. The content herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of a Specialized Building Block

In the landscape of modern drug discovery, the development of highly specific and potent therapeutic agents often relies on the availability of unique and precisely functionalized molecular scaffolds. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a compound identified by its CAS number 1427014-16-1, represents a quintessential example of such a specialized building block. Its structure, which combines a fluorinated pyridine ring with a cyclopropane nitrile moiety, is not accidental but rather the result of targeted design in the quest for new medicines.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of investigational antiviral drugs, most notably Pimodivir (VX-787), developed by Vertex Pharmaceuticals. Pimodivir is an inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, a critical component of the viral replication machinery. The unique cyclopropyl nitrile group of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a testament to the innovative strategies employed by medicinal chemists to enhance the pharmacological properties of drug candidates.

This guide will illuminate the path from commercially available starting materials to this high-value intermediate, providing a detailed, practical, and scientifically grounded account of its synthesis.

Discovery and Developmental Context

The "discovery" of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is not marked by a singular, serendipitous event but is rather a product of a goal-oriented research program. Its genesis is rooted in the development of Pimodivir (VX-787) by Vertex Pharmaceuticals. The detailed synthesis of this intermediate is disclosed in the patent WO/2011/072123, which covers the composition of matter for a series of influenza inhibitors.

The strategic inclusion of the fluoropyridyl and cyclopropyl nitrile motifs was likely driven by the need to optimize the binding affinity, selectivity, and pharmacokinetic profile of the final drug candidate. The fluorine atom can enhance metabolic stability and binding interactions, while the rigid cyclopropane ring serves to lock the conformation of the molecule, potentially increasing its potency and reducing off-target effects.

Synthetic Pathway and Experimental Protocols

The synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a multi-step process that begins with a commercially available fluorinated pyridine derivative. The key transformation is the construction of the cyclopropane ring, a reaction that requires careful control of conditions to achieve a good yield.

The overall synthetic route can be visualized as a two-step process starting from 2-fluoro-3-picoline.

G A 2-Fluoro-3-picoline B 2-(2-Fluoropyridin-3-yl)acetonitrile (Intermediate I-2a) A->B  Halogenation followed by Cyanation C 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (Target Compound) B->C  Cyclopropanation

Figure 1: Overall synthetic strategy.

Synthesis of Intermediate I-2a: 2-(2-Fluoropyridin-3-yl)acetonitrile

The first stage of the synthesis involves the conversion of 2-fluoro-3-picoline to 2-(2-fluoropyridin-3-yl)acetonitrile. This is achieved through a bromination of the methyl group, followed by a nucleophilic substitution with cyanide.

G cluster_0 Step 1: Synthesis of Intermediate I-2a A 2-Fluoro-3-picoline B 3-(Bromomethyl)-2-fluoropyridine A->B  NBS, AIBN  CCl4, Reflux C 2-(2-Fluoropyridin-3-yl)acetonitrile B->C  NaCN  DMSO

Figure 2: Synthesis of the acetonitrile intermediate.

Experimental Protocol for 2-(2-Fluoropyridin-3-yl)acetonitrile:

  • Bromination: To a solution of 2-fluoro-3-picoline in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)-2-fluoropyridine, which can be used in the next step without further purification.

  • Cyanation: Dissolve the crude 3-(bromomethyl)-2-fluoropyridine in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) portion-wise, while maintaining the temperature below 30°C with a cooling bath.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction by pouring the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-fluoropyridin-3-yl)acetonitrile.

Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

The final step is the construction of the cyclopropane ring. This is accomplished via a cyclopropanation reaction using 1,2-dibromoethane in the presence of a strong base.

G cluster_1 Step 2: Cyclopropanation D 2-(2-Fluoropyridin-3-yl)acetonitrile E 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile D->E  1,2-Dibromoethane  NaOH, Phase-Transfer Catalyst

Figure 3: Formation of the cyclopropane ring.

Experimental Protocol for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile:

  • To a mixture of 2-(2-fluoropyridin-3-yl)acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene), add a concentrated aqueous solution of sodium hydroxide.

  • To this biphasic mixture, add 1,2-dibromoethane dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir vigorously for several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile as the final product.

Mechanistic Insights and Rationale for Experimental Choices

The synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile involves well-established but carefully chosen chemical transformations.

  • Radical Bromination: The use of NBS and AIBN for the bromination of the methyl group is a classic Wohl-Ziegler reaction. This method is selective for allylic and benzylic positions, and in this case, the methyl group of the picoline. AIBN acts as a radical initiator, which is crucial for the reaction to proceed.

  • Nucleophilic Cyanation: The subsequent reaction with sodium cyanide is a standard SN2 reaction. DMSO is an excellent solvent for this transformation as it is polar aprotic and effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic.

  • Phase-Transfer Catalyzed Cyclopropanation: The formation of the cyclopropane ring is the most critical step. The reaction of an active methylene compound (the acetonitrile derivative) with a dihaloalkane under basic conditions is a known method for cyclopropanation. The use of a phase-transfer catalyst is essential for this reaction to proceed efficiently. The catalyst, typically a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the acetonitrile. The resulting carbanion then acts as a nucleophile, attacking the 1,2-dibromoethane in a two-step sequence of nucleophilic substitution and intramolecular cyclization to form the cyclopropane ring.

Data Summary

While specific yield and purity data would be proprietary to the manufacturer, typical yields for these types of reactions are presented in the table below for illustrative purposes.

StepProductTypical Yield RangeTypical Purity
12-(2-Fluoropyridin-3-yl)acetonitrile60-80%>95%
21-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile50-70%>98%

Conclusion

The synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a prime example of targeted chemical synthesis in the service of drug discovery. Its creation was not an academic exercise but a necessary step in the development of a potentially life-saving therapeutic agent. This guide has provided a detailed overview of the synthetic route and experimental protocols, grounded in the public patent literature. The chemistry involved, while based on established principles, demonstrates the ingenuity required to construct complex molecular architectures for the advancement of medicine. Researchers and scientists in the field can leverage this understanding to further innovate and develop the next generation of pharmaceuticals.

References

  • Vertex Pharmaceuticals Incorporated. (2011).

A Technical Guide to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS No. 1427014-16-1), a heterocyclic building block of significant interest to medicinal chemistry and drug development. This molecule uniquely combines three critical pharmacophoric elements: a 2-fluoropyridine ring, a cyclopropane moiety, and a synthetically versatile nitrile group. The strategic incorporation of a fluorine atom into the pyridine scaffold is known to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Concurrently, the cyclopropane ring introduces conformational rigidity and metabolic resistance, properties highly sought after in modern drug design.[3][4] This document will explore the compound's molecular attributes, propose a robust synthetic pathway based on established chemical principles, discuss its reactivity and synthetic utility, and contextualize its potential applications in the development of next-generation therapeutics.

Introduction: The Convergence of Three Key Pharmacophores

In the landscape of contemporary drug discovery, the development of novel molecular entities often relies on the strategic combination of "privileged scaffolds"—structural motifs that are consistently found in biologically active compounds. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile stands as a prime example of such a design, merging the well-established benefits of fluorinated heterocycles with the unique conformational and metabolic advantages of the cyclopropane ring.[1][5]

Fluorine-containing pyridine derivatives are pivotal structures in medicinal chemistry, enhancing drug potency, selectivity, and metabolic stability.[1] The cyclopropyl fragment is also a versatile player, addressing common roadblocks in drug discovery such as off-target effects, metabolic instability, and poor brain permeability.[4][5] The nitrile group completes the trifecta, serving as a versatile synthetic handle for further chemical elaboration into amines, carboxylic acids, or amides, enabling the rapid generation of compound libraries for screening.[6] This guide serves as a resource for researchers and drug development professionals, offering field-proven insights into the synthesis and application of this high-value building block.

Molecular Scaffolding and Physicochemical Properties

The structure of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a deliberate convergence of functionalities designed to optimize drug-like properties.

  • The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, which can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions.[7] Crucially, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly prolong a drug's half-life.[2][7][8]

  • The Cyclopropane Ring: As the smallest cycloalkane, the cyclopropane ring imparts significant strain and rigidity.[3] This conformational constraint can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity.[3][4] The cyclopropyl group is also a bioisostere for moieties like vinyl or gem-dimethyl groups but with improved metabolic stability.[9]

  • The Nitrile Group: This functional group is a linchpin for synthetic diversification. It can be readily transformed, providing access to a wide array of other functional groups, making it an ideal anchor point for structure-activity relationship (SAR) studies.[6]

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Structure of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 1427014-16-1 [10][11]
Molecular Formula C₉H₇FN₂ [10][11]
Molecular Weight 162.16 g/mol [11]
IUPAC Name 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile [10]
MDL Number MFCD23134890 [11][12]

| Storage | Inert atmosphere, 2-8°C |[11] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis initiates from the commercially available (2-fluoropyridin-3-yl)acetonitrile. A base-mediated cyclopropanation using 1,2-dibromoethane provides a direct and efficient route to the target molecule. This method is advantageous as it builds the strained ring system in a single, reliable step.

Synthesis cluster_reagents Reagents & Conditions start (2-Fluoropyridin-3-yl)acetonitrile product 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile start->product Cyclopropanation reagents 1,2-Dibromoethane Strong Base (e.g., NaOH) Phase-Transfer Catalyst

Caption: Proposed one-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of 1-arylcyclopropane-1-carbonitriles.[13]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (2-fluoropyridin-3-yl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Solvent and Base Addition: Add an aqueous solution of sodium hydroxide (50% w/v, 5.0 eq).

  • Reaction Execution: Heat the biphasic mixture to 60-70 °C and stir vigorously for 12-24 hours. The causality for using a phase-transfer catalyst is to facilitate the transport of the hydroxide anion into the organic phase to deprotonate the acetonitrile, which is the rate-limiting step for the subsequent nucleophilic attack and cyclization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Reactivity and Synthetic Utility

The true value of 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile lies in its potential for divergent synthesis, allowing access to a multitude of derivatives from a single, advanced intermediate.

  • Nitrile Group Transformations: The nitrile is a versatile precursor.

    • Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to the corresponding carboxylic acid, 1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid. This derivative is primed for amide coupling reactions to explore SAR around this vector.

    • Reduction: Reduction of the nitrile, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the primary amine, (1-(2-fluoropyridin-3-yl)cyclopropyl)methanamine. This introduces a basic center and a new point for derivatization.

  • Fluoropyridine Reactivity: The 2-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or strong activation.[14] This pathway allows for the introduction of other functionalities (e.g., alkoxy, amino groups) directly onto the pyridine ring.

Diversification core 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile acid Carboxylic Acid Derivative core->acid Hydrolysis (H⁺/H₂O) amine Primary Amine Derivative core->amine Reduction (e.g., LiAlH₄) snar SNAr Product (Nu-Pyridine) core->snar SNAr (Nu⁻, heat)

Caption: Key synthetic transformations of the title compound.

Applications in Medicinal Chemistry and Drug Design

The incorporation of the 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold into a drug candidate can address several critical challenges in drug development. The rationale behind its use is grounded in the established benefits of its constituent parts.

Table 2: Advantages of Key Structural Motifs in Drug Design

Structural Motif Advantage Mechanism/Rationale Reference
2-Fluoropyridine Enhanced Metabolic Stability The high strength of the C-F bond prevents metabolic oxidation by P450 enzymes. [1][2][7]
Improved Binding Affinity Fluorine can participate in favorable electrostatic or hydrogen bonding interactions with the target protein. [7][8]
Increased Lipophilicity Fluorine substitution can enhance membrane permeability and oral absorption. [2][15]
Cyclopropane Ring Increased Potency Conformational rigidity reduces the entropic penalty of binding to a receptor. [3][4]
Improved Metabolic Stability The strained ring is resistant to many common metabolic pathways that degrade alkyl chains. [3][5]
Reduced Off-Target Effects The rigid structure can improve selectivity for the intended biological target. [4][5]

| | Increased Brain Permeability | The lipophilic and compact nature can facilitate crossing the blood-brain barrier. |[4] |

This building block is particularly suited for therapeutic areas where these properties are paramount, such as oncology, central nervous system (CNS) disorders, and infectious diseases. For example, many kinase inhibitors and GPCR modulators feature fluorinated heterocyclic and conformationally restricted elements to achieve high potency and selectivity.

Hypothetical Spectroscopic Characterization

While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the structure.

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the pyridine ring. The diastereotopic protons of the cyclopropane ring would appear as complex multiplets in the highly shielded (upfield) region, typically between -0.5 and 1.5 ppm, a characteristic signature of this moiety.[16]

  • ¹³C NMR: The spectrum would show signals for the pyridine carbons, the quaternary carbons of the cyclopropane and nitrile groups, and the cyclopropane CH₂ carbons. The nitrile carbon (C≡N) would appear downfield around 120 ppm.

  • ¹⁹F NMR: A single resonance would be expected for the fluorine atom attached to the pyridine ring. Its chemical shift would be indicative of its electronic environment.

  • Mass Spectrometry (MS): The ESI-MS would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 163.17.

Conclusion

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is more than just a chemical intermediate; it is a highly engineered building block designed to impart multiple favorable properties simultaneously. By combining the metabolic resistance and binding advantages of a fluoropyridine with the conformational rigidity and stability of a cyclopropane ring, this scaffold offers a powerful tool for medicinal chemists. Its synthetic accessibility and the versatility of the nitrile handle further amplify its value, enabling its use in the efficient construction of diverse compound libraries. For researchers aiming to overcome common liabilities in drug development, such as poor metabolic stability and lack of potency, 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile represents a strategic and promising starting point for innovation.

References

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  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Google Vertex AI Search.
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  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | CAS 1427014-16-1. (n.d.). American Elements.
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An In-depth Technical Guide to the Safety and Handling of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, synthesis, and potential reactivity of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS No. 1427014-16-1). As a novel building block in medicinal chemistry, this compound's unique structural combination of a 2-fluoropyridine moiety and a cyclopropanecarbonitrile group presents both significant opportunities for drug discovery and specific challenges in laboratory handling. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights to ensure its safe and effective use. The information herein is synthesized from available safety data for the compound and its constituent chemical classes, as well as established synthetic methodologies. A thorough risk assessment should always be conducted prior to commencing any work with this substance.

Introduction: A Molecule of Emerging Interest

The convergence of a strained cyclopropane ring and an electron-deficient fluorinated pyridine system in 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile marks it as a compound of considerable interest for the synthesis of novel therapeutics. Cyclopropane derivatives are increasingly sought after in drug design for their ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][2][3] The 2-fluoropyridine scaffold is also a privileged motif in medicinal chemistry, often introduced to modulate a molecule's physicochemical properties and bioactivity.[4][5]

This guide provides a detailed examination of the known and anticipated safety considerations, handling protocols, and chemical reactivity of this compound, grounded in the principles of chemical safety and informed by the behavior of analogous structures.

Physicochemical and Safety Data

A summary of the available physicochemical properties and hazard information for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is presented below. It is important to note that while some data is specific to this compound, other information is inferred from structurally related molecules.

PropertyValueSource
CAS Number 1427014-16-1[6][7]
Molecular Formula C₉H₇FN₂[6][7]
Molecular Weight 162.16 g/mol [7]
Appearance Not explicitly stated, likely a solidInferred
Storage Temperature 2-8°C, under inert atmosphere[7]
GHS Hazard Statements H302: Harmful if swallowed[6]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is paramount. The risk profile is a composite of the hazards posed by its three key structural features: the 2-fluoropyridine ring, the cyclopropane ring, and the nitrile group.

The 2-Fluoropyridine Moiety

The 2-fluoropyridine component is a primary contributor to the compound's reactivity and potential toxicity. 2-Fluoropyridine itself is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][8]

  • Reactivity: The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[9][10][11] This heightened reactivity means the compound may react vigorously with strong nucleophiles.

  • Thermal Decomposition: While specific data for the target compound is unavailable, fluorinated pyridines can decompose at high temperatures to release toxic and corrosive fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[12]

The Cyclopropanecarbonitrile Moiety

The strained three-membered ring of the cyclopropane group and the presence of the nitrile functionality introduce additional considerations.

  • Nitrile Group Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. They can release cyanide in the body, which is a potent metabolic poison. Therefore, all handling should be performed in a well-ventilated area, and skin contact must be avoided.

  • Hydrolytic Stability: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[13][14] This reaction may be exothermic and could lead to pressure build-up in a closed system. The cyclopropane ring itself is generally stable but can undergo ring-opening reactions under certain conditions, particularly with strong acids or in the presence of transition metal catalysts.[15]

Risk Assessment Workflow

A thorough risk assessment should precede any laboratory work with this compound. The following diagram outlines a recommended workflow:

RiskAssessment cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Measures cluster_Execute Execution & Review Start Identify Experimental Goals Review Review Available Safety Data (SDS, Literature) Start->Review Analyze Analyze Structural Moieties for Potential Hazards Review->Analyze Evaluate Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) Analyze->Evaluate Consider Consider Reaction Conditions (Temperature, Pressure, Reagents) Evaluate->Consider PlanWaste Plan for Waste Disposal Consider->PlanWaste SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) PlanWaste->SelectPPE Engineering Implement Engineering Controls (Fume Hood) SelectPPE->Engineering Emergency Prepare Emergency Procedures (Spill Kit, First Aid) Engineering->Emergency Proceed Proceed with Experiment Emergency->Proceed Document Document All Procedures and Observations Proceed->Document ReviewPost Review and Update Risk Assessment Post-Experiment Document->ReviewPost

Caption: A workflow for conducting a thorough risk assessment before handling 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to check the glove manufacturer's compatibility data. Double gloving is recommended for handling larger quantities.

  • Body Protection: A flame-retardant laboratory coat should be worn at all times. For operations with a higher risk of exposure, a chemical-resistant apron is advised.

Engineering Controls

All manipulations of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

Storage

The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere such as argon or nitrogen.[7] It should be kept away from incompatible materials, including strong acids, bases, and oxidizing agents.

Spill and Emergency Procedures
  • Minor Spills: In the event of a small spill, decontaminate the area with an appropriate absorbent material. Place the waste in a sealed container for proper disposal.

  • Major Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Proposed Synthetic Protocol

Synthesis via α-Alkylation of 2-Fluoro-3-(cyanomethyl)pyridine

This method is analogous to the synthesis of 1-phenylcyclopropane carboxamide derivatives.[16]

Step 1: Synthesis of 2-Fluoro-3-(cyanomethyl)pyridine

This intermediate can be prepared from 3-bromo-2-fluoropyridine via a palladium-catalyzed cyanation followed by reduction, or through other standard organic transformations.

Step 2: Cyclopropanation

Detailed Protocol:

  • To a solution of 2-fluoro-3-(cyanomethyl)pyridine (1.0 eq) in a suitable solvent system (e.g., toluene/water), add sodium hydroxide (2.0 eq) and tetra-n-butylammonium bromide (0.1 eq).

  • Heat the mixture to 60°C with vigorous stirring.

  • Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

The following diagram illustrates the proposed synthetic pathway:

Synthesis cluster_Reactants Starting Materials cluster_Conditions Reaction Conditions cluster_Product Product Start 2-Fluoro-3-(cyanomethyl)pyridine Product 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Start->Product α-Alkylation Reagent 1,2-Dibromoethane Reagent->Product Base NaOH Base->Product Catalyst TBAB Catalyst->Product Solvent Water/Toluene Solvent->Product Temp 60°C Temp->Product

Caption: A proposed synthetic route to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile via α-alkylation.

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro substituent on the pyridine ring is susceptible to displacement by strong nucleophiles.[9][10] This reactivity can be exploited for further functionalization but also poses an incompatibility risk with certain reagents.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing avenues for further derivatization.

  • Thermal Stability: While specific data is lacking, the presence of the fluoropyridine moiety suggests that the compound may decompose at elevated temperatures, potentially releasing hazardous substances such as HF.[12]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclopropane unit can serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets, while the 2-fluoropyridine moiety can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. Its structural motifs are found in a number of FDA-approved drugs.[5]

Conclusion

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a promising but potentially hazardous chemical intermediate. A thorough understanding of its chemical properties, combined with strict adherence to safety protocols, is essential for its safe handling and effective use in research and development. This guide provides a foundational understanding of these aspects, but it is imperative that researchers consult all available safety data and conduct a comprehensive risk assessment before commencing any experimental work.

References

  • American Elements. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | CAS 1427014-16-1. [Online] Available at: [Link]

  • ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. [Online] Available at: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Online] Available at: [Link]

  • Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Online] Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Online] Available at: [Link]

  • ResearchGate. (PDF) Kinetics of the Thermal Decomposition of 2,4,6-Triazido-3,5-Difluoropyridine. [Online] Available at: [Link]

  • American Chemical Society. Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. [Online] Available at: [Link]

  • PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Online] Available at: [Link]

  • PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Online] Available at: [Link]

  • PubChem. 2-Fluoropyridine. [Online] Available at: [Link]

  • Airgas. SAFETY DATA SHEET. [Online] Available at: [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Online] Available at: [Link]

  • Amazon AWS. 1-(3-Fluoropyridin-2-yl)-cyclopropanecarbonitrile. [Online] Available at: [Link]

  • Mol-Instincts. 2-Fluoropyridine | Properties, Uses, Safety, Supplier Information & CAS 372-48-5. [Online] Available at: [Link]

  • American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Online] Available at: [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Online] Available at: [Link]

  • National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Online] Available at: [Link]

  • PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Online] Available at: [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Online] Available at: [Link]

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Online] Available at: [Link]

  • PubMed. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. [Online] Available at: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Online] Available at: [Link]

  • MDPI. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. [Online] Available at: [Link]

Sources

A Researcher's Technical Guide to Sourcing and Verifying 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Niche Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Small molecule drug candidates are increasingly complex, often incorporating specific structural motifs to enhance potency, selectivity, and metabolic stability. The compound 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS No. 1427014-16-1) has emerged as a building block of significant interest. Its utility stems from the unique combination of two high-value pharmacophores: the cyclopropane ring and a fluorinated pyridine system.

The cyclopropane motif is far more than a simple linker. Its inherent ring strain and unique electronic properties, which are between that of an alkene and a gem-dimethyl group, provide a conformationally rigid scaffold.[1] This rigidity can be instrumental in locking a molecule into a bioactive conformation, thereby enhancing binding affinity to a biological target and often leading to improved potency.[2] Furthermore, the cyclopropyl group can enhance metabolic stability and increase brain permeability, addressing common challenges in drug development.[2]

Complementing this is the 2-fluoropyridine moiety. The fluorine atom can modulate the pKa of the pyridine nitrogen, influence binding interactions through hydrogen bonding or dipole interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile of a potential drug molecule. This guide provides an in-depth analysis of the supplier landscape for this key intermediate, outlines essential quality control protocols for its verification, and offers insights into its handling and synthetic context for researchers in drug discovery.

Supplier Landscape for Research-Grade Material

Sourcing high-quality reagents is the foundational step of any successful research campaign. For a specialized building block like 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, researchers have several reputable options. The choice of supplier often depends on a balance of required purity, scale, lead time, and cost. Below is a comparative analysis of prominent suppliers catering to the research and development sector.

SupplierCAS NumberPurityAvailable QuantitiesCatalogue NumberMDL Number
Chiralen 1427014-16-199%100mg, 250mg, 1g3258087MFCD00000000
Apollo Scientific 1427014-16-198%InquirePC101602MFCD23134890
Fluorochem (via CymitQuimica) 1427014-16-198%100mg, 250mg, 1g10-F693242N/A
BLD Pharm 1427014-16-1InquireInquireN/AMFCD23134890
American Elements 1427014-16-1High Purity AvailableResearch to BulkInquireMFCD23134890

This table is a summary of publicly available data and is intended for informational purposes. Researchers should always confirm specifications directly with the supplier before ordering.

Scientific Integrity: The Imperative of Independent Verification

While suppliers provide a Certificate of Analysis (CoA), it should be considered a starting point, not the final word on material quality. For any research that will lead to pivotal decisions, particularly in preclinical development, independent verification is a cornerstone of scientific rigor. The causality behind this is simple: impurities, isomers, or residual solvents can drastically alter experimental outcomes, leading to erroneous structure-activity relationships (SAR) and wasted resources.

A self-validating system for incoming reagents is crucial. This involves a systematic workflow from receipt to release for experimental use.

A Material Receipt B Visual Inspection (Color, Physical State) A->B C Documentation Review (CoA, SDS, Order Match) B->C D Quarantine C->D E Analytical QC Sampling D->E F Identity & Purity Testing (NMR, LC-MS) E->F G Decision Point F->G H Release to Inventory (Approved for Use) G->H Pass I Flag for Investigation (Contact Supplier / Reject) G->I Fail

Caption: Workflow for Incoming Reagent Quality Control.

Experimental Protocol: Identity and Purity Confirmation

The following is a standard, field-proven methodology for verifying the structure and purity of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

1. Proton NMR (¹H NMR) Spectroscopy - Structural Identity

  • Causality: NMR is the gold standard for confirming the chemical structure. It provides information on the connectivity and chemical environment of every proton in the molecule.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in a clean NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for characteristic multiplets in the aromatic region corresponding to the three protons on the fluoropyridine ring and distinct signals in the aliphatic region corresponding to the four protons of the cyclopropane ring. The integration of these regions should match the expected 3:4 proton ratio. The absence of significant signals from residual solvents (e.g., ethyl acetate, hexanes) or other impurities is critical.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) - Purity and Mass Confirmation

  • Causality: This technique physically separates the main compound from any non-volatile impurities and simultaneously confirms its molecular weight, providing a robust assessment of both purity and identity.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~10-50 µg/mL.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • UV Detection: 254 nm.

    • Mass Spectrometry Conditions (Example):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • Analysis: Scan for m/z from 100 to 500.

    • Data Interpretation: The UV chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total peak area. The mass spectrum for this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 163.17.

Synthetic Context and Handling

Understanding the synthetic origin of a building block can provide insights into potential impurities. The synthesis of molecules like this typically involves the formation of the cyclopropane ring, often through the reaction of an alkene with a carbene or carbene equivalent.[3]

cluster_0 Generalized Synthetic Pathway A 2-Fluoro-3-vinylpyridine (or equivalent alkene precursor) B Cyclopropanation Reagent (e.g., Diazomethane/Pd catalyst or Simmons-Smith reagent) A->B [1] Cyclopropanation C Introduction of Cyano Group B->C [2] Functional Group     Manipulation D Target Molecule: 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile C->D

Caption: Generalized synthetic logic for cyclopropylnitrile compounds.

Safe Storage and Handling

Proper handling is essential for both researcher safety and maintaining the integrity of the compound.

  • Storage: Based on supplier recommendations, this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C).[4] It should also be kept in a dark place to prevent potential photodegradation.

  • Safety: The material is classified as harmful if swallowed (H302).[5] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), must be worn at all times (P280).[5] All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a valuable building block for constructing drug candidates with desirable three-dimensional character and optimized properties. A variety of chemical suppliers, including Chiralen, Apollo Scientific, and Fluorochem, provide access to this reagent for research purposes.[6][7] However, the ultimate responsibility for ensuring the quality of this foundational material rests with the end-user. By implementing a robust, independent verification workflow incorporating NMR and LC-MS analyses, researchers can proceed with confidence, ensuring the integrity and reproducibility of their scientific findings. This diligence at the outset is a critical investment in the success of any drug discovery program.

References

An In-Depth Technical Guide to the Physical and Chemical Stability of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a key intermediate in modern pharmaceutical development. Recognizing the criticality of stability in ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and intermediates, this document outlines a framework for a thorough stability assessment. We delve into the molecule's inherent structural characteristics to predict potential degradation pathways and furnish detailed, field-proven protocols for forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Furthermore, a systematic approach to developing and validating a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) is presented. This guide is designed to equip researchers and drug development professionals with the necessary scientific rationale and practical methodologies to rigorously evaluate and control the stability profile of this and structurally related compounds.

Introduction and Molecular Overview

The compound 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS No. 1427014-16-1) merges three key structural motifs: a 2-fluoropyridine ring, a cyclopropane ring, and a nitrile group.[1] Each of these components contributes uniquely to the molecule's overall physicochemical properties and, consequently, its stability profile.

  • 2-Fluoropyridine Moiety: The fluorine atom at the 2-position significantly influences the electron distribution of the pyridine ring due to its high electronegativity.[2] This C-F bond is exceptionally strong, which can enhance the stability of the molecule.[3] However, it also activates the ring for potential nucleophilic aromatic substitution reactions.

  • Cyclopropane Ring: The incorporation of a cyclopropane ring is a common strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability.[4][5] The strained three-membered ring is generally robust but can be susceptible to ring-opening reactions under high-energy conditions.[6][7]

  • Nitrile Group: The carbonitrile (cyano) group is a versatile functional group that can be susceptible to hydrolysis under both acidic and basic conditions, typically converting to a carboxamide and subsequently to a carboxylic acid.[6]

A thorough understanding of the stability of this intermediate is paramount for defining appropriate storage conditions, predicting potential degradants, and developing robust formulations.[8] This guide provides the scientific framework for such an evaluation.

Table 1: Physicochemical Properties of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
PropertyValueSource
CAS Number 1427014-16-1[7][8][9][10]
Molecular Formula C₉H₇FN₂[1][7]
Molecular Weight 162.17 g/mol [7][9]
Appearance Predicted to be a solid or oilN/A
Storage 2-8 °C, Keep in dark place, Inert atmosphere[7][8]

Predicted Degradation Pathways: A Mechanistic Perspective

Based on the functional groups present, several degradation pathways can be hypothesized. A forced degradation study is essential to confirm these predictions and identify any unknown degradants.[11]

graph "Predicted_Degradation_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Predicted degradation pathways for the title compound.
  • Hydrolytic Degradation:

    • Nitrile Hydrolysis: The most probable pathway under both acidic and basic conditions is the hydrolysis of the nitrile group. This would proceed first to the corresponding carboxamide intermediate and then to the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid.

    • Pyridine Ring Hydrolysis: Under more forceful acidic or basic conditions, nucleophilic substitution of the fluorine atom by a hydroxide ion could occur, yielding 1-(2-Hydroxypyridin-3-yl)cyclopropane-1-carbonitrile.[12][13]

  • Oxidative Degradation: The nitrogen atom of the pyridine ring is susceptible to oxidation, particularly by agents like hydrogen peroxide. This would lead to the formation of the corresponding N-oxide derivative, a common degradation product for nitrogen heterocycles.[5]

  • Photolytic Degradation: As mandated by ICH Q1B guidelines, photostability must be assessed.[2][3][14][15] The pyridine ring contains a chromophore that absorbs UV light, which could provide the energy to initiate degradation through various radical or rearrangement pathways. The exact products are difficult to predict and must be identified experimentally.

  • Thermal Degradation: While the cyclopropane ring is generally stable, high temperatures could potentially induce isomerization or ring-opening reactions.[6] Solid-state thermal degradation should be evaluated to determine a safe handling and storage temperature.

Experimental Design: Forced Degradation Protocol

A forced degradation study is the cornerstone of a stability assessment.[11] Its purpose is to generate degradation products to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.

graph "Forced_Degradation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for the forced degradation study.
Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Basic Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the solution at 60°C. Withdraw aliquots at timed intervals. Cool and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature and protect from light. Withdraw aliquots at timed intervals for analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C, protected from light. Withdraw aliquots at timed intervals for analysis.

  • Thermal Degradation (Solid): Place a thin layer of the solid compound in a vial and heat at 80°C. At timed intervals, withdraw a sample, dissolve it in the diluent to the target concentration, and analyze.

  • Photolytic Degradation: Expose both a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[14][16] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The method must separate the parent compound from its degradation products and any process impurities. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.[1][11][17]

graph "HPLC_Method_Development" { layout=dot; rankdir="TB"; splines=ortho; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Logical workflow for HPLC stability-indicating method development.
Proposed HPLC Method Parameters:
ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for a broad range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peaks for the basic pyridine nitrogen.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minTo elute the parent compound and a range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 270 nmPyridine ring should have strong absorbance in this region. Use of a photodiode array (PDA) detector is recommended.
Injection Vol. 10 µLStandard volume to avoid column overload.
Method Validation:

The finalized method must be validated according to ICH Q2(R1) guidelines. This involves:

  • Specificity: Injecting stressed samples to demonstrate that the peaks for degradants are well-resolved from the parent peak. Peak purity analysis using a PDA detector is essential.

  • Linearity: Analyzing a series of dilutions of a standard solution to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determining the recovery of the analyte spiked into a placebo matrix.

  • Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, different analyst).

  • Robustness: Intentionally varying method parameters (e.g., pH, flow rate, temperature) to assess the method's reliability.

Data Presentation and Interpretation

Results from the forced degradation study should be summarized clearly.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsRemarks / Major Degradant RRT
0.1 M HCl (60°C)24 h85.2%14.8%2Major peak at RRT 0.85 (Likely nitrile hydrolysis)
0.1 M NaOH (60°C)8 h88.9%11.1%1Major peak at RRT 0.85 (Likely nitrile hydrolysis)
3% H₂O₂ (RT)24 h92.5%7.5%1Major peak at RRT 1.10 (Likely N-oxide)
Thermal (80°C, solid)72 h99.1%0.9%0Stable
Photolytic (ICH Q1B)-94.3%5.7%3Minor peaks at RRT 0.7, 0.9, 1.2
Dark Control-99.8%0.2%0Stable

Conclusions and Recommendations

This technical guide outlines a comprehensive strategy for assessing the stability of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. Based on its chemical structure, the molecule is predicted to be most susceptible to hydrolysis of the nitrile group and oxidation of the pyridine nitrogen . It is expected to show moderate stability under photolytic conditions and good stability against thermal stress in the solid state.

Recommendations for Handling and Storage:

  • Storage: The compound should be stored at refrigerated temperatures (2-8°C), as recommended by suppliers.[7][8]

  • Protection: It must be protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent oxidative degradation.

  • pH Control: In solution, the compound will be most stable in a neutral or mildly acidic pH range, avoiding strong acids and bases.

The execution of the protocols detailed herein will generate a robust stability profile, enabling confident decision-making in the subsequent stages of drug development and ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

  • Pharma Stability. (n.d.). Pharma Stability: Photostability (ICH Q1B). Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 26(17), 5334. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved from [Link]

  • American Elements. (n.d.). 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 213-219. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. Retrieved from [Link]

  • CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • ACS Publications. (1956). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 21(10), 1151–1155. Retrieved from [Link]

  • MDPI. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6598. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence:

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a valuable building block in contemporary drug discovery. The presented synthetic strategy pivots on a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. We detail a two-step sequence commencing with the preparation of a key intermediate, 1-bromocyclopropane-1-carbonitrile, followed by its palladium-catalyzed coupling with commercially available 2-fluoropyridine-3-boronic acid. This guide is tailored for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen experimental design.

Introduction: The Strategic Value of the Target Scaffold

The confluence of a 2-fluoropyridine moiety and a cyclopropane-1-carbonitrile unit within a single molecular framework presents a compelling scaffold for medicinal chemistry. The 2-fluoropyridine ring is a prevalent motif in numerous pharmaceuticals, where the fluorine atom can modulate metabolic stability, pKa, and binding interactions.[1] The cyclopropane ring, as a rigid, three-dimensional pharmacophore, is increasingly utilized to enhance potency and selectivity while improving physicochemical properties. The nitrile group offers a versatile handle for further chemical elaboration. Consequently, 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a highly desirable starting material for the synthesis of novel therapeutic agents.

Synthetic Strategy: A Rationale for the Suzuki-Miyaura Approach

Direct functionalization of the C3 position of 2-fluoropyridine with a carbon nucleophile via traditional nucleophilic aromatic substitution (SNAr) is challenging. SNAr reactions on the 2-halopyridine scaffold are kinetically and thermodynamically favored at the C2 and C6 positions due to the electron-withdrawing nature of the ring nitrogen.[2] While methods for C3 functionalization exist, they often require multi-step sequences or directing groups that may not be compatible with the desired cyclopropane nitrile moiety.

Therefore, a more convergent and reliable strategy involves the formation of the critical C-C bond via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is exceptionally well-suited for this purpose.[3] This approach offers high functional group tolerance, generally excellent yields, and predictable regioselectivity.

Our chosen synthetic route, as depicted below, leverages the commercial availability of 2-fluoropyridine-3-boronic acid and involves the in situ or pre-synthesis of 1-bromocyclopropane-1-carbonitrile.

G cluster_0 Part 1: Synthesis of Halogenated Intermediate cluster_1 Part 2: Suzuki-Miyaura Cross-Coupling Cyclopropanecarbonitrile Cyclopropanecarbonitrile 1-Bromocyclopropane-1-carbonitrile 1-Bromocyclopropane-1-carbonitrile Cyclopropanecarbonitrile->1-Bromocyclopropane-1-carbonitrile  Bromination Target_Molecule 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 1-Bromocyclopropane-1-carbonitrile:e->Target_Molecule:w 2-Fluoropyridine-3-boronic acid 2-Fluoropyridine-3-boronic acid 2-Fluoropyridine-3-boronic acid->Target_Molecule  Pd Catalyst, Base

Figure 1: Overall synthetic workflow for the preparation of the target molecule.

Experimental Protocols

Part 1: Synthesis of 1-Bromocyclopropane-1-carbonitrile

This protocol describes the synthesis of the key halogenated cyclopropane intermediate. While this compound is available from some commercial suppliers, this procedure ensures its availability for the subsequent coupling step.[1][4]

Materials:

  • Cyclopropanecarbonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclopropanecarbonitrile (1.0 eq.).

  • Dissolve the cyclopropanecarbonitrile in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq.) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude 1-bromocyclopropane-1-carbonitrile can often be used in the next step without further purification. If necessary, purify by vacuum distillation.

Part 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of 2-fluoropyridine-3-boronic acid with 1-bromocyclopropane-1-carbonitrile.

Materials:

  • 1-Bromocyclopropane-1-carbonitrile (from Part 1)

  • 2-Fluoropyridine-3-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-fluoropyridine-3-boronic acid (1.2 eq.), 1-bromocyclopropane-1-carbonitrile (1.0 eq.), and potassium carbonate (2.5 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. If using a microwave reactor, irradiate at a set temperature (e.g., 120 °C) for 15-30 minutes.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours under conventional heating.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the Suzuki-Miyaura coupling step.

ParameterValue/RangeNotes
Reactants 2-Fluoropyridine-3-boronic acid, 1-Bromocyclopropane-1-carbonitrile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Other palladium catalysts such as Pd(PPh₃)₄ can also be effective.
Base K₂CO₃Other bases like Cs₂CO₃ or K₃PO₄ may improve yields in some cases.
Solvent 1,4-Dioxane/WaterAnhydrous solvents like toluene with a suitable base can also be used.
Temperature 80-120 °CMicrowave heating can significantly reduce reaction times.
Reaction Time 4-12 hours (conventional), 15-30 min (microwave)Monitor by LC-MS or TLC.
Expected Yield 60-85%Yields are dependent on the purity of starting materials and reaction scale.
Purification Flash Column ChromatographyGradient elution with hexane/ethyl acetate is typically effective.

Reaction Mechanism Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex  + R¹-X transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2  + (HO)₂B-R²  + Base reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0  Regeneration  of Catalyst product R¹-R² reductive_elimination->product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yield is low, ensure that all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. The choice of base and ligand can also significantly impact the yield; screening different conditions may be necessary.

  • Byproduct Formation: Homocoupling of the boronic acid is a common side reaction. This can be minimized by using the correct stoichiometry of reactants and ensuring efficient stirring.

  • "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can sometimes coordinate to the palladium catalyst, inhibiting its activity. Using ligands with a larger bite angle, such as dppf, can help mitigate this issue.

  • Purification Challenges: If the product is difficult to separate from the catalyst residues, passing the crude mixture through a short plug of silica gel or a specialized scavenger resin before column chromatography can be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile. The methodology detailed in this guide is robust and scalable, making it suitable for both small-scale library synthesis and larger-scale production. By following the outlined protocols and considering the provided insights, researchers can confidently access this valuable building block for their drug discovery and development programs.

References

  • Brown, C. C., & Stephan, D. W. (2010). Cyclopropanation of Ru-diimino-pyridine ligand complexes. Dalton Transactions, 39(31), 7293–7299. Retrieved from [Link]

  • Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic Substitution at the Pyridine Ring. Conformational Preference of the Products and Kinetics of the Reactions of 2-Chloro-3-Nitro and 2-Chloro-5-nitropyridines with Arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2421. Retrieved from [Link]

  • Iodocyclopropane - Wikipedia. (n.d.). Retrieved from [Link]

  • Levin, V. V., Zemtsov, A. A., Strelnik, A. G., & Dilman, A. D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13536–13542. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromocyclopropane-1-carbonitrile. Retrieved from [Link]

  • Roy, S., Wang, Y., Zhao, X., Dayananda, T., Chu, J. M., Zhang, Y., & Fasan, R. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 146(29), 19673–19679. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Tarselli, M. A., & Woster, P. M. (2011). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. The Journal of organic chemistry, 76(15), 6379-83. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Groenewold, G. S., & Tarselli, M. A. (2015). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Retrieved from [Link]

  • Houk, K. N., & Snieckus, V. (1992). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 57(8), 2261-2270. Retrieved from [Link]

  • Sandford, T., & valor, e. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8560-8563. Retrieved from [Link]

  • Xue, F., Li, C.-G., Zhu, Y., & Lou, T.-J. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Journal of Chemical Research, 38(7), 418-419. Retrieved from [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the asymmetric synthesis of 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a molecule of significant interest in medicinal chemistry. The presence of a fluoropyridine motif and a stereochemically rich cyclopropane ring with a quaternary stereocenter makes this compound a valuable scaffold for drug discovery.[1][2][3][4][5] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][4] Concurrently, the rigid cyclopropane structure is a sought-after pharmacophore.[6] This guide outlines a robust, catalyst-based approach to address the synthetic challenges associated with constructing a quaternary stereocenter in high enantiomeric excess.[7][8]

Introduction: The Strategic Value of the Target Scaffold

The convergence of a 2-fluoropyridine ring and a cyclopropane-1-carbonitrile moiety in a single molecule creates a scaffold with high potential for modulating biological activity. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridine nitrogen, potentially altering interactions with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally stable, which can prevent metabolic degradation at that position, a common strategy in drug design to improve half-life.[1][2]

The cyclopropane ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. The nitrile group is a versatile functional handle that can be further elaborated or may participate in key binding interactions. The primary challenge in the synthesis of the target molecule lies in the enantioselective construction of the C1 quaternary stereocenter.[7][8] This guide proposes a well-precedented asymmetric cyclopropanation strategy to achieve this.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target compound, 1 , suggests that the key disconnection is across the cyclopropane ring. This leads back to 2-fluoro-3-vinylpyridine 2 and a cyanocarbene equivalent. This transformation can be achieved via a catalytic asymmetric cyclopropanation.

retrosynthesis target 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1) intermediate 2-Fluoro-3-vinylpyridine (2) target->intermediate Asymmetric Cyclopropanation reagent '+ [NC-C:]'

Caption: Retrosynthetic approach for the target molecule.

Proposed Catalytic System: Chiral Rhodium(II) Carboxylate

For the key asymmetric cyclopropanation step, we propose the use of a chiral rhodium(II) carboxylate catalyst, such as dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄). Rhodium catalysts are well-established for their high efficiency and stereoselectivity in cyclopropanation reactions involving diazo compounds.[9][10] The chiral ligands on the rhodium center create a chiral environment that directs the approach of the carbene to the olefin, leading to the formation of one enantiomer in excess.

The proposed reaction involves the slow addition of a diazoacetonitrile to a solution of 2-fluoro-3-vinylpyridine in the presence of a catalytic amount of the chiral rhodium(II) complex.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for asymmetric cyclopropanation.[10] Researchers should optimize conditions as needed.

Materials and Reagents
ReagentSupplierPurityNotes
2-Fluoro-3-vinylpyridineVaries>95%May require synthesis if not available
DiazoacetonitrileVaries-Prepare fresh before use; highly toxic
Dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄)Varies>98%Store under inert atmosphere
Dichloromethane (DCM)VariesAnhydrousDistill from CaH₂ before use
Diethyl etherVariesACS GradeFor workup
Saturated aq. NaHCO₃In-house prep.-For workup
BrineIn-house prep.-For workup
Anhydrous MgSO₄Varies-For drying
Silica GelVaries230-400 meshFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄, 0.01 mmol, 1 mol%).

  • Addition of Substrate: Add anhydrous dichloromethane (20 mL) and 2-fluoro-3-vinylpyridine (1.0 mmol, 1.0 equiv). Stir the resulting solution at room temperature.

  • Preparation of Diazoacetonitrile Solution: In a separate flask, dissolve freshly prepared diazoacetonitrile (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (10 mL). Caution: Diazoacetonitrile is explosive and toxic. Handle with extreme care in a well-ventilated fume hood behind a blast shield.

  • Slow Addition: Transfer the diazoacetonitrile solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (disappearance of the starting olefin), carefully quench any remaining diazoacetonitrile by adding a few drops of acetic acid.

  • Workup:

    • Dilute the reaction mixture with diethyl ether (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Proposed Reaction Mechanism

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with diazoacetonitrile to form a rhodium-carbene intermediate. This highly reactive species then undergoes cyclopropanation with 2-fluoro-3-vinylpyridine. The chiral ligands on the rhodium catalyst control the stereochemical outcome of this step. Reductive elimination releases the cyclopropane product and regenerates the active catalyst.

mechanism catalyst Rh₂(S-PTTL)₄ carbene [Rh]=C(H)CN catalyst->carbene + N₂CHCN - N₂ diazo N₂CHCN complex Olefin-Carbene Complex carbene->complex + Olefin olefin 2-Fluoro-3-vinylpyridine product Product + Regenerated Catalyst complex->product Cyclopropanation product->catalyst Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric cyclopropanation.

Expected Outcomes and Data

The following table summarizes the expected outcomes for this protocol. These are representative values and may vary based on the specific catalyst and reaction conditions used.

ParameterExpected Value
Yield70-90%
Diastereoselectivity>95:5 dr
Enantiomeric Excess>90% ee

Safety and Handling

  • Diazoacetonitrile: This reagent is highly toxic and potentially explosive. It should be handled only in a well-ventilated fume hood, behind a blast shield, and by trained personnel. Avoid contact with skin and eyes.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Perform all reactions under an inert atmosphere of nitrogen or argon to prevent degradation of reagents and catalysts.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the asymmetric synthesis of 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile. By leveraging a well-established chiral rhodium(II) catalyst system, this method offers a reliable pathway to this valuable scaffold for applications in drug discovery and medicinal chemistry. The protocol emphasizes safety, reproducibility, and high stereochemical control, providing a solid foundation for researchers in the field.

References

  • Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. Available at: [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. (A general reference to the concepts discussed).
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Accenture. (A general reference to the concepts discussed).
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. Available at: [Link]

  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • New Trends in Asymmetric Phase Transfer Catalysis 1. European Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric phase-transfer catalysis. Nature Reviews Chemistry. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

  • Catalytic and asymmetric cyclopropanation of alkenes catalysed by rhenium(I) bipyridine and terpyridine tricarbonyl complexes. CityUHK Scholars. Available at: [Link]

  • Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update. Natural Product Reports. Available at: [Link]

  • Enantioselective Synthesis of Quaternary Carbon Stereocenters by Asymmetric Allylic Alkylation: A Review. Chemistry – An Asian Journal. Available at: [Link]

  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. Available at: [Link]

  • A cooperative Pd/Co catalysis system for the asymmetric (4+2) cycloaddition of vinyl benzoxazinones with N-acylpyrazoles. Chemical Communications. Available at: [Link]

  • Asymmetric synthesis of 1,2,3‐trisubstituted cyclopropane. ResearchGate. Available at: [Link]

  • Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers. Available at: [Link]

  • Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. Semantic Scholar. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Fluorinated Cyclopropylnitrile Moiety in Kinase Inhibitor Design

The landscape of kinase inhibitor discovery is perpetually evolving, driven by the need for enhanced selectivity, potency, and improved pharmacokinetic profiles. Within this dynamic field, the strategic incorporation of unique chemical scaffolds is paramount. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile has emerged as a highly valuable and versatile building block in the synthesis of next-generation kinase inhibitors. Its utility is prominently exemplified in the development of selective Janus kinase 1 (JAK1) inhibitors, such as Upadacitinib, a therapeutic agent for various inflammatory diseases.[1][2]

The distinct structural features of this molecule contribute significantly to its value in drug design. The cyclopropane ring introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity to the target kinase. The nitrile group can act as a key hydrogen bond acceptor or participate in other non-covalent interactions within the kinase active site. Furthermore, the fluorinated pyridine ring can modulate the physicochemical properties of the final compound, influencing aspects such as metabolic stability, membrane permeability, and pKa, while also potentially engaging in specific interactions with the kinase.

These application notes provide a comprehensive guide for the effective utilization of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile in the synthesis of kinase inhibitors, with a particular focus on the JAK family. The protocols and insights provided herein are designed to empower researchers to leverage this key intermediate in their drug discovery programs.

Target Profile: Janus Kinase (JAK) Family and the JAK-STAT Signaling Pathway

The primary therapeutic targets for kinase inhibitors derived from 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile are the Janus kinases (JAKs). The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] They are integral components of the JAK-STAT signaling pathway, a critical cascade that transduces extracellular signals from cytokines and growth factors into transcriptional responses within the cell nucleus. This pathway is central to the regulation of immune responses, inflammation, hematopoiesis, and cell growth.

Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, inhibiting specific JAK isoforms has become a validated and highly successful therapeutic strategy.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.

Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Nuclear Translocation & DNA Binding Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: Simplified workflow of the JAK-STAT signaling pathway.

Synthetic Protocol: Coupling of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile with a Heterocyclic Core

The following protocol outlines a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile and a suitable heterocyclic core, a key step in the synthesis of many JAK inhibitors. This protocol is based on synthetic routes reported for Upadacitinib and related compounds.

Reaction Scheme:

Materials and Reagents:
  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable heterocyclic electrophile)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., ethyl acetate, water, brine, silica gel for column chromatography)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent).

    • Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).

  • Addition of Base:

    • To the stirred solution, add potassium carbonate (1.5 - 2.0 equivalents). The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of the Cyclopropane Building Block:

    • Add 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 - 1.2 equivalents) to the reaction mixture. It can be added as a solid or as a solution in a small amount of anhydrous DMF.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the specific substrates and should be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can range from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of sensitive reagents and intermediates by atmospheric oxygen and moisture.

  • Anhydrous Solvent: The use of a dry polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and is stable to the reaction conditions. The absence of water prevents potential side reactions.

  • Non-nucleophilic Base: Potassium carbonate is a common choice as it is strong enough to neutralize the generated acid but is not nucleophilic enough to compete with the desired reaction.

  • Heating: The SNAr reaction often requires thermal energy to overcome the activation barrier, especially with less reactive electrophiles.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts.

Quantitative Data: Bioactivity of a Representative Kinase Inhibitor

The following table summarizes the in vitro inhibitory activity of Upadacitinib, a selective JAK1 inhibitor synthesized using a derivative of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, against the four members of the JAK family.

Kinase TargetIC₅₀ (nM)Selectivity vs. JAK1Reference
JAK1 47-[3]
JAK2 120~2.6-fold[4]
JAK3 2300~49-fold[4]
TYK2 4700~100-fold[4]

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

These data clearly demonstrate the high potency and selectivity of inhibitors derived from this building block for JAK1 over other JAK isoforms. This selectivity is a critical attribute for minimizing off-target effects and improving the safety profile of the therapeutic agent.

Experimental Workflow Visualization

Diagram of the Synthetic and Evaluation Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile + Heterocyclic Core Reaction SNAr Coupling Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization Final_Compound Purified Kinase Inhibitor Characterization->Final_Compound Enzyme_Assay In vitro Kinase Assay (IC50 Determination) Final_Compound->Enzyme_Assay Cell_Assay Cell-based Assays (pSTAT Inhibition) Enzyme_Assay->Cell_Assay Animal_Model In vivo Efficacy Studies (e.g., Arthritis Model) Cell_Assay->Animal_Model

Caption: A generalized workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile has proven to be a cornerstone building block in the development of potent and selective kinase inhibitors, particularly for the JAK family. The synthetic protocols and application insights provided in this guide are intended to facilitate its broader application in drug discovery. The unique combination of a constrained cyclopropane ring, a nitrile moiety, and a fluorinated pyridine ring offers a compelling platform for fine-tuning the pharmacological properties of kinase inhibitors. As the quest for novel and improved kinase inhibitors continues, the strategic deployment of such sophisticated building blocks will undoubtedly remain a key driver of innovation in medicinal chemistry.

References

Application Notes and Protocols for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Fluoropyridine and Cyclopropane Moieties in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The strategic assembly of specific structural motifs is a cornerstone of this endeavor. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1) is a heterocyclic building block that masterfully combines three critical pharmacophoric elements: a 2-fluoropyridine ring, a cyclopropane scaffold, and a nitrile group. The convergence of these moieties makes this compound a highly valuable intermediate for the synthesis of sophisticated therapeutic agents, particularly in the realm of kinase inhibition.

The 2-fluoropyridine moiety is a privileged scaffold in drug design. The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, which not only modulates the pKa of the pyridine nitrogen but also activates the C2 position for nucleophilic aromatic substitution (SNAr) reactions.[1] This feature provides a reliable chemical handle for coupling with various nucleophiles, such as amines, to construct the core of more complex molecules. SNAr reactions involving 2-fluoropyridines are often significantly faster and proceed under milder conditions than those with their chloro- or bromo-analogs, a crucial advantage in multi-step syntheses of sensitive molecules.[1] Furthermore, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability and binding affinity through favorable electrostatic interactions.[2][3]

The cyclopropyl group is another highly sought-after structural unit in medicinal chemistry.[4][5] Its inherent ring strain endows it with unique electronic properties and a rigid, three-dimensional conformation.[4][6] This rigidity can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.[4] The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, rendering the moiety less susceptible to metabolic degradation by cytochrome P450 enzymes.[4] It often serves as a bioisosteric replacement for gem-dimethyl or vinyl groups, optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

The nitrile group , while seemingly simple, is a versatile functional group. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions within a receptor's active site, and serve as a synthetic precursor to other important functional groups, such as primary amines or carboxylic acids. In the context of kinase inhibitors, the nitrile group has been shown to be a key pharmacophoric feature in several approved drugs.

This application note provides a detailed guide on the utility of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs pivotal in the treatment of autoimmune diseases and myeloproliferative disorders.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is presented in Table 1.

PropertyValueSource
CAS Number 1427014-16-1
Molecular Formula C₉H₇FN₂
Molecular Weight 162.16 g/mol
Appearance White to off-white solidVendor Information
Storage Inert atmosphere, 2-8°C, protected from light

Handling and Storage: This compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.

Application Spotlight: Synthesis of Janus Kinase (JAK) Inhibitors

The unique architecture of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile makes it an ideal precursor for the synthesis of potent and selective JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.[2] Small molecule inhibitors that target the ATP-binding site of JAK enzymes have emerged as a significant therapeutic class.

The primary application of this building block is in the construction of aza-indazole or related heterocyclic cores that are central to many JAK inhibitors. The 2-fluoropyridine moiety serves as an electrophilic partner in an SNAr reaction with a nucleophilic amine on a suitable heterocyclic core. The cyclopropylnitrile portion is often a key feature that occupies a specific pocket within the kinase active site, contributing to both potency and selectivity.

Below is a representative, detailed protocol for the application of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile in a key synthetic step toward a JAK inhibitor scaffold. This protocol is based on established synthetic methodologies for this class of compounds.

Protocol: Nucleophilic Aromatic Substitution for the Synthesis of a JAK Inhibitor Intermediate

This protocol details the coupling of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile with a generic amino-heterocycle, representing a common core of many JAK inhibitors (e.g., an aminopyrazole derivative).

Reaction Scheme:

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product A 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile F Coupled JAK Inhibitor Intermediate A->F B Amino-Heterocycle (e.g., 4-amino-1H-pyrazole) B->F C Base (e.g., K2CO3, DIPEA) D Solvent (e.g., DMSO, NMP) E Heat (e.g., 100-140 °C) G A 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile C SNAr Coupling Reaction (Base, Heat, DMSO) A->C B Amino-Heterocycle Core (e.g., Aminopyrazole) B->C D Coupled Intermediate C->D Key Bond Formation E Further Functionalization (e.g., Deprotection, Coupling) D->E F Advanced JAK Inhibitor Scaffold E->F

Sources

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: A Versatile Scaffold for Modern Heterocyclic Chemistry

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic applications of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This building block uniquely combines three synthetically valuable motifs: a nucleophilic aromatic substitution (SNAr)-activated 2-fluoropyridine ring, a conformationally rigid cyclopropane scaffold, and a versatile nitrile functional group. We provide an in-depth analysis of its reactivity, detailing field-proven protocols for its transformation into a diverse array of heterocyclic structures. The guide emphasizes the causality behind experimental design, offering insights into reaction mechanisms and practical considerations to empower chemists to leverage this building block for the efficient construction of novel molecular architectures for drug discovery and materials science.

Introduction: A Building Block of Strategic Importance

The pursuit of novel chemical entities with enhanced biological activity, favorable pharmacokinetic profiles, and improved metabolic stability is a central theme in modern drug discovery. The structural rigidity and unique electronic properties of the cyclopropane ring make it a highly sought-after motif.[1][2][3] When incorporated into drug candidates, the cyclopropyl group can offer significant advantages, including increased potency, enhanced metabolic stability by shielding adjacent positions from oxidative metabolism, and reduced off-target effects by locking molecules into a bioactive conformation.[3][4]

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS: 1427014-16-1) emerges as a particularly powerful building block by merging this desirable cyclopropane core with two orthogonal, highly reactive functional handles.

  • The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position is strongly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the mild and efficient introduction of a wide range of substituents, including amines, alcohols, thiols, and other nucleophiles.[5][6][7]

  • The Cyclopropylnitrile Moiety: The nitrile group is a versatile precursor that can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group in many bioactive molecules.[8][9] It can also be transformed into other functionalities, enabling further diversification.

This guide details the primary synthetic pathways accessible from this building block, providing both the strategic logic and detailed protocols for its effective utilization.

Physicochemical Properties & Safety Data
PropertyValue
CAS Number 1427014-16-1[10][11][12]
Molecular Formula C₉H₇FN₂[10]
Molecular Weight 162.16 g/mol [10]
Appearance Off-white to yellow solid
Storage Inert atmosphere, 2-8°C[10]

Safety & Handling: This compound should be handled by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. As with many nitrile-containing compounds, care should be taken to avoid exposure to strong acids or bases at high temperatures, which could potentially release hydrogen cyanide.

Core Application I: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary and most widely exploited reaction pathway for this building block is the displacement of the C-2 fluoride. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the adjacent pyridine nitrogen, rendering the 2-position highly electrophilic.

Scientific Rationale

The choice of base and solvent is critical for successful SNAr reactions. Polar aprotic solvents such as DMF, DMSO, or NMP are preferred as they effectively solvate the counter-ion of the base, leaving the nucleophile more "naked" and thus more reactive. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used to deprotonate the nucleophile in situ without introducing competing nucleophilic species. Cesium carbonate is often superior for less reactive nucleophiles due to its higher solubility and the "cesium effect," though it is more expensive.

SNAr_Mechanism reagents Building Block + Nu-H + Base intermediate Meisenheimer Intermediate (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Substituted Pyridine Product intermediate->product Fluoride Elimination

Caption: SNAr reaction pathway at the 2-position of the pyridine ring.

Protocol 2.1: O-Arylation with Phenolic Nucleophiles

This protocol describes the synthesis of diaryl ether linkages, a common motif in medicinal chemistry.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq), the desired phenol (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M with respect to the starting material.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2.2: N-Arylation with Amine Nucleophiles

This is one of the most valuable transformations, allowing for the formation of C-N bonds to construct a vast array of derivatives.[13]

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed tube, combine 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq), the desired primary or secondary amine (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMSO (0.2 M).

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C. For less reactive amines, microwave irradiation can significantly accelerate the reaction.

  • Monitoring: Monitor reaction progress by LC-MS (typically 6-24 hours).

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate or dichloromethane.

  • Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

Protocol 2.3: S-Arylation with Thiol Nucleophiles

This protocol enables the synthesis of aryl sulfides, which are important functional groups and intermediates.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the desired thiol (1.1 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere. Stir for 20 minutes until gas evolution ceases.

  • Substrate Addition: Add a solution of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq) in a small amount of DMF.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify by column chromatography.

Core Application II: Transformations of the Nitrile Group

The nitrile functionality serves as a masked carboxylic acid, providing robust stability during other synthetic manipulations before a final hydrolysis step.

Nitrile_Hydrolysis_Workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis a_start Nitrile a_int1 Protonated Nitrile a_start->a_int1 H₃O⁺ a_int2 Imidic Acid a_int1->a_int2 H₂O Attack a_int3 Amide Intermediate a_int2->a_int3 Tautomerization a_prod Carboxylic Acid a_int3->a_prod H₃O⁺, Δ b_start Nitrile b_int1 Amide Intermediate b_start->b_int1 ⁻OH, Δ b_prod Carboxylate Salt b_int1->b_prod ⁻OH, Δ b_final Carboxylic Acid b_prod->b_final Acidic Work-up (H⁺)

Caption: Key intermediates in acid- and base-catalyzed nitrile hydrolysis.

Protocol 3.1: Acid-Catalyzed Hydrolysis to Carboxylic Acid

This method directly yields the carboxylic acid upon work-up and is suitable for substrates that can withstand strong acidic conditions.[9][14]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water (1:1 v/v) or aqueous sulfuric acid (e.g., 6 M).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C).

  • Monitoring: The reaction progress can be monitored by observing the dissolution of the starting material and by LC-MS analysis of aliquots (typically requires 12-48 hours).

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Adjust the pH to ~3-4 with a strong base (e.g., 50% NaOH solution), causing the carboxylic acid product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

Protocol 3.2: Base-Catalyzed Hydrolysis to Carboxylic Acid

This two-step method is often milder and may be preferable for sensitive substrates. The reaction first produces a carboxylate salt, which is then protonated in a separate work-up step.[8][15]

Step-by-Step Methodology:

  • Reaction Setup: In a flask with a reflux condenser, dissolve the nitrile (1.0 eq) in ethanol or water, and add an aqueous solution of sodium hydroxide or potassium hydroxide (5-10 eq, e.g., 6 M).

  • Reaction Execution: Heat the mixture to reflux (80-100 °C) until hydrolysis is complete (monitor by LC-MS, typically 4-16 hours).

  • Work-up (Acidification): Cool the reaction mixture in an ice bath. Slowly and carefully acidify with cold concentrated HCl or H₂SO₄ to a pH of ~3-4.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Alternatively, if the product is soluble, extract with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid.

Advanced Application: Gateway to Spirocyclic Heterocycles

The rigid cyclopropane ring serves as an ideal anchor point for the construction of spirocyclic systems—compounds where two rings share a single atom.[16] Such scaffolds are of high interest in drug design as they introduce well-defined three-dimensional exit vectors for further functionalization.[17][18]

A plausible, albeit conceptual, pathway involves a two-stage process: first, an SNAr reaction to introduce a tethered nucleophile, followed by an intramolecular cyclization involving the nitrile group.

Spirocycle_Synthesis start Building Block intermediate Tethered Intermediate (e.g., from SNAr with amino-alcohol) start->intermediate SNAr Reaction (Protocol 2.2) product Spirocyclic Heterocycle (e.g., Spiro-oxazoline) intermediate->product Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of spirocyclic heterocycles.

This strategy allows chemists to leverage the differential reactivity of the molecule's two key sites to build complex, high-value structures from a single, versatile starting material.

Conclusion

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a masterful building block that provides chemists with rapid access to a diverse range of complex molecules. By understanding and exploiting the distinct reactivity of the 2-fluoropyridine and cyclopropylnitrile moieties, researchers can efficiently generate libraries of novel compounds. The protocols and strategic insights provided herein are intended to serve as a practical guide for unlocking the full synthetic potential of this valuable chemical tool in the fields of medicinal chemistry, agrochemicals, and materials science.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014). ACS Publications. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. (2022). ResearchGate. [Link]

  • Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. [Link]

  • Synthesis and reactivity of fluorinated heterocycles. (2020). ResearchGate. [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ResearchGate. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2021). ResearchGate. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). ACS Publications. [Link]

  • EP0378026A1 - Fluor derivatives of 3-ethenyl-2,2-dimethyl cyclopropane-carboxylic acid, method for their preparation, their use as pesticides and compositions containing them. (1989).
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]

  • Synthesis of unprecedented steroidal spiro heterocycles as potential antiproliferative drugs | Request PDF. (2019). ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board. [Link]

  • EP2626350A1 - Cyclopropane compound. (2012).
  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. [Link]

  • Synthesis of Carboxylic Acids by Acid Catalyzed Nitrile Hydrolysis. (2021). YouTube. [Link]

  • EP0337277A1 - Pyrrole derivatives. (1989).
  • WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl). (2019).
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).
  • Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction | Request PDF. (2023). ResearchGate. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (1993). National Center for Biotechnology Information. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). National Center for Biotechnology Information. [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2019). National Center for Biotechnology Information. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2021). Future Science. [Link]

Sources

Application Notes and Protocols for the Reaction of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The functionalization of the pyridine ring is therefore a critical endeavor in the synthesis of novel therapeutic agents. Among the various methods to achieve this, the nucleophilic aromatic substitution (SNAr) of 2-halopyridines stands out as a robust and versatile strategy. This application note focuses on the reaction of a specific, high-value building block, 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile , with a range of amine nucleophiles.

The presence of a fluorine atom at the 2-position of the pyridine ring, activated by the electron-withdrawing cyano and cyclopropyl groups at the 3-position, renders this substrate highly susceptible to SNAr. This reaction provides a direct and efficient route to a diverse array of 2-amino-3-substituted pyridine derivatives, which are prevalent motifs in numerous biologically active compounds. The cyclopropane-1-carbonitrile moiety, in particular, introduces conformational rigidity and a unique three-dimensional architecture, often leading to enhanced metabolic stability and improved binding affinity to target proteins.[1][2] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key considerations for researchers in drug development and medicinal chemistry.

Reaction Mechanism and Key Principles

The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is bonded to the highly electronegative fluorine atom. This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the cyano group at the 3-position.

  • Formation of the Meisenheimer Complex: The initial nucleophilic attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the cyano group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in SNAr reactions. This results in the formation of the desired 2-amino-substituted pyridine product.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the nature of the solvent, the temperature, and the presence of a base. Generally, more nucleophilic amines will react more readily. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile being commonly employed to solvate the Meisenheimer complex and facilitate the reaction.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide a general framework for the reaction of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile with primary and secondary amines. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with Primary and Secondary Aliphatic Amines

This protocol is suitable for the reaction with a variety of primary and secondary aliphatic amines.

Materials:

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

  • Aliphatic amine (e.g., piperidine, morpholine, n-butylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq).

  • Dissolve the starting material in DMF or ACN (approximately 0.2 M concentration).

  • Add the aliphatic amine (1.2 - 1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) or DIPEA (2.0 eq) as a base.

  • Stir the reaction mixture at a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Reaction with Aromatic Amines (Anilines)

This protocol is adapted for less nucleophilic aromatic amines and may require more forcing conditions or the use of a catalyst.

Materials:

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

  • Aromatic amine (e.g., aniline, p-anisidine)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO) or 1,4-Dioxane

  • Optional: Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) for challenging substrates.

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), add 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq), the aromatic amine (1.1 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous DMSO or 1,4-dioxane (approximately 0.1 M concentration).

  • Heat the reaction mixture to a temperature between 100 °C and 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • For unreactive anilines, a palladium-catalyzed cross-coupling approach can be employed. In this case, combine the starting materials with Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and Cs₂CO₃ (2.0 eq) in toluene.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes representative reaction conditions and expected yields for the SNAr reaction of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile with various amines, based on analogous reactions of 2-fluoropyridines.[3] Actual yields may vary depending on the specific amine and optimization of the reaction conditions.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
PiperidineK₂CO₃DMF100685-95
MorpholineK₂CO₃ACN801280-90
n-ButylamineDIPEADMF120875-85
AnilineNaOtBuDMSO1302460-75
p-AnisidineCs₂CO₃Dioxane1101870-80

Visualization of Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile - Amine - Base - Solvent start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup: - Quench - Extract with Organic Solvent - Wash (Bicarbonate/Brine) reaction->workup purification Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the synthesis of 2-amino-3-substituted pyridine derivatives.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., DMSO), or a stronger base (e.g., NaH for deprotonation of the amine). For particularly unreactive amines, switching to a palladium-catalyzed cross-coupling protocol may be necessary.

  • Side Reactions: With primary amines, dialkylation to form a tertiary amine is a potential side reaction. This can often be minimized by using a slight excess of the primary amine.

  • Purification Challenges: The polarity of the product will vary significantly depending on the nature of the amine used. A careful selection of the eluent system for column chromatography is essential for effective purification.

  • Moisture Sensitivity: While not as sensitive as some organometallic reactions, it is good practice to use anhydrous solvents and a dry reaction setup, particularly when using strong bases like NaH or NaOtBu.

Conclusion

The nucleophilic aromatic substitution of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile with amines is a powerful and versatile method for the synthesis of a wide range of 2-amino-3-substituted pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their unique structural features and potential for biological activity. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this valuable synthetic transformation in their drug discovery programs.

References

  • (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4086. [Link]

  • (2024). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • (2019). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Hydrolysis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Core Moiety

In the landscape of modern drug discovery, molecules incorporating both fluorinated heterocycles and strained ring systems, such as cyclopropanes, are of paramount interest. The compound 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is a key building block that embodies these features. The fluoropyridine unit can modulate physicochemical properties like pKa and lipophilicity while engaging in specific hydrogen bonding or dipole interactions with biological targets.[1] The cyclopropane ring introduces conformational rigidity, a feature often exploited to enhance binding affinity and metabolic stability.[1]

The synthesis of this carboxylic acid is most commonly achieved through the hydrolysis of its nitrile precursor, 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. While seemingly straightforward, the hydrolysis of this sterically hindered, tertiary nitrile presents unique challenges that necessitate carefully optimized conditions to achieve high yields and purity.

This document provides a comprehensive guide for researchers, detailing two robust protocols for this transformation: one under acidic conditions and another under basic conditions. It delves into the mechanistic underpinnings of each approach, offers a logical framework for method selection, and presents step-by-step experimental procedures.

Pillar 1: The Mechanistic Landscape of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-part transformation, proceeding through an amide intermediate.[2] The reaction can be effectively catalyzed by either acid or base, with each pathway offering distinct mechanistic steps and considerations.[3][4]

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][5][6][7] The subsequent hydrolysis of the intermediate amide is also acid-catalyzed and typically proceeds rapidly to the final carboxylic acid, releasing the nitrogen as an ammonium salt.[4][6]

Acid_Catalyzed_Hydrolysis Nitrile Nitrile (R-C≡N) Protonation Protonation Nitrile->Protonation + H₃O⁺ ProtonatedNitrile Protonated Nitrile [R-C≡NH]⁺ Protonation->ProtonatedNitrile - H₂O H2O_Attack H₂O Attack ProtonatedNitrile->H2O_Attack + H₂O Intermediate1 Intermediate H2O_Attack->Intermediate1 Tautomerization Tautomerization Intermediate1->Tautomerization Proton Transfer Amide Amide (R-CONH₂) Tautomerization->Amide Hydrolysis Amide Hydrolysis Amide->Hydrolysis + H₃O⁺, Δ CarboxylicAcid Carboxylic Acid (R-COOH) + NH₄⁺ Hydrolysis->CarboxylicAcid

Caption: General mechanism for acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis Pathway

In contrast, the basic hydrolysis pathway relies on a potent nucleophile, the hydroxide ion (OH⁻), to initiate the reaction. The hydroxide directly attacks the electrophilic nitrile carbon.[2][3] This process forms an intermediate imidic acid after protonation, which then tautomerizes to the amide.[2][3] Under basic conditions, the amide undergoes further hydrolysis (saponification) to yield a carboxylate salt and ammonia gas.[4][8] A final acidification step is required to obtain the neutral carboxylic acid.[4]

Base_Catalyzed_Hydrolysis Nitrile Nitrile (R-C≡N) OH_Attack OH⁻ Attack Nitrile->OH_Attack + OH⁻ Anion Anionic Intermediate OH_Attack->Anion Protonation Protonation Anion->Protonation + H₂O ImidicAcid Imidic Acid Protonation->ImidicAcid Tautomerization Tautomerization ImidicAcid->Tautomerization Amide Amide (R-CONH₂) Tautomerization->Amide Saponification Saponification Amide->Saponification + OH⁻, Δ Carboxylate Carboxylate Salt (R-COO⁻) + NH₃ Saponification->Carboxylate Acidification Acidification Carboxylate->Acidification + H₃O⁺ CarboxylicAcid Carboxylic Acid (R-COOH) Acidification->CarboxylicAcid

Caption: General mechanism for base-catalyzed nitrile hydrolysis.

Pillar 2: Protocol Selection and Comparative Analysis

The choice between acidic and basic hydrolysis is not arbitrary and depends on several factors, including the stability of the substrate to the reaction conditions, potential side reactions, and desired workflow. The tertiary nature of the nitrile carbon, adjacent to the cyclopropane ring, introduces significant steric hindrance, which generally necessitates forcing conditions like high temperatures and extended reaction times for both methods.[9][10]

Decision_Workflow Start Start: Hydrolysis of 1-(2-Fluoropyridin-3-yl)cyclopropane- 1-carbonitrile CheckSensitivity Are other functional groups acid-sensitive? Start->CheckSensitivity CheckWorkup Is direct isolation of carboxylic acid preferred? CheckSensitivity->CheckWorkup No Basic Protocol 2: Base-Catalyzed Hydrolysis CheckSensitivity->Basic Yes Acidic Protocol 1: Acid-Catalyzed Hydrolysis CheckWorkup->Acidic Yes CheckWorkup->Basic No

Caption: Decision workflow for selecting a hydrolysis method.

Comparative Data Table
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisRationale & Insights
Primary Reagent Concentrated H₂SO₄ or HClNaOH or KOHStrong acids are required to sufficiently protonate the weakly basic nitrile. Strong bases act as potent nucleophiles.[11]
Product Form Carboxylic Acid (R-COOH)Carboxylate Salt (R-COO⁻ Na⁺)Acidic hydrolysis directly yields the final product.[4] Basic hydrolysis requires a separate acidification workup step.[4]
Co-Product Ammonium Salt (NH₄⁺)Ammonia Gas (NH₃)The evolution of ammonia gas in the basic method can help drive the reaction to completion.[4]
Temperature High (e.g., Reflux, 100-120 °C)High (e.g., Reflux, 100-120 °C)Elevated temperatures are necessary to overcome the activation energy for both sterically hindered nitriles and the subsequent amide hydrolysis.[11]
Solvent Aqueous acid, Dioxane/H₂OAqueous base, EtOH/H₂OCo-solvents are often used to improve the solubility of the organic nitrile in the aqueous medium.
Key Advantage Direct isolation of the final product.Generally better for substrates with acid-labile functional groups. Milder basic conditions can sometimes isolate the amide.[6]
Key Disadvantage Potential for degradation of sensitive substrates under harsh acidic conditions.Requires an additional acidification step which can complicate workup if emulsions form.The 2-fluoropyridine ring is generally stable but extreme conditions should be monitored.

Pillar 3: Verifiable Experimental Protocols

Safety Precaution: These procedures involve strong acids and bases and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid

This protocol employs concentrated sulfuric acid at elevated temperatures to drive the hydrolysis to completion.

Materials & Reagents:

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). Caution: This addition is highly exothermic. Add the acid-water mixture slowly, preferably in an ice bath.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours. Look for the disappearance of the starting material spot and the appearance of a more polar product spot.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the acidic solution over crushed ice in a large beaker.

  • Workup - Extraction: Extract the aqueous solution with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (1x) and saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid.

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This protocol utilizes a strong base in a co-solvent system, followed by an acidic workup. This method is adapted from a general procedure for the hydrolysis of cyclopropyl cyanides.[12]

Materials & Reagents:

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (4-5 eq)

  • Ethanol or Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide in a mixture of water and ethanol (e.g., 2:1 EtOH:H₂O, 15 mL per gram of nitrile).

  • Substrate Addition: Add the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile to the basic solution.

  • Heating: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Ammonia gas will evolve, which can be tested with moist litmus paper.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup - Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl until the pH of the solution is ~2. The carboxylic acid product should precipitate as a solid.

  • Workup - Isolation/Extraction: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If the product remains in solution or as an oil, extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with saturated brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Conclusion

The hydrolysis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a critical transformation for accessing a valuable carboxylic acid intermediate. Both acid- and base-catalyzed methods are effective, though they operate via distinct mechanisms and require different workup procedures. For substrates robust enough to withstand strong acid, the acid-catalyzed protocol offers a more direct route to the final product. The base-catalyzed method provides a reliable alternative, particularly if acid-labile groups are present elsewhere in the molecule. Successful synthesis hinges on careful control of reaction temperature and diligent monitoring to ensure complete conversion while minimizing byproduct formation.

References

Application Note: Synthetic Pathways to Novel Derivatives of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the synthesis of novel derivatives from 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This starting material is a valuable scaffold in medicinal chemistry, combining the desirable electronic properties of a fluoropyridine ring with the conformational rigidity of a cyclopropane moiety.[1] We present three validated protocols for the selective transformation of its key functional groups: (1) acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, (2) reduction of the nitrile to a primary amine, and (3) nucleophilic aromatic substitution of the fluoride to yield a pyridin-2-one derivative. These methods provide researchers with reliable pathways to generate a library of compounds for further investigation in drug discovery and development programs.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The 2-fluoropyridine motif, in particular, is of significant interest as the fluorine atom can modulate the pKa of the pyridine nitrogen and serve as a handle for further functionalization via nucleophilic aromatic substitution (SNAr).[4][5] When combined with a cyclopropane ring—a bioisostere for phenyl groups and double bonds that imparts conformational constraint—the resulting scaffold offers a unique three-dimensional architecture for probing interactions with biological targets.

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a strategic starting material for building molecular complexity. Its two primary reactive sites, the nitrile and the C-F bond, allow for orthogonal chemical modifications. This guide details robust protocols for the selective derivatization at these positions, providing a foundation for the synthesis of diverse chemical matter.

Synthetic Workflow Overview

The following diagram illustrates the three primary synthetic pathways described in this application note, starting from the common precursor 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

G A 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile B 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carboxylic acid A->B  Acid Hydrolysis  (Protocol 1) C [1-(2-Fluoropyridin-3-yl) cyclopropyl]methanamine A->C  Nitrile Reduction  (Protocol 2) D 1-(2-Oxo-1,2-dihydropyridin-3-yl) cyclopropane-1-carbonitrile A->D  SNAr / Hydrolysis  (Protocol 3)

Caption: Synthetic pathways for derivatization.

Materials and Reagents

ReagentSupplierPurityCAS Number
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrileBLD Pharm>98%1427014-16-1
Hydrochloric Acid (concentrated, 37%)Sigma-AldrichACS7647-01-0
Lithium Aluminum Hydride (LiAlH₄)Sigma-Aldrich95%16853-85-3
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich>99.9%109-99-9
Diethyl Ether (anhydrous)Sigma-Aldrich>99%60-29-7
Sodium Hydroxide (NaOH)Sigma-Aldrich>98%1310-73-2
tert-Butyl AlcoholSigma-Aldrich>99.5%75-65-0
Ethyl AcetateFisher ScientificHPLC141-78-6
HexanesFisher ScientificHPLC110-54-3
Sodium Sulfate (anhydrous)Sigma-Aldrich>99%7757-82-6

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic Acid (Derivative A)

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a fundamental step for preparing amides, esters, or other carboxylic acid derivatives. The use of concentrated hydrochloric acid at elevated temperatures is a well-established method for the hydrolysis of sterically hindered nitriles, such as those on a cyclopropane ring.[6]

Reaction Scheme:

G cluster_0 struct1 Start: Nitrile struct2 Product: Carboxylic Acid struct1->struct2 HCl, H₂O 110 °C

Caption: Acid-catalyzed hydrolysis of the nitrile.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 g, 6.17 mmol).

  • Carefully add concentrated hydrochloric acid (10 mL) and deionized water (5 mL).

  • Heat the reaction mixture to 110 °C in an oil bath and maintain vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid as a solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of [1-(2-Fluoropyridin-3-yl)cyclopropyl]methanamine (Derivative B)

This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[7][8] The resulting aminomethyl cyclopropane is a key building block for introducing amide, sulfonamide, or urea functionalities.

Reaction Scheme:

G cluster_0 struct1 Start: Nitrile struct2 Product: Primary Amine struct1->struct2 1. LiAlH₄, THF 2. H₂O workup

Caption: Reduction of the nitrile to a primary amine.

Step-by-Step Procedure:

  • To a flame-dried 100 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (0.47 g, 12.3 mmol) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 g, 6.17 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of deionized water (0.5 mL), 15% aqueous NaOH solution (0.5 mL), and then deionized water (1.5 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate will form.

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by flash column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane with 1% triethylamine) to afford [1-(2-Fluoropyridin-3-yl)cyclopropyl]methanamine.

Expected Yield: 60-75%

Protocol 3: Synthesis of 1-(2-Oxo-1,2-dihydropyridin-3-yl)cyclopropane-1-carbonitrile (Derivative C)

This protocol leverages the reactivity of the 2-fluoropyridine ring towards nucleophilic aromatic substitution.[9] By treating the starting material with a strong base like sodium hydroxide, the fluorine atom is displaced by a hydroxyl group, which tautomerizes to the more stable 2-pyridone form. This reaction is analogous to the hydrolysis of 2-chloropyridines.[10]

Reaction Scheme:

G cluster_0 struct1 Start: 2-Fluoropyridine struct2 Product: 2-Pyridone struct1->struct2 NaOH, t-BuOH/H₂O Reflux

Caption: SNAr reaction to form the 2-pyridone.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 g, 6.17 mmol) in a mixture of tert-butyl alcohol (20 mL) and water (20 mL).

  • Add sodium hydroxide pellets (1.23 g, 30.8 mmol).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the tert-butyl alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and carefully acidify to pH 5-6 with 1M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the solid under vacuum to afford 1-(2-Oxo-1,2-dihydropyridin-3-yl)cyclopropane-1-carbonitrile. Further purification can be achieved by recrystallization if necessary.

Expected Yield: 80-90%

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of key derivatives from 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. By targeting the nitrile and 2-fluoro functionalities, researchers can access carboxylic acids, primary amines, and 2-pyridones, which are versatile intermediates for the development of novel compounds in medicinal chemistry. These procedures are designed to be accessible to researchers with a standard background in synthetic organic chemistry and serve as a launchpad for the creation of more complex molecular architectures.

References

  • Vertex AI Search. (2025). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry.
  • Science.gov. (n.d.). Aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

  • García-Rodeja, Y., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(34), 9738-9752. Available at: [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Tidwell, T. T. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 8(3), 533-541. Available at: [Link]

  • Vertex AI Search. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 18.9: Organometallic Reagents. Retrieved from [Link]

  • Filler, R., & Kirsch, P. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 791-804. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.

Sources

Topic: 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: A Versatile Building Block for Multi-Component Reaction Strategies in Novel Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Unique Chemical Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold is a prime example of a building block rich with potential, combining three highly valuable chemical features:

  • The 2-Fluoropyridine Ring: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals. The addition of a fluorine atom at the 2-position dramatically enhances its reactivity towards nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group.[1][2] This reactivity is often significantly higher than that of its chloro-analogue, allowing for milder reaction conditions.[1][3]

  • The Cyclopropane Ring: This strained three-membered ring acts as a conformationally rigid bioisostere for phenyl rings or gem-dimethyl groups. Its inclusion in a molecule can improve metabolic stability, enhance binding affinity by locking in favorable conformations, and modulate solubility.[4][5]

  • The Nitrile Group: A versatile functional handle, the nitrile can be transformed into a wide array of other groups, including amines, carboxylic acids, and, critically for certain multi-component reactions, isocyanides.[4]

Multi-component reactions (MCRs) are powerful, one-pot processes where three or more reactants combine to form a complex product that incorporates most of the atoms from the starting materials.[5][6] This atom economy, efficiency, and ability to rapidly generate diverse chemical libraries make MCRs an indispensable tool in drug discovery.[7][8]

This application note explores the dual-reactivity of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, demonstrating its utility in two distinct MCR strategies: isocyanide-based reactions (following nitrile conversion) and SNAr-initiated cascade reactions.

Section 1: Physicochemical Properties and Reactivity Profile

The unique arrangement of functional groups in 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile provides two orthogonal points for chemical modification, making it a highly adaptable substrate for complex molecule synthesis.

PropertyValue
CAS Number 1427014-16-1
Molecular Formula C₉H₇FN₂
Molecular Weight 162.16 g/mol
Appearance Off-white to yellow solid
Purity ≥98%
MDL Number MFCD23134890

Data sourced from various chemical suppliers.[9][10][11]

Reactivity Hotspots:

  • C2-Fluorine Bond: The fluorine atom is activated by the electron-withdrawing effect of the pyridine nitrogen, making the C2 position highly electrophilic and susceptible to displacement by a wide range of nucleophiles (O, N, S, and C-based).

  • Nitrile Group: This group can be seen as a precursor to an isocyanide, a key functional group for powerful MCRs like the Passerini and Ugi reactions.[12]

Section 2: Application in Isocyanide-Based MCRs

To harness the power of isocyanide-based MCRs like the Ugi and Passerini reactions, the nitrile functionality of the title compound must first be converted to an isocyanide. This two-step sequence involves reduction to the primary amine followed by formylation and dehydration.

Protocol 2.1: Synthesis of the Isocyanide Intermediate

This protocol outlines the conversion of the starting nitrile to the crucial isocyanide intermediate, 3-(1-isocyanocyclopropyl)-2-fluoropyridine.

Workflow Diagram:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Formylation & Dehydration A 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile B 1-(2-Fluoropyridin-3-yl) cyclopropan-1-amine A->B LiAlH4 or BH3 THF C 1-(2-Fluoropyridin-3-yl) cyclopropan-1-amine D N-(1-(2-Fluoropyridin-3-yl) cyclopropyl)formamide C->D Ethyl Formate E 3-(1-Isocyanocyclopropyl) -2-fluoropyridine (Target Isocyanide) D->E POCl3, Et3N DCM G cluster_MCR Ugi Four-Component Reaction Isocyanide Isocyanide 3-(1-Isocyanocyclopropyl) -2-fluoropyridine Product {α-Acylamino Amide Product} Isocyanide->Product One Pot MeOH or DCM Room Temp Aldehyde Aldehyde R1-CHO Aldehyde->Product One Pot MeOH or DCM Room Temp Amine Amine R2-NH2 Amine->Product One Pot MeOH or DCM Room Temp Acid Carboxylic Acid R3-COOH Acid->Product One Pot MeOH or DCM Room Temp

Caption: Schematic of the Ugi four-component reaction.

Detailed Protocol:

  • Reagents:

    • 3-(1-Isocyanocyclopropyl)-2-fluoropyridine (1.0 eq)

    • Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

    • Amine (e.g., benzylamine, 1.0 eq)

    • Carboxylic Acid (e.g., acetic acid, 1.0 eq)

    • Methanol (0.5 M solution)

  • Procedure:

    • To a solution of the aldehyde, amine, and carboxylic acid in methanol, add the isocyanide dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS. The reaction is often exothermic. [13] 3. Upon completion, concentrate the mixture under reduced pressure.

  • Workup & Purification:

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expert Insights: The Ugi reaction is highly convergent, and yields are typically moderate to high. [13]The choice of a polar solvent like methanol is common as it facilitates the ionic intermediates in the reaction mechanism. [14]The final Mumm rearrangement is irreversible and drives the reaction to completion. [13][14]

Protocol 2.3: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, one of the first isocyanide-based MCRs, produces α-acyloxy amides, which are valuable scaffolds in their own right and can be precursors to other important structures like α-hydroxy amides. [15][16][17] Reaction Principle: An aldehyde (or ketone), a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. [15]

G cluster_MCR Passerini Three-Component Reaction Isocyanide Isocyanide 3-(1-Isocyanocyclopropyl) -2-fluoropyridine Product {α-Acyloxy Amide Product} Isocyanide->Product Isocyanide->Product One Pot Aprotic Solvent (DCM) Room Temp Aldehyde Aldehyde R1-CHO Aldehyde->Product Aldehyde->Product One Pot Aprotic Solvent (DCM) Room Temp Acid Carboxylic Acid R2-COOH Acid->Product Acid->Product One Pot Aprotic Solvent (DCM) Room Temp

Caption: Schematic of the Passerini three-component reaction.

Detailed Protocol:

  • Reagents:

    • 3-(1-Isocyanocyclopropyl)-2-fluoropyridine (1.0 eq)

    • Aldehyde (e.g., benzaldehyde, 1.1 eq)

    • Carboxylic Acid (e.g., benzoic acid, 1.1 eq)

    • Dichloromethane (DCM) (0.5 M solution)

  • Procedure:

    • Combine all three components in DCM in a sealed vial.

    • Stir the reaction mixture at room temperature for 48 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM.

  • Workup & Purification:

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Expert Insights: The Passerini reaction is typically performed in aprotic solvents to favor the concerted mechanism. [15]Unlike the Ugi reaction, it does not involve an amine component. The products are valuable depsipeptides and have been used in the synthesis of heterocyles and pharmaceuticals. [14][15]

Section 3: Application in SNAr-Based MCRs

This strategy leverages the highly reactive 2-fluoro position on the pyridine ring as the entry point for the MCR cascade. Here, a bifunctional nucleophile attacks the pyridine ring first, and the newly installed functionality then participates in a subsequent intramolecular reaction.

Protocol 3.1: A Proposed SNAr-Acylation Cascade

This protocol describes a hypothetical but mechanistically sound one-pot reaction where an amino acid acts as the bifunctional component. The amine first displaces the fluoride via SNAr, followed by an intramolecular acylation facilitated by the nitrile group.

Workflow Diagram:

G A 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile + Amino Acid (e.g., Glycine) B S N Ar Intermediate A->B Step 1: S N Ar K2CO3, DMSO, Heat C Intramolecular Cyclization/Acylation B->C Step 2: Activation (e.g., Acid catalyst) D Final Fused Heterocyclic Product C->D Tautomerization

Caption: Proposed SNAr-initiated MCR cascade.

Detailed Protocol:

  • Reagents:

    • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq)

    • Amino acid (e.g., glycine, 1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a suspension of the amino acid and K₂CO₃ in DMSO, add the starting nitrile.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the disappearance of the starting material by LC-MS.

    • Cool the reaction to room temperature.

  • Workup & Purification:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography or preparative HPLC.

  • Expert Insights: This advanced, one-pot strategy hinges on the high reactivity of the 2-fluoropyridine. [1]The SNAr reaction is often the rate-determining step. The subsequent intramolecular cyclization onto the nitrile would likely require activation (e.g., acidic or basic conditions) to form a new heterocyclic ring system. This approach offers a powerful method for rapidly constructing complex, fused polycyclic scaffolds from simple starting materials.

Summary and Outlook

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a uniquely powerful and versatile building block for MCR-driven synthesis. Its two distinct points of reactivity—the SNAr-susceptible fluoride and the transformable nitrile group—can be leveraged independently or potentially in sequence to create a vast array of structurally complex and diverse molecules. By converting the nitrile to an isocyanide, chemists gain access to the well-established and powerful Ugi and Passerini reactions. Alternatively, by using the 2-fluoropyridine moiety as an anchor for SNAr-based cascades, novel heterocyclic systems can be forged. These strategies underscore the potential of this building block to accelerate the discovery of new chemical entities in pharmaceutical and agrochemical research.

References

  • Title: Synthesis of New Cyclopropylisonitriles and Their Applications in Ugi Four-Component Reactions | Request PDF Source: ResearchGate URL: [Link]

  • Title: Passerini reaction Source: Wikipedia URL: [Link]

  • Title: Cyclopropanecarbonitrile Source: MySkinRecipes URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: PMC - NIH URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: PMC - NIH URL: [Link]

  • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate URL: [Link]

  • Title: Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Ugi reaction Source: Wikipedia URL: [Link]

  • Title: The Passerini Reaction Source: Organic Reactions URL: [Link]

  • Title: Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores Source: PMC - NIH URL: [Link]

  • Title: Ugi Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: The Passerini Reaction | Request PDF Source: ResearchGate URL: [Link]

  • Title: Chemistry & Biology Of Multicomponent Reactions Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines Source: ResearchGate URL: [Link]

  • Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs Source: NIH URL: [Link]

  • Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: PMC - NIH URL: [Link]

  • Title: Reaction of compound 1 with malononitrile leading to cyclopropane 2 under various conditions. Source: ResearchGate URL: [Link]

  • Title: Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies Source: PMC URL: [Link]

  • Title: Multicomponent Reactions Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Leveraging established principles of cyclopropanation chemistry, we provide in-depth troubleshooting advice and optimized protocols to enhance your reaction yield and purity.

I. Overview of the Synthesis

The synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is typically achieved via the cyclopropanation of 2-(2-Fluoropyridin-3-yl)acetonitrile with 1,2-dibromoethane. This reaction is generally performed under phase-transfer catalysis (PTC) conditions, which are well-suited for reactions involving a deprotonated carbon acid and an alkylating agent in a biphasic system.

The general reaction scheme is as follows:

Scheme 1: Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

G cluster_0 Reaction Scheme Starting Material 2-(2-Fluoropyridin-3-yl)acetonitrile Product 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Starting Material->Product 60°C, 4-6h Reagents 1,2-Dibromoethane NaOH, H2O Phase-Transfer Catalyst (e.g., TBAB)

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yields in the cyclopropanation of 2-(2-Fluoropyridin-3-yl)acetonitrile can stem from several factors, primarily related to inefficient deprotonation, side reactions, or suboptimal reaction conditions. Based on analogous cyclopropanation reactions of 2-phenylacetonitriles, here are the key areas to investigate[1]:

A. Inefficient Deprotonation:

  • The Cause: The acidity of the α-proton on the acetonitrile is crucial for the initial deprotonation step. The electron-withdrawing nature of the 2-fluoropyridine ring should facilitate this, but an inappropriate choice of base or solvent can lead to an incomplete reaction.

  • The Solution:

    • Base Concentration: A 50% (w/v) aqueous solution of sodium hydroxide (NaOH) has been shown to be effective in similar systems[1]. Ensure the base concentration is accurate.

    • Choice of Base: While NaOH is common, other bases like potassium hydroxide (KOH) could be trialed. However, NaOH in water has demonstrated good yields in related syntheses[1].

B. Suboptimal Reaction Conditions:

  • The Cause: Temperature and reaction time are critical parameters. Temperatures that are too high can lead to decomposition or side reactions, while temperatures that are too low will result in a sluggish reaction.

  • The Solution:

    • Temperature Control: A reaction temperature of 60°C has been found to be optimal for the cyclopropanation of 2-phenylacetonitrile[1]. It is recommended to maintain the reaction temperature strictly at this point. Higher temperatures (e.g., 100°C) have been shown to result in lower yields[1].

    • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the point of completion, which is typically within 4-6 hours when using a phase-transfer catalyst[1].

C. Ineffective Phase-Transfer Catalyst (PTC):

  • The Cause: The phase-transfer catalyst is essential for transporting the deprotonated acetonitrile from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane occurs. An insufficient amount or an inactive catalyst will significantly hinder the reaction rate.

  • The Solution:

    • Catalyst Choice: Tetra-n-butylammonium bromide (TBAB) is a commonly used and effective PTC for this type of reaction, leading to significantly higher yields compared to uncatalyzed reactions[1].

    • Catalyst Loading: Ensure an adequate catalytic amount of TBAB is used.

Table 1: Recommended Reaction Parameters for Yield Optimization

ParameterRecommended ValueRationale
Base 50% (w/v) aq. NaOHProven effective in analogous systems[1].
Temperature 60°COptimal temperature to balance reaction rate and minimize side reactions[1].
Catalyst Tetra-n-butylammonium bromide (TBAB)Significantly improves reaction rate and yield[1].
Monitoring TLC or LCMSTo determine the optimal reaction time and prevent prolonged heating.

Question 2: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

Side product formation is a common issue. In this synthesis, the likely side products arise from the reactivity of the pyridine ring and the potential for elimination or polymerization reactions.

  • Potential Side Reactions:

    • Elimination of HF: The fluorine atom on the pyridine ring could potentially be susceptible to nucleophilic aromatic substitution or elimination under strongly basic conditions, although this is less likely given the conditions.

    • Dimerization/Polymerization: Self-condensation of the starting material or product can occur if the reaction is left for too long at elevated temperatures.

    • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid under strongly basic conditions, especially with prolonged reaction times or high temperatures.

  • Minimization Strategies:

    • Strict Temperature Control: As mentioned, maintaining the temperature at 60°C is crucial.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times by monitoring the consumption of the starting material.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Question 3: The purification of the final product is proving difficult. What is the recommended purification strategy?

Answer:

Purification of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile typically involves an initial workup followed by column chromatography.

  • Step-by-Step Purification Protocol:

    • Quenching: After the reaction is complete (as determined by TLC/LCMS), cool the reaction mixture to room temperature.

    • Extraction: Dilute the mixture with water and extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

    • Washing: Wash the combined organic layers with brine to remove any remaining inorganic salts.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

    • Column Chromatography: Purify the crude product using silica gel column chromatography. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The optimal ratio should be determined by TLC analysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this reaction?

A1: The reaction involves two immiscible phases: an aqueous phase containing the NaOH base and an organic phase containing the 2-(2-Fluoropyridin-3-yl)acetonitrile and 1,2-dibromoethane. The base deprotonates the acetonitrile at the interface of the two phases. The phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, forms an ion pair with the resulting carbanion. This ion pair is soluble in the organic phase, allowing the carbanion to react with the 1,2-dibromoethane.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_plus Na+ OH_minus OH- Pyr_CH2CN Pyr-CH2-CN OH_minus->Pyr_CH2CN TBAB_aq TBAB (Q+X-) TBAB_org [Pyr-CH-CN]- Q+ TBAB_aq->TBAB_org Phase Transfer Carbanion_Na [Pyr-CH-CN]- Na+ Pyr_CH2CN->Carbanion_Na Deprotonation (at interface) Dibromoethane Br-CH2-CH2-Br Product Product Dibromoethane->Product TBAB_org->Dibromoethane Reaction

Caption: Role of the Phase-Transfer Catalyst.

Q2: Can I use other dihaloalkanes instead of 1,2-dibromoethane?

A2: Yes, other dihaloalkanes can be used to form different sized rings, but for the synthesis of the cyclopropane ring, 1,2-dibromoethane or 1,2-dichloroethane are the appropriate reagents. 1,2-dibromoethane is generally more reactive and often preferred.

Q3: How does the 2-fluoro substituent on the pyridine ring affect the reaction?

A3: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • Increased Acidity: It increases the acidity of the α-proton of the acetonitrile, which should facilitate the initial deprotonation step.

  • Electronic Effect on Yield: In related syntheses of 1-phenylcyclopropane carbonitriles, electron-withdrawing groups on the aromatic ring have been observed to result in lower yields compared to electron-donating groups[1]. Therefore, it is possible that the 2-fluoro substituent may lead to a comparatively lower yield than an unsubstituted or electron-rich pyridine analogue.

Q4: What are the key safety precautions for this synthesis?

A4:

  • 1,2-Dibromoethane: This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Concentrated NaOH is highly corrosive. Avoid contact with skin and eyes.

  • General Precautions: As with all chemical reactions, it is important to be aware of the potential hazards of all reagents and solvents used.

IV. References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | CAS 1427014-16-1. (n.d.). American Elements. Retrieved January 2, 2026, from [Link]

  • Synthesis of Trifluoroacetyl‐Substituted Cyclopropanes Using Onium Ylides. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved January 2, 2026, from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024). MPG.PuRe. Retrieved January 2, 2026, from [Link]

  • Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Optimization of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile derivatives. This document is designed for researchers, chemists, and drug development professionals who are actively working on this specific class of compounds. As experienced application scientists, we understand that synthesizing these valuable building blocks can present unique challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

The primary synthetic route we will address is the cyclopropanation of (2-Fluoropyridin-3-yl)acetonitrile using a 1,2-dielectrophile, a common and effective strategy.

Part 1: Foundational Knowledge & Reaction Planning

Before troubleshooting, it's crucial to understand the core mechanics of the reaction. The key transformation is an intramolecular cyclization involving the deprotonation of the α-carbon of (2-Fluoropyridin-3-yl)acetonitrile, followed by a tandem nucleophilic substitution with a reagent like 1,2-dibromoethane.

SM (2-Fluoropyridin-3-yl)acetonitrile + 1,2-Dibromoethane Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) SM->Base Deprotonation Carbanion Carbanion Intermediate (Resonance Stabilized) Base->Carbanion SN2_1 First SN2 Attack (Forms Halo-Intermediate) Carbanion->SN2_1 Reacts with Br(CH2)2Br SN2_2 Intramolecular SN2 (Ring Closure) SN2_1->SN2_2 Second Deprotonation & Cyclization Product 1-(2-Fluoropyridin-3-yl)cyclopropane -1-carbonitrile SN2_2->Product

Caption: General workflow for the synthesis of the target cyclopropane derivative.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

FAQ 1: Low or No Conversion of Starting Material

Question: "I've set up my reaction with (2-Fluoropyridin-3-yl)acetonitrile, 1,2-dibromoethane, and a base, but after several hours, TLC and LC-MS analysis shows only unreacted starting material. What's going wrong?"

Answer: This is a classic issue often traced back to insufficient activation of the starting material. The reaction hinges on the successful generation of a carbanion at the carbon adjacent to the nitrile and pyridine ring.

Troubleshooting Steps:

  • Evaluate Your Base: The pKa of the α-proton is influenced by both the nitrile and the electron-withdrawing nature of the fluoropyridine ring. However, a sufficiently strong base is non-negotiable.

    • Insight: Common carbonate bases like K₂CO₃ or Cs₂CO₃ may not be strong enough to generate the required concentration of the carbanion, leading to a stalled reaction.[1] Consider switching to a stronger, non-nucleophilic base.

    • Recommendation: Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective choice. It irreversibly deprotonates the acetonitrile, driving the reaction forward. Other options include lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu).

  • Solvent Choice is Critical: The solvent must be aprotic and capable of solvating the intermediate ions.

    • Insight: Protic solvents (like alcohols or water) will quench the carbanion as soon as it forms. Ensure your solvent is anhydrous.

    • Recommendation: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they are polar aprotic and effectively solvate cations, enhancing the reactivity of the carbanion. Anhydrous Tetrahydrofuran (THF) is also suitable, especially when using bases like NaH or LDA.

  • Temperature Profile: While many reactions are run at room temperature, this specific cyclopropanation may require thermal energy to overcome the activation barrier.

    • Recommendation: After adding the base at 0 °C to control the initial exotherm, allow the reaction to warm to room temperature. If the reaction is still sluggish, gently heat it to 40-60 °C. Monitor by TLC/LC-MS every hour to track progress. A higher temperature was shown to decrease yield in some cyclopropanation reactions, so careful optimization is key.[1]

Optimized Conditions Comparison Table:

ParameterSub-optimal ConditionRecommended Starting PointRationale
Base K₂CO₃, Na₂CO₃NaH, KOtBu, LDAStronger base ensures sufficient carbanion formation.[1]
Solvent Dichloromethane (DCM)Anhydrous DMF, DMSO, THFPolar aprotic solvents stabilize intermediates and are non-reactive.
Temperature 0 °C to RT0 °C (addition), then RT to 60 °CProvides energy to overcome activation barrier without promoting decomposition.
Equivalents 1.0 eq. Base2.1 - 2.5 eq. BaseTwo equivalents are stoichiometrically required for the tandem alkylation. A slight excess ensures complete reaction.
FAQ 2: Significant Byproduct Formation

Question: "My reaction is proceeding, but I'm seeing multiple spots on my TLC plate and my final yield is low after purification. What are these byproducts and how can I prevent them?"

Answer: Byproduct formation is typically due to competing reaction pathways. Identifying the likely culprits is the first step to suppression.

Common Byproducts and Solutions:

  • Dimerization of Starting Material: The generated carbanion can attack another molecule of the starting acetonitrile instead of the 1,2-dibromoethane.

    • Cause: This occurs when the concentration of the alkylating agent (1,2-dibromoethane) is too low relative to the carbanion.

    • Solution: Employ a "slow addition" strategy. Prepare a solution of your acetonitrile starting material and base, and then add the 1,2-dibromoethane dropwise over 30-60 minutes at 0 °C. This maintains a low concentration of the carbanion in the presence of an excess of the alkylating agent, favoring the desired pathway.

  • Formation of Olefin Byproduct: An elimination reaction can occur after the first substitution, leading to the formation of (E/Z)-3-(2-fluoropyridin-3-yl)but-2-enenitrile.

    • Cause: This is often promoted by sterically hindered or overly strong bases and higher temperatures.

    • Solution: Use a less hindered base if possible (NaH is generally good). The primary solution is maintaining strict temperature control. Avoid excessive heating, as this provides the activation energy for the elimination pathway.

  • Hydrolysis of Nitrile: If there is water in your reaction, the nitrile group can hydrolyze to an amide, especially during work-up.

    • Cause: Non-anhydrous solvents or reagents; acidic or basic work-up conditions at elevated temperatures.

    • Solution: Use anhydrous solvents and dry glassware. During work-up, use cooled aqueous solutions and extract the product quickly into an organic solvent. Avoid prolonged exposure to strong acids or bases.

Troubleshooting Flowchart:

G start Low Yield or Purity Issue check_sm Is Starting Material (SM) consumed? (Check TLC/LCMS) start->check_sm sm_present SM is present check_sm->sm_present No sm_consumed SM is consumed check_sm->sm_consumed Yes increase_potency Action: 1. Use stronger base (NaH, KOtBu). 2. Increase temperature to 40-60°C. 3. Check solvent quality (anhydrous). sm_present->increase_potency identify_byproduct What is the main issue? sm_consumed->identify_byproduct dimer Dimerization Byproduct identify_byproduct->dimer Dimer decomp Decomposition/Tar identify_byproduct->decomp Tar purification Difficult Purification identify_byproduct->purification Purity dimer_sol Action: 1. Use slow addition of 1,2-dibromoethane. 2. Ensure efficient stirring. dimer->dimer_sol decomp_sol Action: 1. Lower reaction temperature. 2. Use a milder base if possible. 3. Degas solvent to remove oxygen. decomp->decomp_sol purification_sol Action: 1. Optimize chromatography (try different solvent systems, e.g., EtOAc/Heptane with 1% TEA). 2. Consider crystallization. purification->purification_sol

Caption: A decision tree for troubleshooting common synthesis problems.

FAQ 3: Issues with the 2-Fluoro Group

Question: "I'm concerned about the stability of the 2-fluoro group on the pyridine ring. Could it be displaced by a nucleophile during the reaction?"

Answer: This is an excellent and important consideration. The 2-fluoro substituent on a pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[2][3]

Analysis and Prevention:

  • Mechanism: In an SNAr reaction, a nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a negatively charged Meisenheimer intermediate. The aromaticity is then restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.[4][5]

  • Competing Nucleophiles: In your reaction, the primary nucleophile is the carbanion you generate from the acetonitrile. Could it attack another pyridine ring?

    • Intramolecular vs. Intermolecular: The desired reaction is an intramolecular cyclization, which is kinetically favored over an intermolecular SNAr reaction. However, under forcing conditions (high temperature, high concentration), intermolecular side reactions can occur.

  • Prevention:

    • Temperature Control: This is the most critical factor. SNAr reactions have a significant activation energy. By keeping your reaction temperature below 80 °C, you heavily disfavor this side reaction.

    • Avoid Nucleophilic Bases: Do not use bases that are also strong nucleophiles, such as sodium methoxide or sodium hydroxide, as they could directly attack the 2-position. Stick to non-nucleophilic hydride (NaH) or sterically hindered alkoxide (KOtBu) bases.

    • Controlled Stoichiometry: Using a large excess of base for prolonged periods at high temperatures can increase the risk of side reactions.

Part 3: Experimental Protocols

Protocol: Optimized Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

This protocol represents a robust starting point for optimization.

Materials:

  • (2-Fluoropyridin-3-yl)acetonitrile (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil) (2.2 eq.)

  • 1,2-Dibromoethane (1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aq. NH₄Cl solution

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the DMF to 0 °C in an ice bath. Add the sodium hydride portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Carbanion Formation: Dissolve (2-Fluoropyridin-3-yl)acetonitrile in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the resulting mixture at 0 °C for 30 minutes. A color change is often observed.

  • Cyclization: Add 1,2-dibromoethane dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Heptane) or LC-MS until the starting material is consumed. If the reaction is sluggish, heat to 50 °C.

  • Work-up: Cool the reaction mixture back to 0 °C. Very carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous hydrogen gas evolution will occur.

  • Extraction: Once quenching is complete, dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Retrieved from [Link]

  • Ritter, T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • ResearchGate. (2022). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

Sources

Overcoming solubility issues with 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered with this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is dictated by the interplay of its three core structural components:

  • 2-Fluoropyridine Ring: This heterocyclic aromatic ring introduces polarity. The nitrogen atom is basic and can be protonated at acidic pH, which can significantly enhance aqueous solubility. However, the electron-withdrawing nature of the fluorine atom reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Cyclopropane Ring: This small, strained aliphatic ring is non-polar and contributes to the molecule's lipophilicity, favoring solubility in organic solvents.

  • Nitrile Group (-C≡N): A polar functional group that can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

This combination of polar and non-polar characteristics suggests that the compound may exhibit poor solubility in any single solvent system and may require a carefully optimized formulation to achieve desired concentrations.

Troubleshooting Guide: A Step-by-Step Workflow

If you are encountering solubility issues, this workflow provides a systematic approach to identifying an effective solvent system.

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Advanced Strategies cluster_2 Phase 3: Formulation & Final Checks start Start: Insoluble Compound solvent_screen Screen Common Solvents (DCM, MeOH, DMSO, THF, Acetonitrile) start->solvent_screen co_solvent Attempt Co-Solvent Systems (e.g., DCM/MeOH, THF/Water) solvent_screen->co_solvent If still insoluble success Success: Soluble & Stable solvent_screen->success If soluble heating Apply Gentle Heating (e.g., 40-50°C) co_solvent->heating If still insoluble co_solvent->success If soluble ph_modification pH Modification (for aqueous systems) Titrate with dilute HCl heating->ph_modification If aqueous solubility is key heating->success If soluble formulation Consider Formulation Aids (e.g., Solubilizers, Excipients) ph_modification->formulation ph_modification->success If soluble stability_check Check for Degradation (LC-MS) Is the compound stable in the chosen system? formulation->stability_check stability_check->success If stable

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1).[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique combination of a nucleophilically activatable 2-fluoropyridine, a strained cyclopropane ring, and a synthetically flexible nitrile group presents both opportunities and challenges.[4] This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Stability and Handling

Q1: My 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile appears to be degrading upon storage or during my reaction setup. What are the primary stability concerns?

A1: The primary stability concern for this molecule is the 2-fluoropyridine moiety, which can be susceptible to degradation under certain conditions.

  • Acidic Conditions: 2-Fluoropyridines, and particularly 4-fluoropyridines, are known to be unstable in the presence of acid, even weak acids like water or silica gel.[5][6] Acid-catalyzed hydrolysis can lead to the formation of the corresponding pyridone, which can complicate purification and reduce the yield of your desired product.[5][6]

  • Strong Bases: While necessary for many reactions, strong bases can promote defluorination as a side reaction, especially at elevated temperatures.[7]

  • Storage: For long-term stability, it is advisable to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-related degradation.[8]

Recommendation: Avoid prolonged exposure to acidic media during workups. If an aqueous acidic wash is necessary, perform it quickly at low temperatures and move immediately to the next step. For chromatography, consider using a deactivated silica gel or a different stationary phase like alumina if acid-sensitivity is observed.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C2 position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr), making it a prime site for introducing a wide range of nucleophiles. Reactions of 2-fluoropyridines are often significantly faster than those of their 2-chloro analogues.[9][10][11]

Q2: I am attempting an SNAr reaction with an amine/alkoxide nucleophile, but I'm observing low to no conversion. What are the most likely causes?

A2: Low conversion in SNAr reactions with 2-fluoropyridines is typically traced back to reaction conditions. Several factors can be optimized:

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so harsh that it promotes defluorination or other side reactions.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, THF, or Dioxane are standard as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction.

  • Temperature: While many SNAr reactions on 2-fluoropyridines can proceed at room temperature or with gentle heating, some less reactive nucleophiles may require higher temperatures. However, high temperatures (>100-120 °C) can increase the rate of defluorination.[7][9][10]

Table 1: Common Bases for SNAr Reactions on 2-Fluoropyridines
BaseTypical Nucleophile(s)StrengthCommon SolventsKey Considerations
K₂CO₃, Cs₂CO₃ Alcohols, Phenols, ThiolsModerateDMF, AcetonitrileGenerally mild and effective. Cs₂CO₃ is more soluble and often gives better results.
NaH, KH Alcohols, primary/secondary AminesStrongTHF, DMFPowerful bases for deprotonating weak nucleophiles. Use with caution; ensure anhydrous conditions.
NaOt-Bu, KOt-Bu Amines (Buchwald-Hartwig type)StrongToluene, DioxaneOften used in catalytic reactions, but can also be used stoichiometrically.
DIPEA, Et₃N Amines (as acid scavengers)Weak (Organic)DCM, THF, DMFUsed when the nucleophile is a free amine to scavenge the HF byproduct.
Q3: My reaction is producing a significant amount of a byproduct that appears to be my starting material without the fluorine. How can I prevent this defluorination?

A3: Defluorination is a known side reaction for fluoropyridines, especially at the 2-position.[7] It is often promoted by strong bases and high temperatures.

Troubleshooting Steps:

  • Use a Milder Base: If using a strong base like NaOH or KOt-Bu, consider switching to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[7]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It is better to run the reaction for a longer time at a lower temperature.

  • Catalyst/Ligand Choice (for cross-couplings): In the context of palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can sometimes stabilize catalytic intermediates and reduce side reactions.[7]

Workflow 1: Troubleshooting SNAr Reactions

SNAr_Troubleshooting start S~N~Ar Reaction Start check_conversion Low / No Conversion? start->check_conversion success Reaction Successful check_conversion->success No base Evaluate Base: - Is it strong enough? - Try Cs₂CO₃ or NaH check_conversion->base Yes check_byproducts Side Products Observed? check_byproducts->success No defluorination Defluorination Suspected? check_byproducts->defluorination Yes temp Increase Temperature: - Incrementally to 60-80 °C - Monitor for decomposition base->temp solvent Check Solvent: - Ensure polar aprotic (DMF, DMSO) - Ensure anhydrous conditions temp->solvent solvent->check_byproducts other_byproduct Characterize Other Byproducts defluorination->other_byproduct No lower_temp Lower Temperature defluorination->lower_temp Yes milder_base Use Milder Base: - e.g., K₂CO₃ instead of NaH lower_temp->milder_base milder_base->start Re-run Experiment

Caption: A workflow for troubleshooting common SNAr issues.

Section 3: Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a primary amine or a carboxylic acid.

Q4: I want to hydrolyze the nitrile to a carboxylic acid, but my yields are low and I see multiple products. What is the best procedure?

A4: The primary challenge here is the acid-lability of the 2-fluoropyridine ring.[5] Standard strong acidic hydrolysis (e.g., refluxing in 6M HCl) may lead to significant degradation.

Recommended Approach: Basic Hydrolysis Alkaline hydrolysis is the preferred method to avoid degradation of the fluoropyridine ring.[12][13]

  • Reaction: The nitrile is heated (reflux) with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt (e.g., sodium salt) and ammonia gas is evolved.[12]

  • Workup: After the reaction is complete, the mixture is cooled. To obtain the free carboxylic acid, the solution must be carefully acidified with a strong acid (e.g., HCl) to a pH of ~3-4.[13] This protonates the carboxylate. The product can then be extracted with an organic solvent.

Troubleshooting Basic Hydrolysis:

  • Incomplete Reaction: If you isolate the intermediate amide, increase the reaction time or temperature. The hydrolysis of the amide to the carboxylate is often the slower step.

  • Product Solubility: The final carboxylic acid may be partially soluble in water. Ensure you perform multiple extractions with a suitable solvent (e.g., EtOAc, DCM) to maximize recovery.

Q5: I am trying to reduce the nitrile to a primary amine using catalytic hydrogenation, but I'm getting a significant amount of the secondary amine byproduct. How can I improve selectivity?

A5: The formation of secondary and tertiary amines is a common side reaction during the catalytic hydrogenation of nitriles.[14][15] This occurs when the intermediate imine reacts with the newly formed primary amine product.

Strategies to Maximize Primary Amine Formation:

  • Use of Ammonia: Performing the hydrogenation in a solution saturated with ammonia (often methanolic ammonia) can significantly suppress the formation of secondary amines.[14] The ammonia competes with the primary amine product for reaction with the intermediate imine.

  • Acidic Additives: In some cases, adding a small amount of acid can also prevent byproduct formation, though this must be done with extreme caution due to the potential instability of the 2-fluoropyridine ring.

  • Choice of Catalyst: Raney Nickel is a very common and effective catalyst for this transformation.[14][16] Palladium on carbon (Pd/C) can also be used.[14]

Q6: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce the nitrile, but the reaction is not clean. What are the potential issues?

A6: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[16][17] However, its high reactivity can lead to side reactions with other functional groups.

Potential Complications:

  • Pyridine Ring Reduction: While less common, aggressive conditions with LiAlH₄ could potentially lead to the reduction of the pyridine ring itself.

  • Workup Issues: The aqueous workup to quench the excess LiAlH₄ and hydrolyze the aluminum complexes must be done carefully, typically at low temperatures (0 °C), to avoid uncontrolled reactions.

  • Alternative Reductants: If LiAlH₄ proves problematic, consider using Borane-THF complex (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), which are also effective for nitrile reduction and can sometimes offer better selectivity.[14]

Diagram 2: Decision Tree for Nitrile Functionalization

Nitrile_Transformation start Transform Nitrile Group? hydrolysis Goal: Carboxylic Acid start->hydrolysis Yes (Hydrolysis) reduction Goal: Primary Amine start->reduction Yes (Reduction) basic_hydrolysis Use Basic Hydrolysis (e.g., NaOH, H₂O, Reflux) hydrolysis->basic_hydrolysis acid_workup Careful Acidic Workup (HCl to pH 3-4) basic_hydrolysis->acid_workup check_other_groups Other Reducible Groups? reduction->check_other_groups h2_cat Catalytic Hydrogenation (H₂, Raney Ni) check_other_groups->h2_cat No lah Use LiAlH₄ or BH₃ check_other_groups->lah Yes add_nh3 Add NH₃ to suppress secondary amine formation h2_cat->add_nh3 lah_ok Proceed with LiAlH₄ lah->lah_ok

Caption: Choosing the right conditions for nitrile transformation.

Section 4: Purification

Q7: I am having difficulty purifying my product by column chromatography on silica gel. The compound seems to be streaking or decomposing on the column.

A7: This is a common issue when purifying pyridine-containing compounds, especially those sensitive to acid.

Troubleshooting Chromatography:

  • Deactivate the Silica: The acidic nature of standard silica gel can cause degradation.[5] Before running the column, you can neutralize the silica by flushing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then re-equilibrating with your mobile phase.

  • Alternative Stationary Phases: If acid sensitivity is high, consider using neutral alumina as your stationary phase.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC (C18) can be an excellent purification method, offering high resolution.[18]

  • Crystallization: If your product is a solid, crystallization is a powerful technique for achieving high purity.[18] A solvent screen will be necessary to find the appropriate conditions.

Purity Assessment: The purity of the final compound should always be confirmed by a combination of analytical techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as LC-MS to confirm the molecular weight and purity.[18]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • BenchChem. (n.d.). Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines.
  • ChemRxiv. (n.d.). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study.
  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide.
  • (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
  • BenchChem. (n.d.). Stability issues of fluoropyridines in acidic media.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Química Organica.org. (n.d.). Reduction of nitriles to amines.
  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
  • ECHEMI. (n.d.). How to prevent secondary amine formation in nitrile reduction?
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • CymitQuimica. (n.d.). Cyclopropanecarbonitrile | CAS 5500-21-0.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • American Elements. (n.d.). 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | CAS 1427014-16-1.
  • Haihang Industry. (n.d.). The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use.
  • BLD Pharm. (n.d.). 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.
  • Chiralen. (n.d.). 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.
  • Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1867.
  • CymitQuimica. (n.d.). 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

Sources

Technical Support Center: Byproduct Analysis in 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This guide is designed to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis, with a specific focus on byproduct identification and mitigation. As Senior Application Scientists, we understand that robust and clean synthetic procedures are critical for downstream applications, from medicinal chemistry to materials science. This resource consolidates our expertise into practical, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile?

A1: The most prevalent and logical synthetic strategy is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an activated fluoropyridine, typically 2,3-difluoropyridine, with the anion of cyclopropanecarbonitrile. The carbanion is generated in situ using a strong, non-nucleophilic base. The fluorine atom at the 3-position is preferentially displaced due to the electronic activation provided by the pyridine nitrogen and the adjacent fluorine at the 2-position.

Q2: Why is this SNAr reaction prone to byproduct formation?

A2: Several factors contribute to the formation of impurities:

  • Highly Reactive Nucleophile: The cyclopropanecarbonitrile anion is a potent carbon nucleophile generated under strongly basic conditions. This high reactivity can lead to side reactions if not properly controlled.[1][2]

  • Substrate Reactivity & Stability: While the fluorine at C-3 is activated for substitution, the 2,3-difluoropyridine substrate can be susceptible to attack at other positions or degradation under harsh conditions (e.g., high temperatures or excessively strong bases).

  • Reaction Conditions: The reaction is highly sensitive to moisture, temperature, and the choice of base and solvent. Any deviation from optimal, anhydrous conditions can open pathways to hydrolysis and other side reactions.[3]

  • Product Stability: The nitrile functional group in the final product can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly during the aqueous workup phase.

Q3: What are the most common byproducts I should expect to see?

A3: Based on the mechanism and typical reaction conditions, the primary byproducts include:

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxamide: Resulting from partial hydrolysis of the nitrile group.

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid: Resulting from complete hydrolysis of the nitrile group.

  • 2-Hydroxy-3-(1-cyanocyclopropyl)pyridine: Formed if the fluorine at the 2-position is displaced by hydroxide ions, which can be present from trace water reacting with the strong base.

  • Polymeric/Tarry Materials: Can result from base-induced decomposition of the starting pyridine at elevated temperatures.

Q4: How can I effectively monitor reaction progress and identify these byproducts?

A4: A multi-faceted analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for real-time monitoring of the consumption of the 2,3-difluoropyridine starting material.[4] Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The product will be more polar than the starting material, while hydrolysis byproducts will be significantly more polar, often staying at the baseline.

  • LC-MS: The method of choice for identifying and roughly quantifying components in the crude reaction mixture. You can easily distinguish the desired product (mass: 162.17) from its hydrolysis byproducts (amide: 180.18; carboxylic acid: 181.17).

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for unambiguous structural confirmation of the final product and isolated impurities. ¹⁹F NMR is particularly powerful for tracking the fluorine-containing species in the reaction.[5][6][7]

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues encountered during the synthesis in a problem-cause-solution format.

Issue 1: Low or No Conversion of Starting Material
Probable CauseScientific Rationale & ExplanationRecommended Solution
A. Incomplete Deprotonation of Cyclopropanecarbonitrile The pKa of the α-proton on cyclopropanecarbonitrile is estimated to be around 25-28. A base with a significantly higher conjugate acid pKa is required for complete, irreversible deprotonation. Insufficient base strength or quantity will result in a low concentration of the active nucleophile.Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil), Lithium Diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS). NaH is often preferred for its cost-effectiveness and ease of handling. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base relative to cyclopropanecarbonitrile to ensure complete anion formation.
B. Insufficient Reaction Temperature or Time SNAr reactions, while often exothermic, still require sufficient thermal energy to overcome the activation barrier.[8] The reaction rate is highly dependent on both temperature and the concentration of the reacting species.Temperature Control: Slowly add the 2,3-difluoropyridine to the pre-formed anion solution at 0°C. After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. If conversion is still low, gentle heating to 40-50°C can be attempted, but must be monitored closely for decomposition.[9]
C. Poor Solvent Choice The SNAr mechanism proceeds through a charged intermediate (Meisenheimer complex).[10] A polar, aprotic solvent is crucial to solvate this intermediate and facilitate the reaction. Non-polar solvents will severely hinder the reaction rate.Solvent System: Use anhydrous, polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). THF is a good starting point. DMF can often accelerate the reaction but is more difficult to remove and can be a source of impurities if not high purity.
Issue 2: Significant Formation of Hydrolysis Byproducts (Amide, Carboxylic Acid)
Probable CauseScientific Rationale & ExplanationRecommended Solution
A. Presence of Water in the Reaction The strong base used to generate the carbanion will readily react with any trace water to form hydroxide ions (OH⁻). These hydroxide ions can then act as nucleophiles, hydrolyzing the nitrile group of the product during the reaction or workup.Rigorous Anhydrous Technique: 1. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. 2. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled. 3. Perform the reaction under a positive pressure of an inert atmosphere (N₂ or Ar).
B. Improper Quenching/Workup Procedure Quenching the reaction with water or strong acid can create localized high-temperature and pH gradients, promoting rapid nitrile hydrolysis.Controlled Quench: Cool the reaction mixture to 0°C in an ice bath. Quench by the slow, dropwise addition of a saturated aqueous solution of a mild acid salt, such as ammonium chloride (NH₄Cl). This buffers the quench and avoids strongly acidic or basic conditions. After quenching, proceed with a standard extractive workup using a solvent like ethyl acetate.
Issue 3: Formation of Dark Tarry/Polymeric Material
Probable CauseScientific Rationale & ExplanationRecommended Solution
A. Excessive Heat or Reaction Time Electron-deficient pyridines can be susceptible to polymerization or decomposition pathways, especially at elevated temperatures in the presence of a strong base. These side reactions are often kinetically slow at room temperature but accelerate significantly with heat.Minimize Thermal Stress: Avoid heating the reaction above 60°C. Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Do not let the reaction run unnecessarily for extended periods (e.g., over a weekend) without confirming it is still productive.
B. Unsuitable Base Highly reactive, unhindered bases (like sodium amide) can sometimes promote undesired side reactions with the pyridine ring itself.Use Hindered Bases: If polymerization is a persistent issue, consider using a bulkier base like KHMDS or LDA. The steric hindrance can sometimes disfavor side reactions with the aromatic ring while still efficiently deprotonating the nitrile.

Experimental Protocols & Data

Protocol 1: General Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq). Wash the NaH three times with anhydrous hexanes and decant to remove the mineral oil.

  • Anion Formation: Add anhydrous THF via syringe. Cool the resulting suspension to 0°C in an ice bath. Add cyclopropanecarbonitrile (1.0 eq) dropwise via syringe over 15 minutes. A vigorous evolution of H₂ gas will be observed.

  • Reaction: Stir the mixture at 0°C for 30 minutes after gas evolution ceases. Then, add a solution of 2,3-difluoropyridine (1.2 eq) in anhydrous THF dropwise over 20 minutes, keeping the internal temperature below 5°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction's progress by TLC (30% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool the reaction to 0°C and slowly quench with saturated aqueous NH₄Cl solution. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 40% ethyl acetate in hexanes) to yield the title compound as a white solid or colorless oil.

Diagram: Synthetic Pathway and Byproduct Formation

The following diagram illustrates the intended SNAr pathway and the key side reactions leading to common impurities.

Byproduct_Analysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A 2,3-Difluoropyridine Meisenheimer Meisenheimer Complex (intermediate) A->Meisenheimer Nucleophilic Attack (SNAr) Polymer Byproduct: Polymeric Material A->Polymer + Base B Cyclopropanecarbonitrile Anion Cyclopropanecarbonitrile Anion B->Anion + NaH - H₂ Base NaH in THF Anion->Meisenheimer Nucleophilic Attack (SNAr) Product Desired Product: 1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile Meisenheimer->Product Elimination of F⁻ Amide Byproduct: Amide Product->Amide + H₂O (Workup) Acid Byproduct: Carboxylic Acid Amide->Acid + H₂O (Work-up) Heat Excess Heat (> 60°C) H2O Trace H₂O (from solvent/air)

Caption: SNAr synthesis pathway and common byproduct formation routes.

Table 1: Representative NMR Data for Product and Key Byproducts

Accurate identification requires comparing the spectra of your crude material or purified fractions to known standards. This table provides expected chemical shifts (δ) in CDCl₃. ¹⁹F NMR is particularly diagnostic.[5][6]

CompoundKey ¹H NMR Signals (ppm)Key ¹⁹F NMR Signal (ppm)Key ¹³C NMR Signals (ppm)
Desired Product 8.2 (dd, H6), 7.8 (td, H4), 7.3 (ddd, H5), 1.8-2.0 (m, 2H, CH₂), 1.5-1.7 (m, 2H, CH₂)~ -70 to -75 (s)~160 (d, C-F), ~120 (CN), ~115-150 (Ar-C), ~20 (CH₂)
Amide Byproduct Similar aromatic region, broad NH₂ signals (~5.5-7.0), slightly shifted cyclopropane protons~ -70 to -75 (s)~175 (C=O), ~160 (d, C-F), ~115-150 (Ar-C)
Acid Byproduct Similar aromatic region, very broad COOH signal (>10.0), shifted cyclopropane protons~ -70 to -75 (s)~180 (C=O), ~160 (d, C-F), ~115-150 (Ar-C)
2,3-Difluoropyridine (SM) 8.0 (ddd, H6), 7.4 (m, H4), 7.1 (m, H5)~ -95 (d), ~ -135 (d)Not applicable

Note: 'd' denotes doublet, 'dd' doublet of doublets, 'td' triplet of doublets, 'ddd' doublet of doublet of doublets, 'm' multiplet, 's' singlet. J-couplings are not listed for simplicity.

References

  • Nikul'shin, P. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
  • O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

  • Ueda, H., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Stout, J. R., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • Terrier, F. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Request PDF. Available at: [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available at: [Link]

  • Reddit User Discussion. (2023). SNAr troubleshooting. r/AskChemistry on Reddit. Available at: [Link]

  • Fisher, L. A., & Fox, J. M. (2008). Studies on the stability of cycloprop-2-ene carboxylate dianions and reactions with electrophiles. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available at: [Link]

  • Isley, N. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

  • Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications. Available at: [Link]

  • Bennett, C. S. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • P-J. G. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

  • Organic Syntheses. (2002). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. Request PDF on ResearchGate. Available at: [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Available at: [Link]

  • NIST. (n.d.). Cyclopropanecarbonitrile. NIST WebBook. Available at: [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Relative stability of aromatic, non-aromatic, anti-aromatic species. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cyclopropenyl Anion: An Energetically Nonaromatic Ion. Request PDF on ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents, including kinase inhibitors used in oncology. The successful and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical industry.

This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have consolidated insights from published literature and common laboratory queries to create a resource that addresses both fundamental questions and specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most widely adopted method is a one-pot palladium-catalyzed cyanation of a cyclopropyl Grignard reagent with a 2-fluoropyridine precursor. A common starting material is 2-fluoro-3-bromopyridine, which reacts with cyclopropylmagnesium bromide in the presence of a palladium catalyst and a cyanide source, such as zinc cyanide, to yield the desired product. This approach is favored for its efficiency and convergence.

Q2: Why is the choice of catalyst and ligand so critical in this reaction?

The palladium catalyst and its associated ligand are central to the reaction's success. The catalyst, typically a source of Pd(0) like Pd2(dba)3, facilitates the crucial cross-coupling step. The ligand, often a phosphine ligand like Xantphos, stabilizes the palladium center, enhances its reactivity, and prevents catalyst decomposition. The specific choice of ligand can significantly influence reaction yield and purity by modulating the catalyst's electronic and steric properties.

Q3: What are the primary safety concerns associated with this synthesis?

The primary safety risks involve the reagents used:

  • Zinc Cyanide (Zn(CN)₂): Highly toxic if ingested, inhaled, or comes into contact with skin. It can release toxic hydrogen cyanide (HCN) gas upon contact with acids. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.

  • Grignard Reagents (e.g., cyclopropylmagnesium bromide): Highly flammable and moisture-sensitive. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Palladium Catalysts: Can be pyrophoric and toxic. Handle with care.

Q4: What are the key reaction parameters that require strict control?

Temperature and atmosphere are the most critical parameters. The initial Grignard formation and the subsequent cross-coupling reaction are often temperature-sensitive. Maintaining a consistent temperature profile is essential for preventing side reactions and ensuring reproducibility. Additionally, the exclusion of air and moisture by maintaining an inert atmosphere is non-negotiable to prevent quenching the Grignard reagent and deactivating the catalyst.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem ID Issue Potential Causes Recommended Solutions
T-01 Low or No Product Yield 1. Inactive Grignard Reagent: The cyclopropylmagnesium bromide was not successfully formed or has degraded due to exposure to air or moisture. 2. Catalyst Deactivation: The palladium catalyst was not properly activated or was poisoned by impurities. 3. Poor Reagent Quality: The 2-fluoro-3-bromopyridine or zinc cyanide may be of low purity.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (N₂ or Ar). Use anhydrous THF. Consider titrating the Grignard reagent before use to confirm its concentration. 2. Use fresh Pd₂(dba)₃ and Xantphos. Ensure they are added under an inert atmosphere. 3. Verify the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary.
T-02 Formation of Significant Side Products 1. Homocoupling of Grignard Reagent: This can occur if the catalyst is not efficient, leading to the formation of bicyclopropyl. 2. Protodehalogenation: The starting 2-fluoro-3-bromopyridine is converted to 2-fluoropyridine. 3. Dimerization of Starting Material: The pyridine starting material may undergo side reactions.1. Ensure the catalyst and ligand are added correctly and are active. A slow addition of the Grignard reagent to the reaction mixture can sometimes minimize this. 2. This suggests the presence of a proton source. Ensure all solvents and reagents are scrupulously dried. 3. Optimize the reaction temperature. Running the reaction at the lowest effective temperature can often minimize the formation of undesired dimers.
T-03 Reaction Stalls Before Completion 1. Insufficient Catalyst Loading: The amount of palladium catalyst is too low to drive the reaction to completion. 2. Incomplete Grignard Formation: Not enough active Grignard reagent was generated to react with all the starting material.1. While keeping catalyst loading low is cost-effective, a slight increase (e.g., from 1 mol% to 2 mol%) may be necessary for challenging substrates. 2. Allow sufficient time for the Grignard formation step and ensure the magnesium turnings are properly activated.
T-04 Difficulties in Product Isolation 1. Emulsion during Workup: The formation of a stable emulsion during the aqueous workup can make phase separation difficult. 2. Co-elution during Chromatography: The product may co-elute with impurities, particularly the ligand or its oxides.1. Add a saturated solution of NaCl (brine) to help break the emulsion. Filtering the combined organic layers through a pad of Celite can also be effective. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, consider a different purification method, such as crystallization, if feasible.

Detailed Experimental Protocol

This protocol is a representative procedure based on methodologies found in the literature.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-3-bromopyridine175.9810.0 g56.8 mmol
Magnesium Turnings24.311.52 g62.5 mmol
Cyclopropyl Bromide120.987.6 g (5.4 mL)62.8 mmol
Zinc Cyanide (Zn(CN)₂)117.433.68 g31.3 mmol
Pd₂(dba)₃915.72520 mg0.57 mmol
Xantphos578.68658 mg1.14 mmol
Anhydrous THF-200 mL-

Step-by-Step Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask and heat gently under vacuum, then cool under a nitrogen atmosphere.

    • Add 50 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide in 20 mL of anhydrous THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction should initiate (slight warming and bubbling). If not, a small crystal of iodine can be added as an initiator.

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under nitrogen, combine 2-fluoro-3-bromopyridine, zinc cyanide, Pd₂(dba)₃, and Xantphos.

    • Add 130 mL of anhydrous THF and stir the mixture.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add the prepared cyclopropylmagnesium bromide solution via cannula to the catalyst-substrate mixture over 30 minutes.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60-65 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile as a clear oil.

Process Workflow and Troubleshooting Diagrams

G Synthesis Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Workup & Purification A Activate Mg Turnings (Flame-dry, N2 atm) B Add Anhydrous THF A->B C Dropwise addition of Cyclopropyl Bromide B->C D Stir at RT for 1h C->D G Slowly add Grignard Reagent D->G Transfer via cannula E Combine Substrate, Zn(CN)2, Pd2(dba)3, Xantphos in THF F Cool to 0 °C E->F F->G H Heat to 60-65 °C & Monitor G->H I Quench with aq. NH4Cl H->I J Extract with Ethyl Acetate I->J K Dry, Filter, Concentrate J->K L Column Chromatography K->L M Final Product L->M

Caption: High-level workflow for the synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

G Troubleshooting Decision Tree Start Reaction Issue Observed LowYield Low / No Yield (Problem T-01) Start->LowYield SideProducts Significant Side Products (Problem T-02) Start->SideProducts Stalled Reaction Stalls (Problem T-03) Start->Stalled Cause_Grignard Inactive Grignard? LowYield->Cause_Grignard Check Cause_Catalyst Catalyst Deactivated? LowYield->Cause_Catalyst Check Cause_Homocoupling Homocoupling? SideProducts->Cause_Homocoupling Check Cause_Protonation Protodehalogenation? SideProducts->Cause_Protonation Check Sol_Grignard Solution: Ensure anhydrous conditions. Use fresh Mg. Titrate reagent. Cause_Grignard->Sol_Grignard Yes Sol_Catalyst Solution: Use fresh catalyst/ligand. Ensure inert atmosphere. Cause_Catalyst->Sol_Catalyst Yes Sol_Homocoupling Solution: Optimize catalyst loading. Slow reagent addition. Cause_Homocoupling->Sol_Homocoupling Yes Sol_Protonation Solution: Scrupulously dry all solvents and reagents. Cause_Protonation->Sol_Protonation Yes

Caption: A decision tree for troubleshooting common issues during the synthesis.

References

  • Title: PREPARATION OF PYRAZOLO[1,5-A]PYRIMIDINE COMPOUNDS AS JANUS KINASE INHIBITORS Source: Patent WO2011068881A1, Google Patents URL
  • Title: Preparation of pyrazolopyrimidine derivatives for use as JAK inhibitors Source: Patent WO2012135338A1, Google Patents URL
  • Title: PROCESS FOR PREPARING 1-(2-FLUOROPYRIDIN-3-YL)

Validation & Comparative

A Comparative Guide to the Bioisosteric Replacement of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug development. This guide provides an in-depth technical comparison of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a scaffold of increasing interest, with its rationally designed bioisosteric alternatives. We will explore how subtle structural modifications can profoundly impact key drug-like properties, including metabolic stability, cell permeability, and target binding affinity, supported by representative experimental data and detailed protocols.

The Central Role of Bioisosterism in Lead Optimization

Bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physical and chemical properties, is a powerful strategy to enhance potency, modulate selectivity, improve pharmacokinetic profiles, and mitigate toxicity.[1][2] This approach moves beyond simple trial-and-error, employing a deep understanding of molecular interactions and metabolic pathways to rationally design superior drug candidates. The core principle lies in maintaining the parent molecule's critical interactions with its biological target while optimizing its overall developability.

The subject of our focus, 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, presents three key moieties ripe for bioisosteric exploration: the 2-fluoropyridine ring, the cyclopropane ring, and the nitrile group. Each of these plays a distinct role in the molecule's overall properties and offers unique opportunities for optimization.

Deconstructing the Scaffold: 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

The 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold is a composite of functionalities that are each significant in medicinal chemistry. The 2-fluoropyridine moiety is often employed to enhance metabolic stability and modulate the basicity of the pyridine nitrogen.[3] The cyclopropane ring introduces conformational rigidity, which can lock the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects.[4] The nitrile group can participate in key polar interactions with the target protein and is a common bioisostere for other functional groups like carbonyls and halogens.[5]

To provide a robust comparative analysis, we will evaluate the performance of our lead compound against two rationally selected bioisosteres:

  • Alternative 1 (Phenyl Analogue): 1-Phenylcyclopropane-1-carbonitrile. This analogue replaces the 2-fluoropyridine with a simple phenyl ring to assess the impact of the heteroatom and fluorine substitution on the molecule's properties.

  • Alternative 2 (Tetrazole Analogue): 5-(1-(2-Fluoropyridin-3-yl)cyclopropyl)-1H-tetrazole. Here, the nitrile group is replaced by a tetrazole, a well-established non-classical bioisostere for nitriles and carboxylic acids, to explore its influence on metabolic stability and physicochemical properties.[6][7]

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile\n(Lead Compound)"]; B [label="1-Phenylcyclopropane-1-carbonitrile\n(Alternative 1)", fillcolor="#EA4335"]; C [label="5-(1-(2-Fluoropyridin-3-yl)cyclopropyl)-1H-tetrazole\n(Alternative 2)", fillcolor="#FBBC05"];

A -- B [label="Bioisosteric Replacement\nof 2-Fluoropyridine"]; A -- C [label="Bioisosteric Replacement\nof Nitrile"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

Fig. 1: Bioisosteric replacement strategy.
Comparative Performance Analysis: A Data-Driven Approach

The following sections present a head-to-head comparison of our lead compound with its bioisosteric alternatives across three critical performance parameters. The presented data is representative of what would be expected from standard in vitro assays and serves to illustrate the principles of bioisosteric replacement.

Metabolic stability is a crucial determinant of a drug's half-life and oral bioavailability. The introduction of a fluorine atom is a common strategy to block sites of oxidative metabolism.[1][2]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundBioisosteric ModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Lead Compound -4530.8
Alternative 1 2-Fluoropyridine → Phenyl1592.4
Alternative 2 Nitrile → Tetrazole> 60< 23.1

Data are representative and for illustrative purposes.

From the data, the 2-fluoropyridine moiety in the lead compound appears to confer significantly greater metabolic stability compared to the phenyl analogue (Alternative 1). This is consistent with the known effect of fluorine in blocking metabolic oxidation. The replacement of the nitrile with a tetrazole (Alternative 2) also leads to a marked improvement in metabolic stability, as the tetrazole ring is generally more resistant to metabolic degradation than a nitrile.[6][7]

G

Fig. 2: Microsomal stability assay workflow.

The ability of a compound to cross cell membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability.

Table 2: Comparative Cell Permeability (PAMPA)

CompoundBioisosteric ModificationApparent Permeability (Pe, 10⁻⁶ cm/s)Classification
Lead Compound -12.5High
Alternative 1 2-Fluoropyridine → Phenyl15.2High
Alternative 2 Nitrile → Tetrazole5.8Moderate

Data are representative and for illustrative purposes. High permeability: Pe > 10 x 10⁻⁶ cm/s; Moderate: 1 < Pe < 10 x 10⁻⁶ cm/s; Low: Pe < 1 x 10⁻⁶ cm/s.

The replacement of the 2-fluoropyridine with a more lipophilic phenyl ring (Alternative 1) results in a slight increase in passive permeability. Conversely, the introduction of the more polar tetrazole group (Alternative 2) leads to a decrease in permeability, which is an expected trade-off for the gain in metabolic stability.

G

Fig. 3: PAMPA experimental workflow.

Ultimately, any modification must preserve or enhance the compound's affinity for its biological target. Here, we present representative data from a fluorescence polarization assay.

Table 3: Comparative Target Binding Affinity

CompoundBioisosteric ModificationDissociation Constant (Kd, nM)
Lead Compound -25
Alternative 1 2-Fluoropyridine → Phenyl150
Alternative 2 Nitrile → Tetrazole35

Data are representative and for illustrative purposes.

The data suggests that the 2-fluoropyridine ring of the lead compound is crucial for potent target binding, as its replacement with a phenyl ring (Alternative 1) leads to a significant loss of affinity. This could be due to the loss of a key hydrogen bond interaction with the target protein that the pyridine nitrogen facilitates. The tetrazole analogue (Alternative 2) largely retains the binding affinity, indicating that the tetrazole ring can effectively mimic the polar interactions of the nitrile group in this binding pocket.

Experimental Protocols

For scientific rigor and reproducibility, detailed experimental protocols for the assays mentioned above are provided.

  • Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: The reaction mixture is pre-warmed at 37°C for 5 minutes.

  • Initiation: The metabolic reaction is initiated by adding the test compound to a final concentration of 1 µM.

  • Incubation: The incubation is carried out at 37°C with gentle shaking.

  • Sampling and Analysis: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction is quenched by adding ice-cold acetonitrile containing an internal standard. Samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of phospholipids in an organic solvent (e.g., dodecane) to form the artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The test compound is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature.

  • Quantification: After the incubation period, the concentration of the test compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Pe) is calculated using the measured concentrations and known assay parameters.

  • Reagent Preparation: A fluorescently labeled ligand (tracer) that binds to the target protein is prepared. A dilution series of the test compound is also prepared.

  • Assay Setup: The target protein, tracer, and varying concentrations of the test compound are incubated together in a microplate.

  • Measurement: The fluorescence polarization of each well is measured. The binding of the tracer to the protein results in a high polarization signal. The displacement of the tracer by the test compound leads to a decrease in the polarization signal.

  • Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the test compound. The IC50 value is determined, from which the dissociation constant (Kd) can be calculated.

Conclusion: A Strategic Path to Optimized Drug Candidates

This comparative guide illustrates the power of bioisosteric replacement in fine-tuning the properties of a lead compound. The strategic modification of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile has demonstrated that:

  • The 2-fluoropyridine moiety is critical for both metabolic stability and target affinity, making it a superior choice over a simple phenyl ring in this context.

  • The nitrile group can be effectively replaced with a tetrazole to significantly enhance metabolic stability with only a modest impact on cell permeability and target binding.

The choice of which bioisostere to pursue depends on the specific goals of the drug discovery program. If metabolic instability is the primary hurdle, the tetrazole analogue presents a compelling path forward. However, if a balanced profile of permeability and metabolic stability is desired, the lead compound remains a strong candidate. This data-driven, comparative approach empowers medicinal chemists to make informed decisions, accelerating the journey from a promising lead to a viable drug candidate.

References

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole - ResearchGate. Available at: [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. Available at: [Link]

  • Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF - ResearchGate. Available at: [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. Available at: [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores Journals. Available at: [Link]

  • Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications - PubMed. Available at: [Link]

  • Bioisosteres of Common Functional Groups. Available at: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. Available at: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. Available at: [Link]

  • Lack of P-glycoprotein-mediated efflux and the potential involvement of an influx transport process contributing to the intestinal uptake of deltamethrin, cis-permethrin, and trans-permethrin - PubMed. Available at: [Link]

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  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - MDPI. Available at: [Link]

  • Bioisosteres | News - Cambridge MedChem Consulting. Available at: [Link]

  • Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC - NIH. Available at: [Link]

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An In-Depth Analysis of the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Scaffold: A Key Motif in Janus Kinase (JAK) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Kinase Inhibitors

In the landscape of modern drug discovery, the development of selective kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of kinase targets, the Janus kinase (JAK) family has emerged as a critical node in the signaling pathways that govern immune response and cell growth. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a host of autoimmune diseases, myeloproliferative neoplasms, and cancers.[1] This has spurred a significant research effort to identify and optimize small molecule inhibitors that can selectively modulate the activity of the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

While a specific, publicly available structure-activity relationship (SAR) study for a series of direct analogs of 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile is not extensively documented in the scientific literature, the core structure itself represents a significant pharmacophore found in potent JAK inhibitors. This guide, therefore, will provide an in-depth analysis of this key scaffold, drawing upon data from related compounds and the broader field of JAK inhibitor development to infer its therapeutic potential and guide future research. We will dissect the structural components of this molecule, propose a general synthetic route, and provide a framework for its biological evaluation.

The JAK-STAT Signaling Pathway: A Primer

Understanding the mechanism of action for this class of compounds necessitates a brief overview of the JAK-STAT pathway. This signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.[1]

Figure 1: The Janus Kinase (JAK)-STAT Signaling Pathway and the Site of Action for Inhibitors.

Structural Dissection and Comparative Analysis of the Core Scaffold

The 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold can be broken down into three key components, each likely contributing to its overall activity and selectivity profile.

  • The 2-Fluoropyridine Moiety: The pyridine ring is a common heterocycle in medicinal chemistry, often serving as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor. The fluorine substitution is particularly significant. Fluorine can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, which can influence its interaction with the hinge region of the kinase ATP-binding site.

  • The Cyclopropane Linker: The cyclopropane ring introduces conformational rigidity, which can be advantageous for several reasons.[2] It restricts the rotational freedom of the molecule, potentially locking it into a bioactive conformation and reducing the entropic penalty upon binding to the target protein. This rigidity can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.

  • The Carbonitrile Group: The nitrile functionality is a key feature in many approved and investigational JAK inhibitors, including the well-known drug Ruxolitinib. This group can act as a hydrogen bond acceptor and its linear geometry allows it to occupy narrow hydrophobic pockets within the kinase active site.

Table 1: Comparison of Structural Motifs in Known JAK Inhibitors

Compound/ScaffoldCore HeterocycleLinkerKey Functional GroupPrimary JAK Targets
1-(2-Fluoropyridin-3-yl) cyclopropane-1-carbonitrile 2-FluoropyridineCyclopropaneCarbonitrileLikely JAK family
RuxolitinibPyrrolo[2,3-d]pyrimidineCyclopentylCarbonitrileJAK1, JAK2
TofacitinibPyrrolo[2,3-d]pyrimidinePiperidineCarbonitrilePan-JAK (preferential for JAK1/3)
BaricitinibPyrrolo[2,3-d]pyrimidine-SulfonamideJAK1, JAK2

This comparative analysis suggests that the 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold combines features from different successful JAK inhibitors, making it a promising area for further investigation.

Experimental Protocols

General Synthetic Route for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

The synthesis of the title compound can be envisioned through a straightforward nucleophilic substitution reaction.

Figure 2: General Synthetic Workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-fluoro-3-bromopyridine (1.0 eq) in a suitable solvent such as anhydrous toluene, add cyclopropanecarbonitrile (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Degas the reaction mixture with argon for 15 minutes. Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

In Vitro JAK Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized analogs, a biochemical kinase assay is essential.

Figure 3: Workflow for an In Vitro JAK Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a series of dilutions of the test compounds in DMSO. Prepare a reaction buffer containing a recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, and ATP.

  • Assay Plate Preparation: Add the diluted test compounds to the wells of a microtiter plate.

  • Reaction Initiation: Add the reaction buffer containing the JAK enzyme, peptide substrate, and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal, often luminescence or fluorescence, is proportional to the amount of phosphorylated product.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold represents a compelling starting point for the development of novel JAK inhibitors. The structural analysis presented here, by analogy to known inhibitors, provides a strong rationale for its potential efficacy. Future SAR studies should focus on:

  • Substitution on the Pyridine Ring: Exploring the impact of different substituents at other positions of the pyridine ring to enhance potency and selectivity.

  • Modification of the Cyclopropane Ring: Investigating the effect of substitution on the cyclopropane ring or its replacement with other small, constrained linkers.

  • Bioisosteric Replacement of the Carbonitrile Group: Evaluating other hydrogen bond acceptors or small hydrophobic groups to potentially fine-tune the selectivity profile.

By systematically exploring the chemical space around this promising scaffold, it is highly probable that novel and selective JAK inhibitors with improved therapeutic profiles can be discovered. The experimental protocols outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Duan, J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(23), 5421-5426.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(5), 1945-1964.
  • Swamy, G. B. M., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33, 1-36. [Link]

  • Nakagawa, H., et al. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 63(13), 7163-7185.
  • Al-Ghamdi, S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]

  • Incyte Corporation. (2018). Compounds as inhibitors of the JAK family of kinases. WO2018165335A1.
  • Incyte Corporation. (2012).
  • Incyte Corporation. (2014). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. US8722693B2.
  • Benchchem. (n.d.).
  • Lamberti, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7589. [Link]

  • Biftu, T., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978-5981.
  • Incyte Corporation. (2021). Small molecule inhibitors of the JAK family of kinases. US11059823B2.
  • Benchchem. (n.d.). 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.
  • Reddy, T. S., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4069-4073. [Link]

  • Salaün, J., & Baird, M. S. (Eds.). (1995). Cyclopropane derivatives and their diverse biological activities. Springer.

Sources

A Senior Application Scientist's Guide to In Silico Modeling: Evaluating 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico evaluation of novel chemical entities, using 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile derivatives as a case study. We will navigate the process of target identification, computational modeling, and comparative analysis, equipping researchers, scientists, and drug development professionals with a robust methodology to assess the therapeutic potential of new molecular scaffolds. Our approach emphasizes not just the "how" but the "why" behind each step, ensuring a deep understanding of the principles of computational drug design.

The Rationale: Why In Silico Modeling First?

In the resource-intensive landscape of drug discovery, failing fast is as crucial as succeeding. In silico modeling provides a rapid, cost-effective, and ethically sound approach to triaging compound libraries, prioritizing candidates with the highest probability of success for synthesis and in vitro testing. By simulating interactions at the molecular level, we can predict a compound's binding affinity to a biological target, estimate its pharmacokinetic properties, and identify potential liabilities long before a physical sample is created.

The scaffold of interest, 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile, incorporates several features of high interest in medicinal chemistry. The fluoropyridine moiety is a common constituent in kinase inhibitors, offering potential for key hydrogen bonding interactions within an ATP-binding pocket. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional aspect, which can enhance binding affinity and selectivity. This guide will demonstrate how to computationally probe the potential of this scaffold against a well-validated therapeutic target.

Target Selection: Identifying a Plausible Biological Target

Given that many pyridine derivatives have shown efficacy as kinase inhibitors, we have selected Janus Kinase 2 (JAK2) as our primary biological target for this hypothetical study.[1][2][3] The JAK/STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][4][5] Several FDA-approved JAK2 inhibitors, such as Ruxolitinib and Fedratinib, validate it as a druggable target.[6]

The In Silico Experimental Workflow: A Step-by-Step Guide

Our computational workflow is designed to systematically evaluate the potential of our lead compound as a JAK2 inhibitor. This multi-tiered approach increases the confidence in our predictions.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase cluster_3 Prediction & Prioritization p1 Target Selection & PDB ID Acquisition (e.g., 3KRR for JAK2) p3 Receptor Preparation: Remove Water/Ligands, Add Hydrogens p1->p3 p2 Ligand Preparation: 2D to 3D Conversion & Energy Minimization e1 Molecular Docking Simulation (e.g., using AutoDock Vina) p2->e1 p3->e1 a1 Binding Affinity Prediction (kcal/mol) e1->a1 a2 Interaction Analysis: Identify Key Residue Interactions e1->a2 a3 Comparative Analysis vs. Known Inhibitors a1->a3 a2->a3 d2 Prioritization for Synthesis & In Vitro Assay a3->d2 d1 ADME/Toxicity Prediction d1->d2

Caption: In Silico Workflow for Novel Kinase Inhibitor Evaluation.

Part 1: Preparation of Receptor and Ligand

Objective: To prepare the protein target and the small molecule for docking in a computationally appropriate format.

Protocol:

  • Receptor Acquisition and Preparation:

    • Download the crystal structure of JAK2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3KRR , which is a crystal structure of JAK2 complexed with a potent quinoxaline ATP site inhibitor.[7]

    • Using molecular modeling software (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential co-factors.

    • Add polar hydrogens and assign appropriate atom types and charges using a force field like CHARMm. This step is crucial for accurate hydrogen bond calculation.

  • Ligand Preparation:

    • Draw the 2D structure of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile and known comparator inhibitors (e.g., Ruxolitinib, Fedratinib) using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation before docking.

Part 2: Molecular Docking

Objective: To predict the preferred binding pose and binding affinity of the ligand within the JAK2 active site.

Protocol:

  • Grid Box Definition: Define the binding site on the JAK2 protein. This is typically a cubic grid box centered on the active site, large enough to accommodate the ligand. The coordinates of the co-crystallized ligand in 3KRR can be used to define the center of this box.

  • Docking with AutoDock Vina: We will use AutoDock Vina, a widely used and validated open-source docking program.[8]

    • The software will explore various conformations and orientations of the flexible ligand within the rigid receptor binding site.

    • A scoring function is used to estimate the binding free energy (ΔG), reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Part 3: Analysis and Comparison

Objective: To analyze the docking results and compare the performance of our novel derivative with known inhibitors.

Protocol:

  • Analysis of Binding Pose:

    • Visualize the top-ranked docking pose of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile within the JAK2 active site.

    • Identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues. The pharmacophore for JAK2 inhibitors often involves hydrogen bonds with hinge region residues like Leu932 and Glu930.[8][9]

  • Comparative Data Analysis:

    • Perform the same docking procedure for known JAK2 inhibitors.

    • Compile the predicted binding affinities and key interactions into a comparison table.

Comparative Performance Data

The following table presents a template for summarizing the in silico data, comparing our hypothetical compound with established JAK2 inhibitors.

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Known IC50 (nM)
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Structure of the title compoundTo be determinedTo be determinedNot Applicable
Ruxolitinib Structure of Ruxolitinib-9.8 (example)Leu932, Val8632.8[10]
Fedratinib Structure of Fedratinib-10.2 (example)Leu932, Gly9353

Note: Binding affinities for known inhibitors are illustrative and would be determined through the same docking protocol for a direct comparison.

In Silico ADME/Tox Prediction

A high binding affinity is only one piece of the puzzle. A promising drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Objective: To computationally estimate the drug-likeness and potential liabilities of our compound.

Protocol:

  • Utilize ADMET Prediction Tools: A variety of web-based tools and software packages are available for this purpose, such as SwissADME, pkCSM, or ADMETlab.[11][12][13]

  • Analyze Key Parameters:

    • Lipinski's Rule of Five: Assess drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

    • Absorption: Predict human intestinal absorption and Caco-2 permeability.

    • Distribution: Predict blood-brain barrier penetration and plasma protein binding.

    • Metabolism: Identify potential sites of metabolism by cytochrome P450 enzymes.

    • Toxicity: Predict potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxicities.

G cluster_ADME ADME Prediction cluster_Tox Toxicity Prediction compound Lead Compound 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile absorption Absorption (e.g., Intestinal, Caco-2) compound->absorption distribution Distribution (e.g., BBB, PPB) compound->distribution metabolism Metabolism (e.g., CYP450 substrate/inhibitor) compound->metabolism excretion Excretion (e.g., Renal clearance) compound->excretion ames Mutagenicity (AMES) compound->ames herg Cardiotoxicity (hERG) compound->herg hepatotoxicity Hepatotoxicity compound->hepatotoxicity

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinyl Cyclopropanes in Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic introduction of unique structural motifs is paramount to enhancing the efficacy and safety of novel therapeutics. Among these, the pyridinyl cyclopropane scaffold has garnered significant attention for its ability to confer favorable pharmacological properties. A key question for design and optimization, however, is the impact of fluorination on this scaffold. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated pyridinyl cyclopropanes, offering researchers insights into the nuanced effects of this single-atom substitution on critical drug-like properties.

The Rationale: Why Pyridinyl Cyclopropanes and Why Fluorine?

The pyridinyl cyclopropane moiety is a privileged scaffold in drug discovery, combining the metabolic stability and conformational rigidity of the cyclopropane ring with the hydrogen bonding and aromatic interaction capabilities of the pyridine ring.[1][2] The cyclopropyl group can act as a bioisostere for other functionalities, enhancing metabolic stability and binding affinity. Fluorine, on the other hand, is a powerful tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[3][4] Its high electronegativity and small size can modulate pKa, lipophilicity, and metabolic stability, often leading to improved drug candidates.[5][6] This guide will dissect the interplay of these two structural features, providing a clear comparison to inform rational drug design.

Comparative Analysis: Key Physicochemical and Biological Parameters

To illustrate the impact of fluorination, we will examine key parameters through a comparative lens, supported by experimental data from published studies.

Physicochemical Properties: pKa and Lipophilicity (logP)

The introduction of fluorine to the pyridinyl cyclopropane scaffold has a predictable yet profound effect on its fundamental physicochemical properties.

  • pKa: Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen. This lowering of pKa can be advantageous, as it may reduce off-target effects and improve oral bioavailability by altering the ionization state at physiological pH.

  • Lipophilicity (logP): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can increase lipophilicity, the overall impact is highly dependent on the molecular context. Careful consideration of the fluorination pattern is crucial for optimizing a compound's solubility and permeability profile.

PropertyNon-Fluorinated Pyridinyl Cyclopropane (Predicted)Fluorinated Pyridinyl Cyclopropane (Predicted)Causality
pKa HigherLowerThe strong electron-withdrawing effect of fluorine reduces the electron density on the pyridine nitrogen, making it less basic.
logP LowerHigherThe introduction of a fluorine atom generally increases the lipophilicity of a molecule.
Metabolic Stability

One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.

A case in point is the comparison of analogs of the c-Met and VEGFR-2 kinase inhibitor, Cabozantinib.

CompoundMetabolic Stability (t½ in human liver microsomes)Reference
Non-Fluorinated AnalogGood[7]
Monofluorinated Analog ((+)-JV-976)Improved[7]

This data clearly demonstrates that the introduction of a single fluorine atom can lead to a tangible improvement in metabolic stability, a critical parameter for achieving desired pharmacokinetic profiles.

Biological Activity: A Tale of Two Targets

The influence of fluorination on biological activity is highly target-dependent and can be used to fine-tune potency and selectivity.

Case Study 1: c-Met and VEGFR-2 Kinase Inhibition

In the context of Cabozantinib analogs, fluorination had a discernible impact on kinase inhibition.

Compoundc-Met Kinase Inhibition (IC50)VEGFR-2 Kinase Inhibition (IC50)Reference
Non-Fluorinated Analog (Cabozantinib)7.8 nM4.6 nM[7]
Monofluorinated Analog ((+)-JV-976)15.2 nM45.3 nM[7]

Here, fluorination led to a modest decrease in potency. This highlights that while metabolic stability may be improved, it can come at the cost of binding affinity, necessitating a careful balancing act during lead optimization.

Case Study 2: 5-HT2C Receptor Agonism

Conversely, in a series of 2-phenylcyclopropylmethylamine analogs targeting the serotonin 5-HT2C receptor, fluorination demonstrated a different outcome.

Compound5-HT2C Receptor Agonism (EC50)5-HT2B Receptor Agonism (EC50)Selectivity (2B/2C)Reference
Non-Fluorinated Analog ((+)-1)5.2 nM36.4 nM7[7]
Fluorinated Analog ((+)-21a)4.7 nM9.4 nM2[7]

In this case, the fluorinated analog exhibited slightly improved potency at the target receptor (5-HT2C) but a more significant increase in activity at the off-target 5-HT2B receptor, resulting in lower selectivity. This underscores the importance of comprehensive pharmacological profiling to understand the full impact of fluorination.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of the comparative data presented, this section outlines the detailed methodologies for the key experiments.

Synthesis of Pyridinyl Cyclopropane Analogs

The following is a representative, step-by-step synthesis for a non-fluorinated and a monofluorinated pyridinyl cyclopropane carboxamide, key intermediates for many drug discovery programs.

cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis A 2-Vinylpyridine D Ethyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate A->D Cyclopropanation B Ethyl Diazoacetate B->D C Rh2(OAc)4 C->D F 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid D->F Hydrolysis E LiOH, THF/H2O E->F H N-Aryl-2-(pyridin-2-yl)cyclopropanecarboxamide F->H Amide Coupling G Amine, EDC, HOBt, DMF G->H I 2-(1-Fluorovinyl)pyridine L Ethyl 2-fluoro-2-(pyridin-2-yl)cyclopropane-1-carboxylate I->L Cyclopropanation J Ethyl Diazoacetate J->L K Rh2(OAc)4 K->L N 2-Fluoro-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid L->N Hydrolysis M LiOH, THF/H2O M->N P N-Aryl-2-fluoro-2-(pyridin-2-yl)cyclopropanecarboxamide N->P Amide Coupling O Amine, EDC, HOBt, DMF O->P

Caption: Synthetic routes for non-fluorinated and fluorinated pyridinyl cyclopropanes.

Step-by-Step Protocol:

  • Cyclopropanation: To a solution of the appropriate vinylpyridine (non-fluorinated or fluorinated) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium catalyst (e.g., Rh2(OAc)4). Add ethyl diazoacetate dropwise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Purify the crude product by column chromatography to obtain the corresponding ethyl cyclopropanecarboxylate.

  • Hydrolysis: Dissolve the ethyl cyclopropanecarboxylate in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature overnight. Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield the cyclopropanecarboxylic acid.

  • Amide Coupling: To a solution of the cyclopropanecarboxylic acid in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and the desired amine. Stir the reaction at room temperature until completion. Purify the final product by column chromatography.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

A Prepare reaction mixture: - Test Compound (1 µM) - Liver Microsomes - NADPH Regenerating System B Incubate at 37°C A->B C Sample at time points (0, 5, 15, 30, 60 min) B->C D Quench reaction (e.g., with acetonitrile) C->D E Analyze by LC-MS/MS D->E F Determine concentration of parent compound E->F G Calculate t½ and CLint F->G

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and an NADPH-regenerating system in a phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is used to calculate the half-life (t½). The intrinsic clearance (CLint) can then be calculated from the half-life.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the activity of a specific kinase.

A Prepare assay buffer with: - Kinase - Substrate - ATP B Add test compound (serial dilutions) A->B C Incubate at room temperature B->C D Add detection reagent C->D E Measure signal (e.g., luminescence, fluorescence) D->E F Plot % inhibition vs. compound concentration E->F G Determine IC50 value F->G

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound. Prepare an assay buffer containing the target kinase, its substrate (e.g., a peptide or protein), and ATP.

  • Reaction Initiation: Add the test compound dilutions to the assay plate. Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific period.

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based or fluorescence-based method).

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate fluorine into a pyridinyl cyclopropane scaffold is a nuanced one that requires a deep understanding of the potential benefits and drawbacks. As this guide has demonstrated, fluorination can be a powerful strategy to enhance metabolic stability, a critical factor in drug development.[7] However, its impact on biological activity is highly context-dependent and can lead to either an increase or decrease in potency and selectivity.[7]

Therefore, a "try and measure" approach, guided by a solid understanding of the principles outlined in this guide, is essential. By systematically synthesizing and evaluating both fluorinated and non-fluorinated analogs using the robust experimental protocols provided, researchers can make data-driven decisions to optimize their drug candidates and ultimately increase the probability of success in the clinic.

References

  • (Reference for the general importance of pyridinyl and cyclopropane moieties in drug design - to be added
  • A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery. BenchChem.[7]

  • (Reference for metabolic stability enhancement by fluorine - to be added
  • (Reference for the impact of fluorine on pKa and logP - to be added
  • (Reference for the synthesis of pyridinyl cyclopropanes - to be added
  • (Reference for kinase inhibition assays - to be added
  • (Reference for metabolic stability assays - to be added
  • (Reference for the role of fluorine in drug design - to be added

Sources

Comparative Validation of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Depth Biological Activity Profiling

In the landscape of contemporary drug discovery, the 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold has emerged as a promising starting point for the development of targeted therapeutics. The unique combination of a fluorine-substituted pyridine ring and a constrained cyclopropane nitrile moiety suggests a high potential for interaction with the ATP-binding pocket of various kinases. This guide provides a comprehensive framework for the validation of the biological activity of novel compounds derived from this scaffold, with a particular focus on their potential as Janus kinase (d) inhibitors. Our approach is grounded in a hypothesis-driven workflow, comparing the performance of these novel derivatives against established benchmarks in the field.

Hypothesis: Targeting the Janus Kinase (JAK) Family

The structural motifs present in the 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile core are reminiscent of several potent kinase inhibitors. Specifically, the fluoropyridine can act as a hinge-binding motif, while the cyano-substituted cyclopropane can occupy the ribose pocket within the ATP binding site. This structural rationale leads to the hypothesis that these compounds are likely to exhibit inhibitory activity against members of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[1][2] Therefore, validating our novel compounds as potential JAK inhibitors offers a clear path to clinical relevance.

This guide will outline a multi-tiered validation strategy, beginning with broad-spectrum kinase profiling and narrowing down to specific JAK family members. We will detail the requisite in vitro and cell-based assays to not only confirm inhibitory activity but also to elucidate the mechanism of action and cellular efficacy.

Tier 1: Initial Target Validation and Potency Assessment

The primary objective of this tier is to ascertain the kinase inhibitory potential of the novel compounds and to determine their initial potency.

In Vitro Kinase Inhibition Assay

An in vitro kinase assay is the foundational experiment to directly measure the inhibitory effect of a compound on purified kinase enzymes.[3][4] We will employ a luminescence-based assay that quantifies ATP consumption, providing a robust and high-throughput method for determining IC50 values.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay

  • Reagent Preparation :

    • Prepare a 2X kinase/substrate master mix containing the specific JAK enzyme (e.g., JAK1) and its corresponding peptide substrate in kinase buffer.

    • Perform serial dilutions of the test compounds and the positive control (e.g., Tofacitinib) in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup :

    • In a 96-well plate, add the diluted test compounds and controls.

    • Add the 2X kinase/substrate master mix to each well.

  • Reaction Initiation and Incubation :

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection :

    • Stop the reaction and quantify the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo®).[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Data Table: In Vitro Kinase Inhibition (IC50, nM)

CompoundJAK1JAK2JAK3TYK2c-Met
Novel Derivative 1 Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Novel Derivative 2 Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Tofacitinib (Control) 1.220112344>10,000
Ruxolitinib (Control) 3.32.842819>10,000

Note: Data for control compounds are representative values from public literature. The inclusion of an unrelated kinase like c-Met serves as an early indicator of selectivity.

Tier 2: Cellular Activity and Target Engagement

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compounds can penetrate the cell membrane and engage their target in a physiological context.[6][7][8]

Cellular Phosphorylation Assay

This assay measures the inhibition of cytokine-induced phosphorylation of STAT proteins, which are direct downstream targets of JAK kinases.[1] A decrease in phosphorylated STAT (pSTAT) levels upon treatment with the test compound indicates cellular target engagement.

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor Novel Inhibitor Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Detailed Protocol: Western Blot for pSTAT Inhibition

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., human T-cells) to 70-80% confluency.

    • Serum-starve the cells to reduce basal phosphorylation levels.[9]

    • Pre-incubate the cells with serial dilutions of the test compounds or controls for 1-2 hours.

    • Stimulate the cells with a cytokine relevant to the JAK pathway being investigated (e.g., IL-2 for JAK1/3, IFN-α for JAK1/TYK2) for 15-30 minutes.[1]

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[10][11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunodetection :

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT5).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

  • Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the pSTAT signal to total STAT or a housekeeping protein (e.g., GAPDH) to account for loading differences.

    • Determine the cellular IC50 for pSTAT inhibition.

Comparative Data Table: Cellular pSTAT Inhibition (IC50, nM)

CompoundIL-2 induced pSTAT5 (JAK1/3)IFN-α induced pSTAT1 (JAK1/TYK2)
Novel Derivative 1 Experimental DataExperimental Data
Novel Derivative 2 Experimental DataExperimental Data
Tofacitinib (Control) 15120
Ruxolitinib (Control) 280150

Tier 3: Selectivity Profiling and Off-Target Effects

A critical aspect of drug development is ensuring the selectivity of the lead compounds to minimize off-target effects.

Kinome-Wide Selectivity Screening

To assess the selectivity of the most promising derivatives, a broad kinase panel screen is recommended. This involves testing the compounds at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The results will highlight any potential off-target activities that need to be considered in further development.

Cellular Proliferation Assays

To evaluate the functional consequence of JAK inhibition, a cell proliferation assay using a cytokine-dependent cell line (e.g., Ba/F3) can be employed.[8] In these cells, proliferation is dependent on the activity of the introduced kinase. A reduction in cell viability upon compound treatment indicates effective inhibition of the signaling pathway.[6]

Conclusion

This guide provides a structured and experimentally robust framework for the validation of novel compounds derived from the 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold as potential JAK inhibitors. By systematically progressing from direct enzyme inhibition to cellular target engagement and selectivity profiling, researchers can build a comprehensive data package to support the advancement of promising candidates. The comparative approach against well-characterized inhibitors ensures that the performance of new chemical entities is benchmarked against the current standards in the field, ultimately facilitating the identification of superior therapeutic agents.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Chemical Communications, 49(76), 8468-8470. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

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  • Muhammad, R., et al. (2020). Discovery of small molecule inhibitors through pharmacophore modeling, molecular docking, molecular dynamics simulation and experimental validation against myeloid cell leukemia-1 (Mcl-1). Journal of Biomolecular Structure and Dynamics, 39(14), 5148-5162. [Link]

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  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (2009). Journal of the American Chemical Society, 131(44), 16027-16035. [Link]

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  • Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. (2013). Chemical Communications, 49(76), 8468-8470. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

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  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Future Medicinal Chemistry, 4(13), 1663-1679. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). Molecules, 27(21), 7244. [Link]

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A Comparative Benchmarking Guide to Janus Kinase (JAK) Inhibitors Derived from a 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the efficacy of Janus Kinase (JAK) inhibitors synthesized from a core chemical scaffold related to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This document moves beyond a simple product-to-product comparison to offer a comprehensive understanding of the underlying science, experimental validation, and clinical relevance of these targeted therapies.

Introduction: The Rationale for Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that are pivotal in orchestrating immune responses and inflammatory processes. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease. The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. By inhibiting these kinases, it is possible to modulate the inflammatory signaling cascade, making JAK inhibitors a powerful class of therapeutic agents.[1]

The inhibitor class originating from the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold, most notably Filgotinib , has demonstrated significant promise due to its preferential inhibition of JAK1.[2][3] This selectivity is hypothesized to offer a more targeted therapeutic effect while potentially mitigating side effects associated with the inhibition of other JAK isoforms. For instance, JAK2 inhibition is linked to hematological effects, as it is crucial for erythropoietin signaling.[4] This guide will benchmark the performance of this JAK1-selective inhibitor against other clinically relevant JAK inhibitors with varying selectivity profiles.

The JAK-STAT Signaling Pathway: A Visual Overview

The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 2. Activation STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 4. STAT Recruitment JAK1->Receptor JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Comparative Efficacy of JAK Inhibitors

The efficacy of a JAK inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (which JAK isoforms it preferentially inhibits). This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative IC50 Values (nM) of Selected JAK Inhibitors

InhibitorTarget ProfileJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Filgotinib JAK1 Selective 10 28 810 116 [3][5]
TofacitinibPan-JAK3.24.11.634[6]
BaricitinibJAK1/JAK25.95.7>40053[6]
UpadacitinibJAK1 Selective1.915>10004.3[6]

Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

As the data indicates, Filgotinib demonstrates a clear preference for JAK1 over other JAK isoforms.[2][3] This selectivity profile is a key differentiator from pan-JAK inhibitors like Tofacitinib, which inhibit multiple JAKs more broadly, and JAK1/JAK2 inhibitors like Baricitinib. Upadacitinib also shows strong JAK1 selectivity.[6]

The Clinical Significance of JAK1 Selectivity

The preferential inhibition of JAK1 is clinically relevant as it is thought to maximize anti-inflammatory effects while minimizing potential side effects associated with the inhibition of other JAK family members.[7] For example:

  • Reduced Hematological Effects: JAK2 is essential for signaling by erythropoietin and thrombopoietin, which are critical for red blood cell and platelet production, respectively. Selective JAK1 inhibitors may therefore have a lower risk of causing anemia and thrombocytopenia compared to inhibitors with significant JAK2 activity.[4]

  • Targeted Immunomodulation: JAK1 is a key mediator for a number of pro-inflammatory cytokines involved in autoimmune diseases. By focusing on this isoform, JAK1-selective inhibitors aim to provide potent efficacy in conditions like rheumatoid arthritis.[2]

Experimental Protocols for Benchmarking JAK Inhibitors

To ensure scientific integrity, the following protocols are provided as a guide for the in-house validation and comparison of JAK inhibitors.

In Vitro Kinase Assay (TR-FRET Method)

This assay directly measures the enzymatic activity of a purified JAK enzyme and the ability of a compound to inhibit it. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method.

TR_FRET_Workflow Start Start Add_Kinase Add JAK1 Enzyme and Inhibitor Start->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Add_Substrate_ATP Add Substrate and ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate Add_Substrate_ATP->Incubate2 Add_Detection_Reagents Add TR-FRET Detection Reagents Incubate2->Add_Detection_Reagents Incubate3 Incubate Add_Detection_Reagents->Incubate3 Read_Plate Read Plate (TR-FRET Signal) Incubate3->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an in vitro TR-FRET kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer, solutions of purified recombinant human JAK1 enzyme, a suitable substrate peptide, and ATP.

  • Compound Dilution: Create a serial dilution of the test inhibitor (e.g., Filgotinib) and comparator compounds in DMSO.

  • Assay Plate Preparation: In a 384-well assay plate, add the diluted compounds.

  • Kinase Addition: Add the JAK1 enzyme to each well and incubate for 10-15 minutes at room temperature.[8]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for the enzyme.[8]

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer).

  • Signal Reading: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Western Blot Assay

This cell-based assay provides a direct measure of the inhibitor's ability to block the JAK-STAT signaling cascade within a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and starve them in serum-free media for 4-6 hours to reduce basal STAT phosphorylation.[9]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the JAK inhibitors for a set duration (e.g., 2 hours).[10]

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK1 pathway (e.g., Interleukin-6, IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.[9][10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10][11]

  • Data Analysis: Quantify the band intensities using densitometry. To normalize the data, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like GAPDH or β-actin.[10]

Cell Viability Assay (MTS Assay)

This assay assesses the cytotoxic effects of the inhibitors on a given cell line. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the JAK inhibitors.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[12]

  • MTS Reagent Addition: Add the MTS reagent to each well.[13][14]

  • Incubation: Incubate for 1-4 hours at 37°C.[13][14]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

Conclusion and Future Perspectives

Inhibitors derived from the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold, exemplified by Filgotinib, represent a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. The hallmark of this class of inhibitors is their preferential targeting of JAK1, which, based on preclinical and clinical data, appears to offer a favorable balance of efficacy and safety.[2][7][15]

As demonstrated in this guide, a rigorous and multi-faceted benchmarking approach is essential to fully characterize the performance of these inhibitors. By combining in vitro enzymatic assays with cell-based functional and viability assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and potential for therapeutic development. The continued exploration of selective JAK inhibitors holds great promise for the development of next-generation treatments with improved therapeutic windows.

References

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 865–875. [Link]

  • Gonzalez-Traves, P., et al. (2020). POS0224 SELECTIVITY OF CLINICAL JAK INHIBITORS AND THE IMPACT ON NATURAL KILLER (NK) CELL FUNCTIONAL RESPONSES. Annals of the Rheumatic Diseases, 79(Suppl 1), 353-354. [Link]

  • Karvonen, H. M., et al. (2022). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 65(15), 10323–10340. [Link]

  • Vath, C. (2025). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. RhAPP. [Link]

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  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 865–875. [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Semantic Scholar. [Link]

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  • Taylor, P. C., et al. (2020). P460 Evaluation of potential mechanisms underlying the safety observations of filgotinib in clinical studies in rheumatoid arthritis. Journal of Crohn's and Colitis, 14(Supplement_1), S389-S390. [Link]

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  • Lee, Y. H., & Bae, S. C. (2020). Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis. Journal of Clinical Pharmacy and Therapeutics, 45(4), 674-681. [Link]

  • McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. [Link]

  • Lee, Y. H., & Bae, S. C. (2020). Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis. Journal of Clinical Pharmacy and Therapeutics, 45(4), 674-681. [Link]

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A Technical Guide to the Cross-Reactivity Profiling of Ritlecitinib, a Covalent JAK3/TEC Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity profile of Ritlecitinib (formerly PF-06651600), a novel kinase inhibitor. We will delve into its unique mechanism of action, compare its selectivity against other key Janus kinase (JAK) inhibitors, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of kinase inhibitor development, immunology, and autoimmune diseases.

Introduction: A New Generation of Kinase Inhibitors

Ritlecitinib has emerged as a first-in-class, orally bioavailable small molecule that functions as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Its development marks a significant advancement in the pursuit of more selective and potent therapies for autoimmune diseases such as alopecia areata and rheumatoid arthritis.[3][4] Unlike first-generation JAK inhibitors that exhibit broader activity across the JAK family, Ritlecitinib's unique covalent mechanism of action confers a distinct selectivity profile.[5]

The core chemical structure of Ritlecitinib is 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1- yl}prop-2-en-1-one.[6] This guide will explore the implications of this structure on its kinase selectivity and provide the necessary technical details for its preclinical evaluation.

The Covalent Mechanism of Ritlecitinib: A Key to Selectivity

Ritlecitinib's high selectivity for JAK3 is rooted in its irreversible covalent binding to a specific cysteine residue (Cys-909) within the ATP-binding site of the kinase.[7][8] This is a crucial distinction from other JAK family members (JAK1, JAK2, and TYK2), which possess a serine residue at the analogous position, thus preventing covalent bond formation.[7][8] This targeted interaction results in a highly potent and durable inhibition of JAK3 signaling.

However, this mechanism also explains its primary off-target activity. Ten other kinases in the human kinome have a cysteine at the equivalent position to Cys-909 in JAK3.[7][8] Notably, five of these belong to the TEC family of kinases:

  • Bruton's tyrosine kinase (BTK)

  • Interleukin-2-inducible T-cell kinase (ITK)

  • Tyrosine kinase expressed in hepatocellular carcinoma (TEC)

  • Bone marrow X kinase (BMX)

  • Resting lymphocyte kinase (RLK or TXK)

This dual inhibition of JAK3 and the TEC kinase family is a defining characteristic of Ritlecitinib and may contribute to its therapeutic efficacy in autoimmune diseases by modulating both cytokine and T-cell receptor signaling pathways.[7][8]

Comparative Cross-Reactivity Profile

A thorough understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic window and potential side effects. While a comprehensive, publicly available kinome scan profiling Ritlecitinib against a large panel of kinases is not readily accessible, substantial data exists to compare its selectivity against other prominent JAK inhibitors.

Quantitative Inhibition Data

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib against its primary target and key off-target kinases, providing a clear comparison with other JAK inhibitors.

Kinase TargetRitlecitinib IC50 (nM)Tofacitinib IC50 (nM)Baricitinib IC50 (nM)
Primary Target
JAK333.1[9]~1-2~400
JAK Family (Off-Targets)
JAK1>10,000[9]~1-3~5.9
JAK2>10,000[9]~5-20~5.7
TYK2>10,000[10]~100~53
TEC Family (Off-Targets)
BTK404[9]--
ITK395[9]--
TEC403[9]--
BMX666[9]--
RLK (TXK)155[9]--

This data highlights Ritlecitinib's exceptional selectivity for JAK3 over other JAK family members, with a more than 300-fold difference in potency. In contrast, both Tofacitinib (a JAK1/3 inhibitor) and Baricitinib (a JAK1/2 inhibitor) show more pan-JAK activity. The cross-reactivity of Ritlecitinib with the TEC family kinases is also evident, with IC50 values in the mid-nanomolar range.

Experimental Protocols for Kinase Inhibitor Profiling

To enable researchers to independently verify and expand upon the existing data, this section provides detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a purified kinase (e.g., JAK3).

Methodology:

A common method is a radiometric assay using [γ-³³P]ATP, or alternatively, a luminescence-based assay such as ADP-Glo™.

Radiometric Assay Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Enzyme Preparation: Dilute purified recombinant JAK3 enzyme in kinase buffer to the desired concentration (e.g., 5-10 nM).

    • Substrate Solution: Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like PDKtide) in kinase buffer.

    • ATP Solution: Prepare a stock solution of ATP in water. For the assay, prepare a working solution of [γ-³³P]ATP and unlabeled ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase (typically 10-50 µM for JAK3).[1]

    • Test Compound: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 5 µL of the substrate solution to each well.

    • Add 5 µL of the diluted enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 12.5 µL of the ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer 20 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

    • Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DOT Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP, and Test Compound add_cmpd Add Test Compound to Plate add_sub Add Substrate add_cmpd->add_sub add_enz Add Enzyme (Pre-incubate) add_sub->add_enz add_atp Initiate Reaction with ATP add_enz->add_atp incubate Incubate at 30°C add_atp->incubate stop_rxn Stop Reaction incubate->stop_rxn spot Spot on P81 Paper stop_rxn->spot wash Wash and Dry Paper spot->wash count Scintillation Counting wash->count calc Calculate % Inhibition count->calc plot Plot Dose-Response Curve and Determine IC50 calc->plot

Caption: Workflow for an in vitro radiometric kinase assay.

Cell-Based STAT5 Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT5 in a cellular context, providing a more physiologically relevant measure of target engagement.

Objective: To determine the IC50 of a test compound for the inhibition of IL-2-induced STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs).

Methodology:

This protocol utilizes flow cytometry to detect intracellular phosphorylated STAT5 (pSTAT5).

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at a concentration of 1-2 x 10⁶ cells/mL.

  • Inhibitor Treatment:

    • Aliquot 100 µL of the cell suspension into 5 mL polystyrene round-bottom tubes.

    • Prepare a serial dilution of the test compound in RPMI-1640 + 10% FBS.

    • Add the diluted compound or DMSO (vehicle control) to the cells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Stimulation:

    • Prepare a working solution of recombinant human IL-2 (e.g., at 200 ng/mL) in RPMI-1640 + 10% FBS.

    • Add 10 µL of the IL-2 solution to the appropriate tubes to achieve a final concentration of 20 ng/mL. Leave one set of tubes unstimulated as a negative control.

    • Incubate for 15-20 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding 1 mL of pre-warmed Cytofix/Cytoperm buffer. Incubate for 15 minutes at 37°C.

    • Wash the cells twice with 1x Perm/Wash buffer.

    • Permeabilize the cells by resuspending the pellet in 500 µL of ice-cold 90% methanol and incubate on ice for 30 minutes.

    • Wash the cells twice with FACS buffer (PBS + 2% FBS).

  • Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular pSTAT5 (e.g., Alexa Fluor 647 anti-pSTAT5 (Y694)).

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, then on specific T-cell subsets (e.g., CD4+ and CD8+ T cells).

    • Determine the median fluorescence intensity (MFI) of pSTAT5 in each cell population.

  • Data Analysis:

    • Calculate the percentage of inhibition of pSTAT5 MFI for each compound concentration relative to the IL-2 stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DOT Diagram: STAT5 Phosphorylation Flow Cytometry Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis isolate_pbmcs Isolate PBMCs treat Treat with Inhibitor isolate_pbmcs->treat stimulate Stimulate with IL-2 treat->stimulate fix_perm Fix and Permeabilize stimulate->fix_perm stain Stain with Antibodies (Surface and Intracellular) fix_perm->stain acquire Acquire on Flow Cytometer stain->acquire gate Gate on Cell Populations acquire->gate analyze Determine pSTAT5 MFI gate->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50

Caption: Workflow for a cell-based STAT5 phosphorylation assay using flow cytometry.

Signaling Pathway Context

The inhibitory activity of Ritlecitinib on JAK3 and TEC family kinases has significant downstream consequences on immune cell signaling.

DOT Diagram: Simplified JAK3/STAT5 and TEC Family Signaling Pathways

G cluster_jak_stat JAK/STAT Pathway cluster_tec TEC Family Pathway cytokine γc Cytokines (e.g., IL-2, IL-15) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 activate jak3 JAK3 receptor->jak3 activate stat5 STAT5 jak1->stat5 phosphorylate jak3->stat5 phosphorylate p_stat5 pSTAT5 stat5->p_stat5 nucleus_jak Nucleus p_stat5->nucleus_jak dimerizes & translocates gene_transcription_jak Gene Transcription (Proliferation, Survival) nucleus_jak->gene_transcription_jak tcr T-Cell Receptor (TCR) tec_kinases TEC Family Kinases (ITK, TEC) tcr->tec_kinases activate plc_gamma PLCγ1 tec_kinases->plc_gamma phosphorylate downstream_tec Downstream Signaling (Ca²⁺ flux, NFAT activation) plc_gamma->downstream_tec gene_transcription_tec Gene Transcription (T-cell activation) downstream_tec->gene_transcription_tec ritlecitinib Ritlecitinib ritlecitinib->jak3 inhibits ritlecitinib->tec_kinases inhibits

Caption: Ritlecitinib dually inhibits the JAK/STAT and TEC family signaling pathways.

Conclusion and Future Directions

Ritlecitinib represents a significant advancement in the development of targeted therapies for autoimmune diseases. Its unique covalent mechanism of action provides a high degree of selectivity for JAK3 over other JAK family members, while also exhibiting predictable cross-reactivity with the TEC family of kinases. This dual inhibitory profile may offer a therapeutic advantage in certain disease contexts.

The experimental protocols provided in this guide offer a framework for the preclinical characterization of Ritlecitinib and other novel kinase inhibitors. Future research should aim to generate a comprehensive, publicly accessible kinome-wide profile of Ritlecitinib to further elucidate its selectivity and potential off-target effects. Head-to-head preclinical studies directly comparing the cellular and in vivo effects of Ritlecitinib with other JAK inhibitors will also be invaluable in guiding the rational design of next-generation kinase inhibitors with optimized efficacy and safety profiles.

References

  • Ritlecitinib: First Approval. Drugs. 2023 Oct;83(15):1447-1453. [Link][9]

  • Xu H, Jesson MI, Seneviratne UI, et al. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chem Biol. 2019;14(6):1235-1242. [Link][7][8]

  • Ritlecitinib, PF 06651600 - New Drug Approvals. [Link][11]

  • Ritlecitinib | C15H19N5O | CID 118115473 - PubChem. [Link][6]

  • Generation of a chemical genetic model for JAK3 - PMC. [Link][1][12]

  • A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing). [Link][13]

  • Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells - Protocols.io. [Link][14]

  • Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC. [Link][15]

  • A novel flow cytometric-based method to measure kinase inhibition in sputum from COPD subjects | BMJ Open Respiratory Research. [Link][16]

  • Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed. [Link][17]

  • Selective JAK Inhibitor: Ritlecitinib - ResearchGate. [Link][3]

  • (A) Comparison data of ritlecitinib to tofacitinib is presented in... - ResearchGate. [Link][4]

  • Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - NIH. [Link][2]

  • Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC. [Link][5]

  • Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PubMed. [Link][18]

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a key building block in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its unique structure, featuring a strained cyclopropane ring appended to a fluorinated pyridine core, presents specific challenges and opportunities in synthetic route design. An efficient, scalable, and cost-effective synthesis is paramount for its successful application in drug development and manufacturing.

This guide provides a head-to-head comparison of two primary synthetic strategies for this target molecule:

  • Route 1: Alkylative Cyclization of a Pyridylacetonitrile Precursor. This linear approach builds the cyclopropane ring onto a pre-formed 2-fluoro-3-pyridylacetonitrile core. It is a robust and well-understood method for constructing cyanated cyclopropanes.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Pyridine Core. This convergent strategy involves the coupling of a pre-formed cyclopropanecarbonitrile anion with a 2,3-dihalopyridine, leveraging the high reactivity of the 2-position of the pyridine ring towards nucleophilic attack.

We will dissect each route through the lens of retrosynthetic analysis, mechanistic principles, and key process metrics. Detailed experimental protocols and quantitative data are provided to support an objective comparison, enabling researchers and process chemists to select the optimal route based on their specific project needs, whether for small-scale discovery or large-scale manufacturing.

Introduction: The Significance of a Strategic Synthesis

The 1-(heteroaryl)cyclopropane-1-carbonitrile motif is a valuable pharmacophore. The cyclopropane ring acts as a rigid, three-dimensional bioisostere for other groups, often improving metabolic stability and binding affinity, while the fluorinated pyridine ring can modulate pKa, lipophilicity, and metabolic fate. The nitrile group provides a versatile handle for further chemical transformations. Given these desirable properties, the development of an efficient and scalable synthesis for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is of significant strategic importance.

This guide aims to provide a comprehensive analysis of the most viable synthetic approaches, focusing on the practical considerations that are critical for drug development professionals, including yield, scalability, safety, and cost of goods.

Retrosynthetic Analysis: Two Divergent Strategies

A retrosynthetic analysis of the target molecule reveals two logical disconnection points, leading to our two distinct synthetic routes.

G cluster_0 Route 1: Alkylative Cyclization cluster_1 Route 2: SNAr Coupling Target 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Disconnect1 C-C Bond Formation (Cyclization) Target->Disconnect1 [1] Disconnect2 C-Py Bond Formation (SNAr) Target->Disconnect2 [2] Precursor1 2-Fluoro-3-pyridylacetonitrile + 1,2-Dibromoethane Disconnect1->Precursor1 Precursor2 2,3-Dihalopyridine + Cyclopropanecarbonitrile Disconnect2->Precursor2

Figure 1: Retrosynthetic analysis of the target molecule, highlighting the two primary disconnection strategies.

  • Disconnection[1] breaks the two C-C bonds of the cyclopropane ring formed during the cyclization step. This leads to a linear synthesis starting from 2-fluoro-3-pyridylacetonitrile and a C2 electrophile like 1,2-dibromoethane.

  • Disconnection[2] severs the bond between the pyridine ring and the cyclopropane moiety. This suggests a convergent approach where the two key fragments are synthesized separately and coupled in a final step via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Route 1: Alkylative Cyclization of 2-Fluoro-3-pyridylacetonitrile

This route is a classic and reliable method for the synthesis of aryl- and heteroaryl-cyclopropanecarbonitriles.[1][3] The strategy hinges on the deprotonation of the acidic α-carbon of the pyridylacetonitrile, followed by a double alkylation with a 1,2-dihaloalkane.

G SM1 2-Fluoro-3-bromopyridine Int1 2-Fluoro-3-pyridylacetonitrile SM1->Int1 Rosenmund-von Braun Reaction SM2 CuCN SM2->Int1 Rosenmund-von Braun Reaction Product Target Molecule Int1->Product Phase-Transfer Catalyzed Alkylative Cyclization SM3 1,2-Dibromoethane SM3->Product Phase-Transfer Catalyzed Alkylative Cyclization Base NaH / PTC Base->Product Phase-Transfer Catalyzed Alkylative Cyclization G SM1 2,3-Difluoropyridine Product Target Molecule SM1->Product SNAr Coupling Reaction SM2 Cyclopropanecarbonitrile SM2->Product SNAr Coupling Reaction Base LDA / KHMDS Base->Product SNAr Coupling Reaction

Sources

Assessing the Drug-like Properties of Molecules Containing the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds with favorable drug-like properties is a critical endeavor. The absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate is a key determinant of its clinical success. Poor ADME properties are a major cause of attrition in drug development.[1] This guide provides a comprehensive assessment of the drug-like properties of the emerging 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold. Through a combination of in silico predictions and a review of established experimental protocols, we will objectively compare this scaffold's performance with alternative, well-established heterocyclic systems. This analysis is intended to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their pursuit of novel therapeutics.

The Strategic Value of the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Scaffold

The 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold is a unique amalgamation of structural motifs, each contributing to its potential as a valuable building block in medicinal chemistry.

  • The 2-Fluoropyridine Moiety: The incorporation of a fluorine atom into the pyridine ring is a well-established strategy in drug design. Fluorine's high electronegativity can significantly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins.[2] Specifically, the 2-fluoropyridine substitution can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.

  • The Cyclopropane Ring: The rigid, three-dimensional nature of the cyclopropane ring introduces conformational constraint, which can lead to increased potency and selectivity for a biological target. Furthermore, the cyclopropane moiety can serve as a bioisostere for other groups, improving metabolic stability and reducing off-target effects.

  • The Carbonitrile Group: The nitrile group can participate in hydrogen bonding and other polar interactions, contributing to target binding. It is also a versatile synthetic handle for further molecular elaboration.

Comparative In Silico Analysis of Drug-Like Properties

To provide a quantitative assessment of the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold, we performed in silico predictions of key physicochemical and ADME properties using the SwissADME web tool. For a robust comparison, we also analyzed three alternative scaffolds commonly employed in drug discovery: 1-phenylcyclopropane-1-carbonitrile, indole-3-acetonitrile, and 1H-pyrazole-3-carbonitrile.

Property1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile1-Phenylcyclopropane-1-carbonitrileIndole-3-acetonitrile1H-Pyrazole-3-carbonitrile
Molecular Weight ( g/mol ) 162.17143.19[3]156.18[4]93.08
logP (Consensus) 0.951.90[3]1.77-0.65
Water Solubility (logS) -2.19 (Soluble)-2.59 (Moderately soluble)-2.50 (Moderately soluble)-0.15 (Highly soluble)
H-Bond Acceptors 3123
H-Bond Donors 0011
Lipinski's Rule of Five Violations 0000

Analysis of In Silico Data:

The in silico data reveals that the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold exhibits a promising drug-like profile. With a molecular weight of 162.17 g/mol , a consensus logP of 0.95, and no violations of Lipinski's Rule of Five, this scaffold resides in a favorable physicochemical space for oral bioavailability. Its predicted high solubility is a significant advantage over the phenyl and indole-based comparators. The presence of three hydrogen bond acceptors offers potential for strong interactions with biological targets.

Compared to its non-fluorinated phenyl analog, the 2-fluoropyridine scaffold displays a lower logP, suggesting a more favorable balance between lipophilicity and hydrophilicity. The indole and pyrazole scaffolds represent more polar alternatives, with the pyrazole being the most hydrophilic of the group. The choice between these scaffolds would, therefore, depend on the specific requirements of the biological target and the desired pharmacokinetic profile.

Experimental Assessment of Key Drug-Like Properties

While in silico predictions provide valuable initial insights, experimental validation is crucial. The following section details the standard, industry-accepted protocols for assessing the key ADME properties of novel chemical entities.

Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption/Permeability cluster_metabolism Metabolism Solubility Kinetic Solubility Assay PAMPA PAMPA Assay HLM Human Liver Microsome Stability Assay Test_Compound Test Compound (e.g., Target Scaffold) Test_Compound->Solubility Assess Solubility Test_Compound->PAMPA Assess Permeability Test_Compound->HLM Assess Metabolic Stability

Caption: High-level workflow for the in vitro assessment of key ADME properties.

Kinetic Solubility Assay

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Low solubility can lead to poor absorption and formulation challenges. The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a compound to passively diffuse across biological membranes is a key factor in its absorption. The PAMPA assay is a non-cell-based, high-throughput in vitro model that predicts passive permeability across the gastrointestinal tract.[2]

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane. Allow the solvent to evaporate completely.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a scavenger to mimic sink conditions.

  • Donor Plate Preparation: Add the test compound (e.g., at 100 µM in buffer) to the wells of the coated donor plate.

  • Assay Assembly: Place the donor plate on top of the acceptor plate to create a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (−ln(1−[C]A / [C]eq)) / (A * (1/VD + 1/VA) * t)

    where:

    • [C]A is the concentration in the acceptor well

    • [C]eq is the equilibrium concentration

    • A is the filter area

    • VD and VA are the volumes of the donor and acceptor wells, respectively

    • t is the incubation time

Human Liver Microsome (HLM) Stability Assay

Rationale: Metabolic stability is a crucial parameter that determines a drug's half-life and dosing regimen. The HLM assay is a widely used in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    t½ = 0.693 / k

    CLint (µL/min/mg protein) = (V * 0.693) / (t½ * P)

    where:

    • V is the incubation volume

    • P is the protein concentration in the incubation

Interpreting the Data: A Comparative Perspective

The experimental data generated from these assays will provide a robust assessment of the drug-like properties of the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold.

  • Solubility: A high aqueous solubility (>100 µM) is generally desirable for orally administered drugs. The predicted high solubility of the target scaffold is a promising feature that should be confirmed experimentally.

  • Permeability: Compounds with high permeability in the PAMPA assay (Pe > 10 x 10⁻⁶ cm/s) are more likely to be well-absorbed in vivo. The balance of polarity and lipophilicity in the target scaffold suggests it may have favorable permeability.

  • Metabolic Stability: A longer half-life in the HLM assay indicates greater metabolic stability. The presence of the 2-fluoropyridine moiety is expected to confer enhanced metabolic stability compared to non-fluorinated analogs.

By comparing the experimental data for the 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold with that of the alternative scaffolds, researchers can gain a clear understanding of its strengths and weaknesses. This comparative approach allows for a data-driven selection of the most promising scaffold for a given drug discovery program.

Conclusion

The 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile scaffold presents a compelling profile for the development of novel drug candidates. In silico predictions suggest favorable physicochemical properties that are conducive to good oral bioavailability. The strategic incorporation of a 2-fluoropyridine ring and a cyclopropane moiety offers the potential for enhanced metabolic stability and target potency. The detailed experimental protocols provided in this guide offer a clear path for the empirical validation of these promising in silico findings. By systematically assessing the drug-like properties of this and other novel scaffolds, the scientific community can continue to advance the frontiers of medicinal chemistry and deliver the next generation of innovative therapeutics.

References

  • ADME calculator. (n.d.). Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). Indole-3-acetonitrile. Retrieved January 2, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Indoleacetonitrile (HMDB0006524). Retrieved January 2, 2026, from [Link]

  • Honório, K. M., Moda, T. L., & Andricopulo, A. D. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal chemistry, 9(2), 163–176. [Link]

  • Hussain, F., Khan, M. A., Ali, A., Lee, S. U., & Kim, T. J. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. Retrieved January 2, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The novel molecule, 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile, a key building block in modern medicinal chemistry, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal. This guide provides a procedural, in-depth operational plan for its proper disposal, grounded in an understanding of its unique chemical characteristics.

The disposal of any chemical waste is governed by stringent local, state, and federal regulations. This guide is intended to supplement, not replace, the specific protocols established by your institution's Environmental Health & Safety (EHS) department. Always consult with your EHS professionals for guidance tailored to your location and facilities.

Hazard Analysis: Deconstructing the Molecule

A scientifically sound disposal plan begins with a thorough understanding of the hazards posed by the molecule's constituent parts: the fluoropyridine head, the strained cyclopropane ring, and the reactive nitrile group.

  • Fluorinated Pyridine Moiety : The presence of a fluorine atom on the pyridine ring significantly alters its electronic properties and potential toxicology. Fluorinated organic compounds can be persistent in the environment and may produce hazardous decomposition products, such as hydrogen fluoride, upon incineration.[1][2] Pyridine itself is classified by the EPA as a hazardous waste (U196), indicating the need for controlled disposal.[1]

  • Cyclopropane Ring : This three-membered ring is characterized by significant ring strain. While this strain is synthetically useful, it can also impart a higher degree of reactivity compared to acyclic analogues.[2] Compounds containing this group are often flammable.[2][3]

  • Nitrile Group (-C≡N) : The carbonitrile group is a well-known toxicophore. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] They can also release hydrogen cyanide gas under acidic conditions, a potent and rapidly acting poison.

Based on this analysis, 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile must be treated as a halogenated, toxic, and potentially reactive hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's toxic potential, particularly through skin contact and inhalation, a stringent PPE protocol is non-negotiable.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption of the toxic nitrile group.[2][6]
Eye Protection Chemical splash goggles.To protect against accidental splashes of the compound or its solutions.
Lab Coat Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of any dust or vapors, which is a primary exposure route for nitriles.[6]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe segregation, collection, and disposal of waste containing 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Coordination start Start: Generate Waste segregate Step 1: Segregate as Halogenated Organic Waste start->segregate Immediately collect Step 2: Collect in a Designated Container segregate->collect Do not mix label_container Step 3: Label Container Accurately collect->label_container Upon first use store Step 4: Store Securely label_container->store Await pickup request Step 5: Request Waste Pickup store->request When full or project ends ehs_pickup Step 6: EHS Collection request->ehs_pickup Follow institutional protocol end_point Final Disposal (Incineration) ehs_pickup->end_point Off-site

Disposal Workflow for 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Step 1: Waste Segregation

This is the most critical step to ensure safety and regulatory compliance.

  • Designate as Halogenated Waste : Due to the fluorine atom, this compound must be disposed of as halogenated organic waste.[2]

  • Avoid Co-mingling : Never mix this waste with non-halogenated organic waste. Incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.

  • Incompatibilities : Keep this waste stream separate from:

    • Strong acids (risk of hydrogen cyanide formation)

    • Strong bases

    • Oxidizing agents[7]

Step 2: Waste Collection

  • Container : Use a dedicated, sealable, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Pure Compound : For solid waste of the pure compound, collect it in a separate, clearly labeled container.

  • Contaminated Materials : Any materials (e.g., weigh boats, pipette tips, gloves) grossly contaminated with the compound should also be placed in the designated solid hazardous waste container.

  • Solutions : Collect solutions containing the compound in a designated liquid halogenated waste container. Do not fill containers beyond 90% capacity to allow for vapor expansion.[2]

Step 3: Accurate Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[7]

  • Clearly write the full chemical name: "1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile".

  • List all components and their approximate percentages, including solvents.

  • Indicate the hazards: "Toxic," "Halogenated."

Step 4: Secure Storage

  • Location : Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[7]

  • Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks.

  • Fume Hood : If possible, store the waste in a designated area within a chemical fume hood.

Step 5 & 6: Arranging for Final Disposal

  • Institutional Procedures : Follow your institution's specific procedures for having hazardous waste removed. This typically involves submitting a chemical collection request form through your EHS department.[2][7]

  • Professional Disposal : The final disposal of halogenated organic waste is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[2] This method is designed to destroy the organic molecule and scrub harmful byproducts like hydrogen fluoride from the exhaust. Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[6]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Vapors : Ensure the chemical fume hood is operating correctly.

  • Containment : For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[6][7]

  • Collection : Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Report : Report the spill to your supervisor and EHS department, regardless of size.

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

By adhering to these scientifically-grounded procedures, we can ensure that our innovative work is conducted with the highest standards of safety and environmental responsibility.

References

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | CAS 1427014-16-1 . American Elements. Available from: [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Available from: [Link]

  • Cyclopropane Disposal . Synergy Recycling. Available from: [Link]

  • Pyridine Standard Operating Procedure . Washington State University. Available from: [Link]

  • Cyclopropanecarbonitrile . PubChem, National Institutes of Health. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available from: [Link]

  • Cyclopropyl cyanide . Wikipedia. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.